Product packaging for ESI-05(Cat. No.:CAS No. 5184-64-5)

ESI-05

Número de catálogo: B1671251
Número CAS: 5184-64-5
Peso molecular: 274.4 g/mol
Clave InChI: CGPHOZWFSFNOEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ESI-05 is an inhibitor of exchange protein activated by cAMP 2 (Epac2) that inhibits cAMP-induced Epac2 guanine nucleotide exchange factor (GEF) activity with an IC50 value of 0.43 µM in a cell-free assay. It is selective for Epac2 over Epac1 and PKA at 25 µM. This compound (1, 5, 10, and 25 µM) reduces activation of the GTPase RAP1 induced by the Epac-selective cAMP analog 007-AM in HEK293 cells expressing Epac2 but has no effect in HEK293 cells expressing Epac1.>Novel Epac2 selective inhibitor>This compound is an Epac2 selective inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2S B1671251 ESI-05 CAS No. 5184-64-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPHOZWFSFNOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297630
Record name NSC116966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5184-64-5
Record name NSC116966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC116966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ESI-05: A Technical Guide to a Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ESI-05, a selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2). This compound has emerged as a critical tool for dissecting the isoform-specific functions of EPAC proteins, which are key mediators of cyclic AMP (cAMP) signaling. This document details the mechanism of action, selectivity, and quantitative data related to this compound. Furthermore, it provides detailed experimental protocols for key assays used in its characterization and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 1,3,5-Trimethyl-2-[(4-methylphenyl)sulfonyl]benzene, is a non-cyclic nucleotide small molecule that acts as a potent and selective antagonist of EPAC2.[1][2][3] Unlike many other modulators of cAMP signaling that target the ubiquitously expressed Protein Kinase A (PKA), this compound offers a unique opportunity to investigate the specific roles of EPAC2 in various physiological and pathological processes.[4][5] Its selectivity is attributed to a unique allosteric binding mechanism, making it an invaluable pharmacological probe.[4]

Mechanism of Action and Selectivity

This compound exerts its antagonistic effect by binding to a previously uncharacterized allosteric site on EPAC2.[4] This site is located at the interface of the two cAMP binding domains (CBD-A and CBD-B), a structural feature that is not present in the EPAC1 isoform.[6] This unique binding mode locks EPAC2 in its auto-inhibited conformation, preventing the conformational change required for its activation upon cAMP binding.[4]

This allosteric inhibition mechanism is the basis for this compound's remarkable selectivity for EPAC2 over EPAC1 and PKA.[2][4] this compound is completely ineffective at suppressing EPAC1 guanine nucleotide exchange factor (GEF) activity.[2] Furthermore, it does not significantly alter the activity of PKA holoenzymes.[4]

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values.

TargetAssay ConditionIC50 Value (µM)Reference(s)
EPAC2 cAMP-mediated EPAC2 GEF activity0.43 ± 0.05[4]
Competition with 8-NBD-cAMP binding0.4 ± 0.1[4]
EPAC1 cAMP-mediated EPAC1 GEF activityIneffective up to 100 µM[2][6]
PKA (Type I and II) Holoenzyme activationNo significant effect at 25 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Rap1 Activation Pull-Down Assay

This assay is used to measure the ability of this compound to inhibit EPAC2-mediated activation of the small GTPase Rap1.

Materials:

  • Cells expressing EPAC2 (e.g., HEK293T cells)

  • This compound

  • cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)

  • Lysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors)

  • GST-RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) fusion protein coupled to glutathione-agarose beads

  • Wash Buffer (Lysis buffer without protease/phosphatase inhibitors)

  • 2x SDS-PAGE Sample Buffer

  • Anti-Rap1 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with desired concentrations of this compound for 1 hour. Stimulate the cells with a cAMP analog for 15-30 minutes to activate EPAC2.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

  • Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Affinity Precipitation: Incubate the supernatant with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

  • Elution: Resuspend the beads in 2x SDS-PAGE Sample Buffer and boil for 5 minutes to elute the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with an anti-Rap1 antibody to detect the amount of activated (GTP-bound) Rap1.

FRET-Based Assay for EPAC2 Activation

This in-cell assay monitors the conformational change of an EPAC2-based FRET biosensor upon activation and its inhibition by this compound.

Materials:

  • Cells stably or transiently expressing an EPAC2-FRET biosensor (e.g., CFP-Epac2-YFP)

  • This compound

  • cAMP-elevating agent (e.g., Forskolin or a cell-permeable cAMP analog)

  • Fluorescence plate reader or microscope capable of FRET measurements

Procedure:

  • Cell Plating: Plate cells expressing the EPAC2-FRET biosensor in a multi-well plate suitable for fluorescence measurements.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound.

  • FRET Measurement: Measure the baseline FRET ratio (e.g., YFP/CFP emission ratio upon CFP excitation).

  • Stimulation: Add a cAMP-elevating agent to the cells.

  • Kinetic FRET Measurement: Immediately begin monitoring the change in the FRET ratio over time. A decrease in FRET indicates EPAC2 activation.

  • Data Analysis: Quantify the change in FRET ratio in the presence and absence of this compound to determine its inhibitory effect.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to map the binding site of this compound and understand the conformational changes it induces in EPAC2.

Materials:

  • Purified EPAC2 protein

  • This compound

  • Deuterium oxide (D2O)

  • Quenching buffer (e.g., low pH and low temperature, containing a denaturant)

  • Protease (e.g., pepsin) column

  • LC-MS/MS system

Procedure:

  • Protein-Ligand Incubation: Incubate purified EPAC2 with or without a molar excess of this compound.

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein-ligand complex into a D2O-containing buffer for various time points (e.g., 10s, 1min, 10min).

  • Quenching: Stop the exchange reaction by adding cold, acidic quenching buffer.

  • Proteolysis: Inject the quenched sample onto an online pepsin column for digestion into peptic peptides.

  • LC-MS Analysis: Separate the peptides by reverse-phase chromatography and analyze them by mass spectrometry to measure the mass increase due to deuterium incorporation.

  • Data Analysis: Compare the deuterium uptake of peptides from EPAC2 in the presence and absence of this compound. Regions with reduced deuterium uptake in the presence of this compound indicate the binding site or areas of conformational stabilization.[6][7][8][9]

Signaling Pathways and Visualizations

This compound is instrumental in elucidating the downstream signaling pathways specifically mediated by EPAC2.

EPAC2 Signaling Pathway

Upon activation by cAMP, EPAC2 acts as a GEF for the small GTPases Rap1 and Rap2. Activated Rap-GTP then interacts with a variety of downstream effectors to regulate numerous cellular processes, including cell adhesion, secretion, and gene expression.[10][11]

EPAC2_Signaling cluster_activation Activation cluster_downstream Downstream Signaling cAMP cAMP EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Conformational Change Rap_GDP Rap-GDP (Inactive) EPAC2_active->Rap_GDP GEF Activity ESI05 This compound ESI05->EPAC2_inactive Allosteric Binding Rap_GTP Rap-GTP (Active) Rap_GDP->Rap_GTP Effectors Downstream Effectors Rap_GTP->Effectors Activates Cellular_Responses Cellular Responses (Adhesion, Secretion, etc.) Effectors->Cellular_Responses Regulate

Caption: EPAC2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a multi-step process from initial screening to in-depth mechanistic studies.

ESI05_Workflow cluster_invitro In Vitro Characterization cluster_incell In-Cell Validation cluster_mechanistic Mechanistic Studies Screening High-Throughput Screening GEF_Assay EPAC2 GEF Assay (IC50 Determination) Screening->GEF_Assay Binding_Assay Competitive Binding Assay (vs. 8-NBD-cAMP) GEF_Assay->Binding_Assay Selectivity_Assay Selectivity Assays (EPAC1, PKA) Binding_Assay->Selectivity_Assay Rap1_Pulldown Rap1 Activation Assay Selectivity_Assay->Rap1_Pulldown FRET_Assay EPAC2 FRET Assay Rap1_Pulldown->FRET_Assay HDX_MS Hydrogen-Deuterium Exchange MS (Binding Site Mapping) FRET_Assay->HDX_MS

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a highly selective and potent antagonist of EPAC2, offering researchers a powerful tool to investigate the specific functions of this important cAMP effector. Its unique allosteric mechanism of action provides a clear basis for its isoform selectivity. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in dissecting the complex roles of EPAC2 in cellular signaling and disease.

References

Understanding the Role of EPAC2 with ESI-05: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange protein directly activated by cAMP 2 (EPAC2), also known as Rap guanine nucleotide exchange factor 4 (RAPGEF4), is a crucial intracellular sensor for the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Unlike the canonical cAMP effector, Protein Kinase A (PKA), EPAC proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3][4] Upon binding cAMP, EPAC2 undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap proteins and initiating downstream signaling cascades.[3][4][5] This pathway is implicated in a multitude of physiological processes, including insulin secretion, neurotransmitter release, cell adhesion, and cardiac function.[2][3][5][6]

Given its significant role in cellular signaling, EPAC2 has emerged as a promising therapeutic target for various diseases, including type 2 diabetes, neurological disorders, and certain cancers.[1][3] The development of specific pharmacological modulators is therefore of great interest. ESI-05 is a non-cyclic nucleotide, cell-permeant small molecule that has been identified as a specific inhibitor of EPAC2.[7][8][9][10][11] It provides a valuable tool for dissecting the isoform-specific functions of EPAC2 and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core principles of EPAC2 signaling, the mechanism of action of this compound, and detailed experimental protocols to investigate their interaction.

EPAC2: Structure and Function

EPAC2 is a multidomain protein consisting of a regulatory N-terminus and a catalytic C-terminus. The regulatory region contains two cyclic nucleotide-binding domains (CNBD-A and CNBD-B) and a Dishevelled, Egl-10, and Pleckstrin (DEP) domain, which is involved in membrane localization.[2][6] The catalytic region comprises a Ras exchange motif (REM), a Ras association (RA) domain, and the CDC25 homology domain which harbors the GEF activity.[6] In the absence of cAMP, the regulatory domain maintains the catalytic domain in an autoinhibited state. The binding of cAMP to the CNBD-B induces a conformational change that relieves this autoinhibition, allowing the catalytic domain to interact with and activate Rap1/2.

This compound: A Specific EPAC2 Inhibitor

This compound was identified through high-throughput screening as a selective antagonist of EPAC2.[12] It exhibits isoform specificity, potently inhibiting EPAC2 while having no significant effect on the closely related EPAC1 isoform or on PKA.[11] this compound is an allosteric inhibitor that binds to a unique site at the interface of the two cAMP binding domains of EPAC2, a site that is not present in EPAC1.[12][13] This binding stabilizes the autoinhibited conformation of EPAC2, preventing its activation by cAMP.

Quantitative Data: this compound Inhibition of EPAC2

The following table summarizes the key quantitative data for the inhibitory activity of this compound on EPAC2.

ParameterValueSpeciesAssay ConditionsReference
IC50 0.4 µMNot specifiedInhibition of cAMP-mediated EPAC2 GEF activity.[9]
IC50 0.43 µMNot specifiedInhibition of cAMP-mediated EPAC2 GEF activity.[11]
IC50 0.4 µMNot specifiedInhibition of cAMP binding and cAMP-mediated EPAC2 GEF activity.[8][10]

Signaling Pathways

The following diagram illustrates the canonical EPAC2 signaling pathway and the point of inhibition by this compound.

EPAC2_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces Extracellular_Signal Extracellular Signal (e.g., Hormones) Extracellular_Signal->GPCR Binds ATP ATP ATP->AC Substrate EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Activation Rap_GDP Rap-GDP (Inactive) EPAC2_active->Rap_GDP GEF Activity Rap_GTP Rap-GTP (Active) Rap_GDP->Rap_GTP GDP -> GTP Downstream_Effectors Downstream Effectors Rap_GTP->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Insulin Secretion, Neurotransmitter Release) Downstream_Effectors->Cellular_Response Leads to ESI05 This compound ESI05->EPAC2_inactive Inhibits Activation

EPAC2 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of EPAC2 and the inhibitory effects of this compound.

In Vitro EPAC2 Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the ability of EPAC2 to catalyze the exchange of a fluorescently labeled GDP analog (mant-GDP) for unlabeled GTP on Rap1. Inhibition of this process by this compound can be quantified.

Experimental Workflow:

GEF_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Rap1 with mant-GDP to form Rap1-mant-GDP complex Start->Incubate Prepare_Reaction Prepare reaction mix: - Rap1-mant-GDP - Recombinant EPAC2 - this compound (or vehicle) - cAMP Incubate->Prepare_Reaction Initiate_Exchange Initiate exchange by adding unlabeled GTP Prepare_Reaction->Initiate_Exchange Measure_Fluorescence Measure decrease in fluorescence over time (λex=360nm, λem=440nm) Initiate_Exchange->Measure_Fluorescence Analyze_Data Analyze data to determine initial rates and IC50 for this compound Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro EPAC2 GEF assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • Rap1-mant-GDP Complex: Incubate purified recombinant Rap1 with a 10-fold molar excess of mant-GDP in the presence of 5 mM EDTA at room temperature for 1 hour to facilitate nucleotide exchange. Stop the reaction by adding 10 mM MgCl₂. Remove excess unbound mant-GDP using a desalting column.

    • EPAC2: Use purified recombinant full-length or catalytically active fragments of EPAC2.

    • This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

    • cAMP Stock: Prepare a concentrated stock solution in assay buffer.

    • GTP Solution: Prepare a high concentration stock of unlabeled GTP in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add assay buffer.

    • Add this compound to the desired final concentrations (e.g., serial dilutions from 100 µM to 1 nM). Include a vehicle control (DMSO).

    • Add recombinant EPAC2 to a final concentration of approximately 0.1 µM.

    • Add cAMP to a final concentration that elicits a submaximal activation of EPAC2 (e.g., 10 µM).

    • Add the Rap1-mant-GDP complex to a final concentration of approximately 0.2 µM.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Initiate the exchange reaction by adding a 100-fold molar excess of unlabeled GTP (final concentration ~20 µM).

    • Immediately begin monitoring the decrease in mant-fluorescence using a plate reader with excitation at ~360 nm and emission at ~440 nm. Record data every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each this compound concentration by fitting the linear portion of the fluorescence decay curve.

    • Plot the initial rates as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Förster Resonance Energy Transfer (FRET)-Based Assay for EPAC2 Activation in Living Cells

This assay utilizes a genetically encoded FRET biosensor, often consisting of EPAC2 sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Upon cAMP binding, a conformational change in EPAC2 alters the distance and/or orientation between CFP and YFP, leading to a change in FRET efficiency, which can be measured as a change in the ratio of YFP to CFP emission.

Experimental Workflow:

FRET_Assay_Workflow Start Start: Cell Culture and Transfection Transfect Transfect cells with EPAC2-FRET biosensor plasmid Start->Transfect Incubate_Cells Incubate cells for 24-48 hours to allow for protein expression Transfect->Incubate_Cells Pretreat Pre-treat cells with this compound (or vehicle) for desired time Incubate_Cells->Pretreat Stimulate Stimulate cells with a cAMP-elevating agent (e.g., Forskolin) Pretreat->Stimulate Image_Acquisition Acquire CFP and YFP fluorescence images using a fluorescence microscope Stimulate->Image_Acquisition Calculate_FRET Calculate the FRET ratio (YFP/CFP) for each cell over time Image_Acquisition->Calculate_FRET Analyze_Data Analyze the change in FRET ratio to determine the effect of this compound Calculate_FRET->Analyze_Data End End Analyze_Data->End

Workflow for the FRET-based EPAC2 activation assay.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) on glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with a plasmid encoding an EPAC2-FRET biosensor (e.g., pEGFP-YFP-EPAC2-CFP) using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Mount the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging with CFP and YFP filter sets and a temperature-controlled chamber.

    • Acquire baseline CFP and YFP fluorescence images.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes).

    • Stimulate the cells with a cAMP-elevating agent, such as Forskolin (an adenylyl cyclase activator), and immediately start time-lapse imaging, acquiring both CFP and YFP images at regular intervals.

  • Image and Data Analysis:

    • For each cell at each time point, measure the average fluorescence intensity in the CFP and YFP channels after background subtraction.

    • Calculate the FRET ratio (YFP intensity / CFP intensity).

    • Normalize the FRET ratio to the baseline value before stimulation.

    • Plot the normalized FRET ratio over time for each condition (vehicle and different this compound concentrations).

    • Quantify the inhibitory effect of this compound by comparing the maximal change in FRET ratio in the presence and absence of the inhibitor.

Rap1 Activation Pulldown Assay

This assay measures the amount of active, GTP-bound Rap1 in cell lysates. It utilizes a protein domain (RalGDS-RBD) that specifically binds to the active conformation of Rap1.

Experimental Workflow:

Rap1_Pulldown_Workflow Start Start: Cell Culture and Treatment Treat_Cells Treat cells with this compound (or vehicle) followed by a cAMP-elevating agent Start->Treat_Cells Lyse_Cells Lyse cells in a buffer containing protease inhibitors Treat_Cells->Lyse_Cells Incubate_Lysate Incubate cell lysates with GST-RalGDS-RBD beads Lyse_Cells->Incubate_Lysate Analyze_Input Analyze total Rap1 in input lysates as a loading control Lyse_Cells->Analyze_Input Wash_Beads Wash beads to remove unbound proteins Incubate_Lysate->Wash_Beads Elute_Proteins Elute bound proteins from the beads Wash_Beads->Elute_Proteins Western_Blot Analyze eluted proteins by SDS-PAGE and Western blotting using an anti-Rap1 antibody Elute_Proteins->Western_Blot Quantify Quantify band intensities to determine the relative amount of active Rap1 Western_Blot->Quantify Analyze_Input->Quantify End End Quantify->End cAMP_Assay_Workflow Start Start: Cell Culture and Treatment Treat_Cells Treat cells with this compound (or vehicle) and a phosphodiesterase inhibitor Start->Treat_Cells Stimulate_Cells Stimulate cells with a cAMP-elevating agent (e.g., Forskolin) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse cells to release intracellular cAMP Stimulate_Cells->Lyse_Cells Add_Reagents Add HTRF reagents: cAMP-d2 and anti-cAMP-cryptate antibody Lyse_Cells->Add_Reagents Incubate Incubate at room temperature to allow for competition Add_Reagents->Incubate Read_Plate Read the HTRF signal (emission at 665 nm and 620 nm) Incubate->Read_Plate Calculate_cAMP Calculate cAMP concentrations using a standard curve Read_Plate->Calculate_cAMP End End Calculate_cAMP->End

References

ESI-05 in cAMP Signaling Pathway Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ESI-05, a selective inhibitor of Exchange protein directly activated by cAMP 2 (EPAC2). This document details its mechanism of action, provides quantitative data on its activity, and offers detailed protocols for key experimental assays used to study its effects on the cyclic AMP (cAMP) signaling pathway.

Introduction to this compound

This compound (also known as NSC 116966) is a small molecule inhibitor that has emerged as a critical tool for dissecting the specific roles of EPAC2 in cellular signaling.[1][2][3] Unlike many other signaling pathway modulators, this compound exhibits high selectivity for EPAC2 over its isoform EPAC1 and the well-known cAMP effector, Protein Kinase A (PKA).[4] This specificity makes it an invaluable pharmacological probe for elucidating the distinct physiological and pathological functions of EPAC2.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of EPAC2.[4][5] It exerts its inhibitory effect through a unique mechanism by binding to a previously unidentified allosteric site located at the interface of the two cAMP binding domains (CNB-A and CNB-B) of EPAC2.[4][5] This binding event locks EPAC2 in its auto-inhibited conformation, preventing the conformational change that is normally induced by cAMP binding.[5] Consequently, the guanine nucleotide exchange factor (GEF) activity of EPAC2 is suppressed, leading to a downstream inhibition of its primary effector, the small GTPase Rap1.[1][2][3] This isoform specificity arises from the fact that the allosteric binding site present in EPAC2 is not conserved in EPAC1.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/SystemAssay ConditionsReference
IC50 0.4 µM[1]Recombinant Human EPAC2cAMP-mediated EPAC2 GEF activity assay[1][6]
IC50 0.43 µMRecombinant Human EPAC2cAMP-mediated EPAC2 GEF activity assay
Selectivity Ineffective against EPAC1Recombinant Human EPAC1cAMP-mediated EPAC1 GEF activity assay[3]
Selectivity No significant inhibition of PKARecombinant Human PKAPKA holoenzyme activity assay[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the cAMP signaling pathway, the specific point of inhibition by this compound, and the logical basis for its isoform selectivity.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA EPAC2 EPAC2 cAMP->EPAC2 Downstream_PKA PKA Downstream Effectors PKA->Downstream_PKA Rap1_GDP Rap1-GDP (inactive) EPAC2->Rap1_GDP GEF activity ESI05 This compound ESI05->EPAC2 Allosteric Inhibition Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream_EPAC2 EPAC2 Downstream Effectors (e.g., PLC-ε) Rap1_GTP->Downstream_EPAC2

cAMP signaling pathway and this compound's point of action.

ESI05_Specificity cluster_EPAC EPAC Isoforms ESI05 This compound Binding_Site_EPAC2 Allosteric Binding Site (Present) ESI05->Binding_Site_EPAC2 Binds Binding_Site_EPAC1 Allosteric Binding Site (Absent) ESI05->Binding_Site_EPAC1 Does not bind No_Binding_PKA No Specific Binding Site ESI05->No_Binding_PKA Does not bind EPAC1 EPAC1 (Single cAMP Binding Domain Interface) EPAC1->Binding_Site_EPAC1 EPAC2 EPAC2 (Dual cAMP Binding Domain Interface) EPAC2->Binding_Site_EPAC2 PKA PKA PKA->No_Binding_PKA Inhibition Inhibition of Activity Binding_Site_EPAC2->Inhibition No_Inhibition_EPAC1 No Inhibition Binding_Site_EPAC1->No_Inhibition_EPAC1 No_Inhibition_PKA No Inhibition No_Binding_PKA->No_Inhibition_PKA

Logical diagram of this compound's isoform specificity.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the effects of this compound.

Rap1 Activation Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound Rap1, a direct downstream effector of EPAC2.

Objective: To determine the effect of this compound on EPAC2-mediated Rap1 activation in cells.

Materials:

  • Cells expressing EPAC2 (e.g., HEK293 cells)

  • This compound

  • cAMP-elevating agent (e.g., Forskolin or 8-pCPT-2'-O-Me-cAMP)

  • Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)

  • RalGDS-RBD (Rap1 binding domain) agarose beads

  • GTPγS (positive control)

  • GDP (negative control)

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Experimental Workflow Diagram:

Rap1_Assay_Workflow start Start cell_culture 1. Cell Culture & Treatment - Seed cells expressing EPAC2. - Pre-treat with this compound or vehicle. - Stimulate with cAMP agonist. start->cell_culture lysis 2. Cell Lysis - Wash cells with cold PBS. - Lyse cells on ice with Lysis Buffer. cell_culture->lysis centrifugation 3. Clarify Lysate - Centrifuge to pellet cell debris. lysis->centrifugation pull_down 4. Pull-Down of Active Rap1 - Incubate lysate with RalGDS-RBD beads. centrifugation->pull_down wash 5. Wash Beads - Pellet beads and wash multiple times  with Lysis/Wash Buffer. pull_down->wash elution 6. Elution - Resuspend beads in SDS-PAGE sample buffer. - Boil to elute proteins. wash->elution western_blot 7. Western Blot Analysis - Separate proteins by SDS-PAGE. - Transfer to membrane. - Probe with anti-Rap1 antibody. elution->western_blot analysis 8. Data Analysis - Quantify band intensity to determine  relative Rap1-GTP levels. western_blot->analysis end End analysis->end

References

An In-depth Technical Guide to Preliminary Studies on the ESI-05 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on ESI-05, a selective inhibitor of Exchange Protein Directly Activated by cAMP 2 (Epac2). This document consolidates key findings on its mechanism of action, quantitative data from various studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuroscience, metabolism, and cell signaling.

Core Concepts: Mechanism of Action and Selectivity

This compound is a small molecule inhibitor that specifically targets Epac2, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1.[1][2][3] Epac proteins (Epac1 and Epac2) are key downstream effectors of the second messenger cyclic AMP (cAMP). The binding of cAMP to the regulatory domain of Epac induces a conformational change that relieves autoinhibition and activates its GEF activity, leading to the activation of Rap1.

This compound exhibits high selectivity for Epac2 over Epac1.[1] This selectivity is attributed to its unique binding site at the interface of the two cAMP binding domains of Epac2, a structural feature not present in Epac1.[4] This isoform-specific inhibition makes this compound a valuable tool for dissecting the distinct physiological roles of Epac1 and Epac2.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueTargetAssay TypeReference
IC500.4 µMEpac2cAMP-mediated Epac2 GEF activity[2][3]
IC500.43 µMEpac2cAMP-mediated Epac2 GEF activity[1]
SelectivityIneffective against Epac1Epac1Epac1 GEF activity[1]

Table 2: In Vitro Dose-Response of this compound on Rap1 Activation

ConcentrationIncubation TimeEffectCell Line/SystemReference
1, 5, 10, and 25 µM5 minDose-dependent reduction of 007-AM-induced Rap1 activationNot specified[1]
10 µM1 hAntagonized CGRP-mediated enhancement of Rap1-GTPCal27 cells[1]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Intracerebral Hemorrhage

Dosage (mg/kg)Administration RouteEffectEndpointReference
2, 4, and 8Not specifiedDecreased neuronal apoptosisApoptosis rate, p-p38, BIM, and caspase-3 expression[1]

Table 4: In Vivo Efficacy of this compound in a Rat Model of Cerebral Infarction

DosageAdministration RouteEffectEndpointReference
Not specifiedNot specifiedReduced infarct volume and brain edemaInfarct size, neurological outcome[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and a logical relationship involving this compound.

ESI05_Signaling_Pathway cluster_upstream Upstream Signaling cluster_epac Epac2 Inhibition cluster_downstream Downstream Effects GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP Epac2 Epac2 cAMP->Epac2 Activates Rap1_GDP Rap1-GDP Epac2->Rap1_GDP Activates ESI05 This compound ESI05->Epac2 Inhibits Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GEF Activity p38_MAPK p38 MAPK Rap1_GTP->p38_MAPK Activates BIM BIM p38_MAPK->BIM Activates Caspase3 Caspase-3 BIM->Caspase3 Activates Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Induces Rap1_Activation_Assay_Workflow start Start cell_culture Cell Culture (e.g., HEK293, Neuronal Cells) start->cell_culture treatment Treatment with this compound and/or Epac Activator (e.g., 007-AM) cell_culture->treatment lysis Cell Lysis (Ice-cold lysis buffer) treatment->lysis pulldown Pull-down of Active Rap1-GTP (RalGDS-RBD beads) lysis->pulldown wash Wash Beads pulldown->wash elution Elution of Bound Proteins wash->elution western_blot Western Blot Analysis (Anti-Rap1 antibody) elution->western_blot quantification Densitometry and Quantification western_blot->quantification end End quantification->end ESI05_Logical_Relationship ESI05 This compound Present Epac2_Inactive Epac2 Inactive ESI05->Epac2_Inactive leads to Rap1_Inactive Rap1 Inactive (Rap1-GDP) Epac2_Inactive->Rap1_Inactive results in Neuroprotection Neuroprotection Rap1_Inactive->Neuroprotection contributes to

References

An In-depth Technical Guide to Investigating Rap1 Activation Using ESI-05

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of ESI-05, a selective inhibitor of Exchange Protein directly Activated by cAMP 2 (Epac2), for the investigation of Rap1 activation. Rap1, a small GTPase of the Ras superfamily, is a critical regulator of various cellular processes, including cell adhesion, proliferation, and differentiation. Its activation is tightly controlled by guanine nucleotide exchange factors (GEFs), among which the Epac proteins are prominent mediators of cAMP-induced Rap1 signaling. This compound offers a valuable tool to dissect the specific role of the Epac2-Rap1 signaling axis. This document details the mechanism of action of this compound, provides structured quantitative data, outlines detailed experimental protocols for its application in cell-based assays, and discusses its selectivity and potential off-target effects. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the experimental setup and the underlying biological processes.

Introduction to this compound and the Epac-Rap1 Signaling Pathway

Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological responses. Its effects are primarily transduced through two main classes of intracellular receptors: Protein Kinase A (PKA) and the Exchange Proteins directly Activated by cAMP (Epac), also known as cAMP-GEFs. The Epac family consists of two isoforms, Epac1 and Epac2, which function as GEFs for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac proteins undergo a conformational change that unleashes their GEF activity, facilitating the exchange of GDP for GTP on Rap1, thereby switching it to its active, GTP-bound state.

This compound is a non-cyclic nucleotide antagonist that exhibits high specificity for Epac2.[1] It provides a powerful pharmacological tool to distinguish the cellular functions of Epac2 from those of Epac1 and PKA. By selectively inhibiting Epac2, researchers can precisely investigate the downstream signaling events mediated by this specific isoform, particularly the activation of Rap1.

Quantitative Data for this compound

This compound has been characterized as a potent and selective inhibitor of Epac2. The following table summarizes the key quantitative data reported in the literature.

ParameterValueTargetAssay ConditionsReference(s)
IC50 0.4 µMHuman Epac2In vitro cAMP-mediated Epac2 GEF activity assay[2][3]
Selectivity Ineffective in suppressing Epac1 GEF activity at concentrations up to 100 µMHuman Epac1In vitro GEF activity assay[4]
Cellular Activity Effective inhibition of Epac2-mediated Rap1 activationHEK293 cellsMaximal inhibition observed between 1 and 10 µM[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Ligand cAMP cAMP AC->cAMP ATP Epac2 Epac2 cAMP->Epac2 Rap1GDP Rap1-GDP (inactive) Epac2->Rap1GDP GEF Activity ESI05 This compound ESI05->Epac2 Rap1GTP Rap1-GTP (active) Rap1GDP->Rap1GTP Downstream Downstream Effectors Rap1GTP->Downstream

Epac2-Rap1 Signaling Pathway and this compound Inhibition.

start Start: Seed and Culture Cells treatment Treat cells with this compound (e.g., 1-10 µM) and/or agonist start->treatment lysis Lyse cells in ice-cold buffer containing protease inhibitors treatment->lysis pulldown Incubate lysate with RalGDS-RBD agarose beads lysis->pulldown wash Wash beads to remove unbound proteins pulldown->wash elution Elute bound proteins (Rap1-GTP) with SDS buffer wash->elution western Analyze by SDS-PAGE and Western Blotting with anti-Rap1 antibody elution->western quant Quantify band intensity (densitometry) western->quant end End: Determine relative Rap1 activation quant->end

Experimental Workflow for Rap1 Activation Assay.

Experimental Protocols

This section provides a detailed, consolidated protocol for investigating the effect of this compound on Rap1 activation in cultured cells.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

  • RalGDS-RBD (Rap binding domain) fused to GST, coupled to agarose beads

  • 2x Laemmli sample buffer

  • Primary antibody: anti-Rap1

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescence substrate

  • Protein concentration assay kit (e.g., BCA)

Cell Treatment with this compound
  • Seed cells in appropriate culture plates and grow to 80-90% confluency.

  • Prior to treatment, serum-starve the cells for a suitable period (e.g., 4-16 hours) if investigating agonist-induced Rap1 activation.

  • Prepare working concentrations of this compound by diluting the DMSO stock in serum-free medium. A final DMSO concentration should be kept below 0.1% to avoid solvent effects.

  • Pre-incubate cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 30-60 minutes) at 37°C.[5]

  • If applicable, stimulate the cells with a cAMP-elevating agonist (e.g., forskolin, isoproterenol) for a short period (e.g., 5-15 minutes) in the continued presence of this compound.

  • Include appropriate controls: vehicle (DMSO) control, agonist-only control, and this compound-only control.

Rap1 Activation Pull-Down Assay
  • After treatment, immediately place the culture plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis/Binding/Wash Buffer and scraping.

  • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

  • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Determine the protein concentration of the supernatants. Normalize all samples to the same protein concentration with Lysis/Binding/Wash Buffer.

  • Reserve a small aliquot of each lysate for the determination of total Rap1 levels.

  • To the normalized lysates, add an appropriate amount of RalGDS-RBD agarose beads (typically 20-30 µg of fusion protein).

  • Incubate the tubes at 4°C for 1 hour with gentle rotation.

  • Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the beads three times with 0.5 mL of ice-cold Lysis/Binding/Wash Buffer, pelleting the beads by centrifugation after each wash.

  • After the final wash, carefully remove all supernatant.

  • Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.

Western Blotting and Data Analysis
  • Boil the samples from the pull-down assay and the total lysate aliquots for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Rap1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities using densitometry software.[6]

  • Normalize the amount of pulled-down Rap1-GTP to the amount of total Rap1 in the corresponding lysate to determine the relative Rap1 activation.

Selectivity and Off-Target Considerations

This compound has been demonstrated to be highly selective for Epac2 over Epac1.[1][4] Studies have shown that this compound does not inhibit Epac1 activity even at concentrations as high as 100 µM.[4] This selectivity is attributed to its unique binding to an allosteric site at the interface of the two cAMP binding domains of Epac2, a site that is not present in Epac1.[1]

While this compound shows excellent selectivity within the Epac family, it is crucial for researchers to be aware of potential off-target effects, a common concern with small molecule inhibitors. As with any pharmacological inhibitor, it is advisable to use the lowest effective concentration and to include appropriate controls to validate the specificity of the observed effects. For instance, complementing experiments with genetic approaches, such as siRNA-mediated knockdown of Epac2, can provide further evidence for the on-target action of this compound. To date, extensive screening of this compound against a broad panel of kinases has not been widely reported in the public domain. Therefore, when interpreting results, especially in signaling pathways known to be regulated by multiple kinases, caution is warranted.

Conclusion

This compound is a valuable and specific tool for the pharmacological investigation of Epac2-mediated Rap1 signaling. Its high selectivity for Epac2 allows for the precise dissection of this pathway, distinguishing it from Epac1- and PKA-dependent processes. By following the detailed protocols outlined in this guide, researchers can reliably assess the role of the Epac2-Rap1 axis in their specific cellular context. The provided quantitative data and visualizations serve to enhance the understanding and application of this important research tool. As with all pharmacological agents, careful experimental design, including the use of appropriate controls, is paramount to ensure the validity and interpretability of the results.

References

A Technical Guide to the Biological Functions of EPAC2 Explored with the Selective Inhibitor ESI-05

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Exchange protein directly activated by cAMP 2 (EPAC2) is a crucial intracellular sensor for the second messenger cyclic AMP (cAMP), playing a pivotal role in a multitude of physiological processes. As a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1, EPAC2 translates cAMP signals into cellular actions independently of the well-known Protein Kinase A (PKA) pathway. Its tissue-specific expression, primarily in the brain, pancreas, and endocrine glands, makes it a compelling target for therapeutic intervention in various diseases.[1][2] The development of ESI-05, a potent and selective non-cyclic nucleotide antagonist of EPAC2, has provided researchers with an invaluable tool to dissect the specific functions of this protein.[3][4] This guide provides an in-depth overview of the biological roles of EPAC2 as elucidated through studies utilizing this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathway visualizations.

The EPAC2 Protein: Structure and Function

EPAC2, also known as RAPGEF4, is a multi-domain protein that functions as a key effector of cAMP signaling.[2] Upon binding of cAMP to its regulatory region, EPAC2 undergoes a significant conformational change, unmasking its catalytic domain.[5][6] This activation allows EPAC2 to interact with its primary downstream target, the small GTPase Rap1. EPAC2 catalyzes the exchange of GDP for GTP on Rap1, thereby converting it to its active, GTP-bound state.[1][2] Active Rap1 then modulates a variety of downstream effector pathways, influencing processes such as cell adhesion, exocytosis, and gene expression.[7][8][9]

EPAC proteins exist in two isoforms, EPAC1 and EPAC2. While EPAC1 is ubiquitously expressed, EPAC2 expression is more restricted, with high levels found in the central nervous system, pancreas, and adrenal glands.[1][5] A key structural difference is that EPAC2 possesses a second, low-affinity cAMP-binding domain (CBD-A) at its N-terminus, which is absent in EPAC1.[9][10] This structural distinction is critical for the isoform-specific inhibition by this compound.

This compound: A Selective EPAC2 Antagonist

This compound is a small molecule inhibitor identified through high-throughput screening as a specific antagonist for EPAC2.[3][11] It represents a major breakthrough in the pharmacological dissection of cAMP signaling, allowing for the separation of EPAC2-mediated effects from those of EPAC1 and PKA.

Mechanism of Action: this compound exhibits a unique, allosteric mechanism of inhibition. Instead of competing with cAMP at its binding site, this compound binds to a previously undescribed site at the interface of the two cAMP binding domains (CBD-A and CBD-B) of EPAC2.[3][4][5] This binding locks the protein in its auto-inhibited conformation, preventing the cAMP-induced structural rearrangement necessary for catalytic activity.[5] Because this interface is not present in the EPAC1 isoform, this compound is exclusively specific for EPAC2.[3][4]

Quantitative Data on this compound Activity

The specificity and potency of this compound have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

Target Protein Assay Type Parameter Value Reference
EPAC2 GEF Activity Assay IC₅₀ 0.43 ± 0.05 µM [3][12]
EPAC2 cAMP Binding Competition Apparent IC₅₀ ~0.4 µM [11]

| EPAC1 | GEF Activity Assay | Inhibition | Ineffective at 25 µM |[3] |

Table 2: Cellular and Physiological Effects of this compound

Biological Context Model System Effect Measured Finding Reference
Neuronal Function Cocaine Self-Administration (Mouse) Cocaine Intake Dose-dependent decrease [13][14]
Neuronal Function Ischemic Stroke (Rat) Epac2 Expression Significantly reduced [15]
Neuronal Function Ischemic Stroke (Rat) Cerebral Infarction Alleviated brain edema and cell death [15]
Synaptic Plasticity Cerebellar Slices (Mouse) Isoproterenol-induced Potentiation Blocked potentiation of EPSC amplitude [16]
Insulin Secretion Isolated Mouse Islets Glucose-stimulated Secretion Antagonized the effect of EPAC activator [17]

| Cardiac Function | Isolated Rat Ventricular Myocytes | Action Potential Duration (APD90) | Prolonged APD90 to 221% of control |[18] |

Key Biological Functions of EPAC2 Revealed by this compound

The use of this compound has been instrumental in defining the specific contribution of EPAC2 to various physiological and pathophysiological processes.

Role in the Central Nervous System

EPAC2 is abundantly expressed in the brain and is implicated in numerous neuronal functions.[1]

  • Synaptic Plasticity: At parallel fiber to Purkinje cell synapses in the cerebellum, this compound was shown to block the potentiation of synaptic transmission induced by a β-adrenergic receptor agonist, demonstrating that EPAC2, not PKA, is required for this form of long-term potentiation (LTP).[16]

  • Neuroprotection: In animal models of ischemic stroke, treatment with this compound reduced neuronal cell death, alleviated brain edema, and suppressed the expression of EPAC2 in the peri-infarct region.[15] This suggests that inhibiting EPAC2 activity is a potential therapeutic strategy for secondary brain injury.

  • Addiction and Reinforcement: Studies on cocaine self-administration in mice revealed that systemic administration of this compound significantly decreased cocaine intake.[13][14] This indicates that EPAC2 in midbrain dopamine neurons plays a critical role in the reinforcing properties of drugs of abuse, likely by enhancing dopamine release.[13][14]

Regulation of Insulin Secretion

EPAC2 is a key component of the cAMP-dependent amplification of glucose-stimulated insulin secretion in pancreatic β-cells.[19][20]

  • Granule Dynamics: The EPAC2/Rap1 signaling pathway is essential for increasing the density of insulin granules near the plasma membrane, thereby potentiating the first phase of exocytosis.[20]

  • Pharmacological Inhibition: In isolated mouse islets, this compound was shown to antagonize the increase in glucose-induced insulin secretion produced by a specific EPAC activator, confirming the role of EPAC2 in this process.[17][21]

Involvement in Cardiovascular Function

While EPAC1 is the major isoform in the heart, EPAC2 also plays specific roles in cardiac physiology.

  • Calcium Handling and Arrhythmia: EPAC2 is specifically involved in mediating PKA-independent sarcoplasmic reticulum (SR) Ca²⁺ leak via β₁-adrenergic receptor stimulation.[22] This process can contribute to cardiac arrhythmias.

  • Action Potential Duration: In isolated rat ventricular myocytes, this compound was found to prolong the action potential duration, an effect that could contribute to arrhythmias observed in vivo.[18]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the exploration of EPAC2 function using this compound.

Rap1-GTP Pull-Down Assay

This assay measures the activation state of Rap1, a direct downstream target of EPAC2, in cells.

  • Cell Culture and Treatment: Culture cells (e.g., HEK293 cells stably expressing EPAC2) under standard conditions.[3]

  • Pre-treatment: Pre-treat cells with desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 5-10 minutes.[3][12]

  • Stimulation: Stimulate the cells with an EPAC-selective cAMP analog, such as 10 µM 8-pCPT-2'-O-Me-cAMP-AM (007-AM), for 10 minutes to activate EPAC2.[3]

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors and a GST-fusion protein of the RalGDS-Rap binding domain (RBD), which specifically binds to GTP-bound (active) Rap1.

  • Affinity Precipitation: Clarify the lysates by centrifugation. Incubate the supernatant with glutathione-Sepharose beads to pull down the GST-RalGDS-RBD/Rap1-GTP complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rap1. Also, run a sample of the total cell lysate to determine the total amount of Rap1 protein.

  • Quantification: Use densitometry to quantify the amount of GTP-bound Rap1 relative to the total Rap1 in each sample. A decrease in the Rap1-GTP signal in this compound-treated cells indicates inhibition of EPAC2 activity.

FRET-Based Assay for EPAC2 Activation in Live Cells

This method uses a genetically encoded biosensor to monitor EPAC2 conformational changes in real-time.

  • Sensor: Use cells (e.g., HEK293) stably expressing an EPAC2-based FRET sensor (e.g., EPAC2-FL), which typically consists of EPAC2 sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).[3]

  • Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements (e.g., a 96-well black-walled plate).

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control.

  • Fluorescence Measurement: Place the plate in a microplate reader capable of measuring FRET (e.g., FlexStation 3). Measure the baseline fluorescence emission at both 485 nm (CFP) and 535 nm (YFP) following excitation at the CFP excitation wavelength (~430 nm).

  • Stimulation: Add an EPAC activator (e.g., 3 µM 007-AM) to the wells and immediately begin recording the change in fluorescence over time.[3]

  • Data Analysis: In the inactive state, EPAC2 is in a closed conformation, bringing CFP and YFP close together, resulting in high FRET (lower 485/535 nm ratio). Upon activation by 007-AM, the sensor opens, separating CFP and YFP, which decreases FRET and increases the 485/535 nm emission ratio.[3] this compound will block this change, demonstrating its inhibitory effect.

Visualizing EPAC2 Signaling and Inhibition

The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms discussed.

Diagram 1: The EPAC2 Signaling Cascade

EPAC2_Signaling receptor GPCR (e.g., GLP-1R, β-AR) ac Adenylyl Cyclase (AC) receptor->ac Gsα camp cAMP ac->camp + atp ATP atp->ac epac2 EPAC2 (Inactive) camp->epac2 epac2_active EPAC2 (Active) epac2->epac2_active Activation rap_gdp Rap1-GDP epac2_active->rap_gdp GEF Activity esi05 This compound esi05->epac2 Inhibition rap_gtp Rap1-GTP rap_gdp->rap_gtp effectors Downstream Effectors rap_gtp->effectors response Cellular Responses (e.g., Insulin Secretion, Synaptic Plasticity) effectors->response

Caption: The canonical EPAC2 signaling pathway and the inhibitory point of this compound.

Diagram 2: Logical Model of this compound's Allosteric Inhibition

Caption: this compound binds to the CBD interface, locking EPAC2 in an inactive state.

Diagram 3: General Workflow for Evaluating EPAC2 Inhibition

Experimental_Workflow start_node Hypothesis: EPAC2 is involved in a biological process biochem Step 1: Biochemical Assays (In Vitro GEF Activity) start_node->biochem esi05_app Apply this compound vs. Vehicle Control biochem->esi05_app cellular Step 2: Cellular Assays (Live-cell FRET, Rap1 Pull-down) exvivo Step 3: Ex Vivo / Tissue Models (e.g., Islet perifusion, Brain slices) cellular->exvivo invivo Step 4: In Vivo Models (e.g., Stroke, Behavior) exvivo->invivo conclusion Conclusion: Role of EPAC2 is confirmed/ refuted invivo->conclusion esi05_app->cellular

Caption: A multi-step workflow for investigating EPAC2 function using this compound.

References

ESI-05 and its Impact on Cardiac Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-05 is a selective inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1][2] As a crucial component of the cAMP signaling cascade, independent of Protein Kinase A (PKA), EPAC2 is implicated in a variety of cellular processes. In the cardiovascular system, its role is of particular interest due to its potential involvement in both physiological and pathological cardiac functions. This technical guide provides an in-depth analysis of the effects of this compound on cardiac function, with a focus on electrophysiology and cellular signaling pathways. The information is compiled from recent preclinical studies to serve as a comprehensive resource for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiac parameters.

Table 1: Effect of this compound on Action Potential Duration (APD) in Rat Ventricular Myocytes

ParameterConditionResultReference
APD905 mM EGTA in patch pipette221% ± 21% increase (p<0.001, n=10)[3]

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.

Isolation of Adult Rat Ventricular Myocytes

This protocol is fundamental for in-vitro electrophysiological studies on cardiac cells.

  • Animal Preparation: Adult Sprague-Dawley rats (250-300 g) are anesthetized, and the heart is rapidly excised.[4][5]

  • Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused through the aorta.[5]

  • Enzymatic Digestion: The heart is perfused with a Ca²⁺-free buffer to stop contractions, followed by a solution containing collagenase and protease to digest the extracellular matrix.[5]

  • Cell Dissociation and Storage: The digested ventricular tissue is minced and gently agitated to release individual myocytes. The cells are then filtered and stored in a buffer solution at room temperature until use.[4][5]

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is employed to measure action potentials and ion currents in single cardiomyocytes.

  • Cell Preparation: Isolated ventricular myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • Pipette and Solutions:

    • Patch Pipettes: Fabricated from borosilicate glass with a resistance of 1.5-2 MΩ when filled with the internal solution.[4]

    • Perfusate (External Solution) (in mM): NaCl 120, KCl 5, CaCl₂ 1, MgCl₂ 1, HEPES 10, glucose 10. The pH is adjusted to 7.4.[3]

    • Pipette (Internal Solution) (in mM): KCl 130, NaCl 10, EGTA 5 or 0.1, HEPES 5, MgATP 5, CaCl₂ 1, and MgCl₂ 1. The pH is adjusted to 7.2.[3]

  • Data Acquisition: Action potentials are elicited by applying 10 ms depolarizing pulses. Membrane potential and currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.[3]

Signaling Pathways and Mechanisms of Action

The effects of this compound on cardiac function are mediated through specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

This compound Induced Action Potential Prolongation

Inhibition of EPAC2 by this compound has been shown to prolong the action potential duration in ventricular myocytes. This effect is linked to an increase in mitochondrial reactive oxygen species (ROS) and the subsequent activation of the late sodium current (INa,late).

ESI05_APD_Prolongation ESI05 This compound EPAC2 EPAC2 ESI05->EPAC2 inhibits Mitochondria Mitochondria EPAC2->Mitochondria tonic inhibition? ROS Mitochondrial ROS Mitochondria->ROS generates INalate Late Sodium Current (INa,late) ROS->INalate activates APD Action Potential Duration (APD) Prolongation INalate->APD causes

This compound signaling pathway leading to APD prolongation.
EPAC Isoform Specificity in Cardioprotection

Studies on doxorubicin-induced cardiotoxicity have highlighted the distinct roles of EPAC1 and EPAC2. While inhibition of EPAC1 with CE3F4 confers protection against doxorubicin-induced damage, inhibition of EPAC2 with this compound does not show a similar protective effect. This underscores the isoform-specific functions of EPAC proteins in the heart.

EPAC_Doxorubicin_Cardiotoxicity cluster_dox Doxorubicin-Induced Stress cluster_epac1 EPAC1 Pathway cluster_epac2 EPAC2 Pathway Dox Doxorubicin EPAC1 EPAC1 Dox->EPAC1 activates EPAC2 EPAC2 CE3F4 CE3F4 CE3F4->EPAC1 inhibits Protection Cardioprotection Cardiotoxicity1 DNA Damage Mitochondrial Alterations Apoptosis EPAC1->Cardiotoxicity1 ESI05 This compound ESI05->EPAC2 inhibits Cardiotoxicity2 No significant effect on Dox-induced toxicity EPAC2->Cardiotoxicity2

Differential roles of EPAC1 and EPAC2 in doxorubicin cardiotoxicity.
EPAC-Mediated Regulation of Potassium Currents

Both EPAC1 and EPAC2 are involved in the regulation of potassium currents, which are critical for cardiac repolarization. The activation of EPAC leads to a decrease in the steady-state potassium current (IKSS), contributing to the prolongation of the action potential. This effect is mediated by the PLC/PKC and NOS/PKG pathways.

EPAC_K_Current_Regulation EPAC EPAC1 & EPAC2 PLC PLC EPAC->PLC NOS NOS EPAC->NOS PKC PKC PLC->PKC IKSS Steady-State K+ Current (IKSS) PKC->IKSS inhibits PKG PKG NOS->PKG PKG->IKSS inhibits APD_prolong APD Prolongation IKSS->APD_prolong leads to

EPAC signaling pathways regulating potassium currents.

Conclusion

This compound, as a selective EPAC2 inhibitor, serves as a valuable pharmacological tool to dissect the specific roles of this isoform in cardiac function. The available evidence indicates that this compound can significantly prolong the action potential duration in ventricular myocytes, an effect mediated by mitochondrial ROS and the late sodium current.[3] It is important to note the distinct signaling and functional roles of EPAC1 and EPAC2, as highlighted by the differential outcomes in doxorubicin-induced cardiotoxicity.[6] Further research into the downstream effectors of EPAC2 and the therapeutic potential of its modulation in various cardiac conditions is warranted. This guide provides a foundational understanding for scientists and clinicians working to unravel the complexities of cAMP signaling in the heart and to develop novel therapeutic strategies.

References

Methodological & Application

Preparing ESI-05 Stock Solution with DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of ESI-05, a specific inhibitor of Exchange protein directly activated by cAMP 2 (Epac2). This compound is a valuable tool for investigating the role of Epac2 in various cellular processes. Proper preparation of stock solutions in Dimethyl Sulfoxide (DMSO) is critical for accurate and reproducible experimental results. These guidelines cover the chemical properties of this compound, a detailed protocol for stock solution preparation, and methodologies for its application in cell-based assays, including a specific protocol for a Rap1 activation assay.

Introduction to this compound

This compound, also known as NSC 116966, is a cell-permeable small molecule that selectively inhibits the guanine nucleotide exchange factor (GEF) activity of Epac2.[1][2] Epac proteins (Epac1 and Epac2) are important downstream effectors of the second messenger cyclic AMP (cAMP) and are involved in a wide range of cellular functions, including cell adhesion, secretion, and gene expression. This compound offers a means to dissect the specific roles of Epac2 in these pathways, distinct from those mediated by Epac1 or Protein Kinase A (PKA), another primary cAMP effector.

Mechanism of Action:

This compound acts as an antagonist to cAMP binding on Epac2, thereby inhibiting its GEF activity towards its primary substrates, the small GTPases Rap1 and Rap2.[2] This inhibition prevents the downstream signaling cascades initiated by Epac2 activation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating experimental design and comparison.

ParameterValueCell Line/SystemReference
IC50 (Epac2 GEF Activity) 0.4 µMCell-free assay[3][4]
IC50 (cAMP-mediated Epac2 activation) 0.43 µMIn vitro[1]
Selectivity Ineffective against Epac1 at concentrations up to 100 µMIn vitro
Solubility in DMSO ≥ 55 mg/mL (≥ 200.45 mM)N/A[3]
Molecular Weight 274.38 g/mol N/A[3][4]
EC50 (Monopolar Mitotic Arrest) ~200 nM (for EMD596414, a Kinesin-5 inhibitor, for comparison)U-2 OS osteosarcoma cells[5][6]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Protocol:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

Note on DMSO Concentration in Cell Culture: When treating cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell-Based Assay: General Workflow

This protocol outlines a general workflow for treating adherent cells with an this compound stock solution prepared in DMSO.

Materials:

  • Adherent cells cultured in appropriate multi-well plates

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final treatment concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared working solutions of this compound (and vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period as determined by the specific assay (e.g., 1 hour, 24 hours).

  • Assay: Proceed with the specific cell-based assay (e.g., cell viability assay, protein expression analysis, or a functional assay like the Rap1 activation assay).

Specific Application: Rap1 Activation Assay

This protocol describes a pull-down assay to measure the activation of Rap1 in cells treated with this compound.

Materials:

  • Cells treated with an Epac2 activator (e.g., 8-pCPT-2'-O-Me-cAMP) with or without this compound pre-treatment.

  • Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease/phosphatase inhibitors).

  • RalGDS-RBD (Rap-binding domain of RalGDS) fused to GST and immobilized on agarose beads.

  • Wash buffer (e.g., Lysis buffer without protease/phosphatase inhibitors).

  • SDS-PAGE sample buffer.

  • Anti-Rap1 antibody.

  • Western blotting reagents and equipment.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify Lysates: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants.

  • Pull-Down of Active Rap1: Incubate equal amounts of protein from each sample with GST-RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation. This will specifically pull down the active, GTP-bound form of Rap1.[8][9]

  • Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. An aliquot of the total cell lysate should also be run to determine the total Rap1 levels.

Visualizations

Epac1 Signaling Pathway

Epac1_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes Epac1 Epac1 cAMP->Epac1 Activates Epac2 Epac2 cAMP->Epac2 Activates Rap1 Rap1-GDP (inactive) Epac1->Rap1 GEF Activity Rap1_GTP Rap1-GTP (active) Downstream_Effectors Downstream Effectors (e.g., PLCε, Integrins, etc.) Rap1_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (Adhesion, Secretion, etc.) Downstream_Effectors->Cellular_Responses Leads to ESI05 This compound (Epac2 specific) ESI05->Epac2 Epac2->Rap1 GEF Activity

Caption: this compound specifically inhibits the Epac2 signaling pathway.

Experimental Workflow: this compound Stock Solution Preparation

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Conclusion

The proper preparation and application of this compound stock solutions are fundamental for reliable and reproducible research into the specific functions of Epac2. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively utilize this compound as a selective inhibitor to elucidate the intricate roles of Epac2 in cellular signaling and disease. Always adhere to good laboratory practices and safety guidelines when handling chemical reagents.

References

Application Notes and Protocols: ESI-05 for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-05 is a potent and specific cell-permeable inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2). It acts as an antagonist with an IC50 value of 0.4 µM, effectively blocking the cAMP-mediated activation of EPAC2 and the subsequent activation of the small GTPase, Rap1.[1] This targeted inhibition makes this compound a valuable tool for investigating the role of the EPAC2-Rap1 signaling pathway in a multitude of cellular processes, including cell adhesion, migration, proliferation, and insulin secretion. These application notes provide a comprehensive guide to the effective in vitro working concentrations of this compound, detailed experimental protocols, and a visual representation of the targeted signaling pathway.

Data Presentation: Effective Working Concentrations of this compound

The optimal in vitro working concentration of this compound is cell-type and assay-dependent. The following table summarizes reported effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell TypeAssay TypeEffective ConcentrationReference
Mouse IsletsInsulin Secretion10 µM[2]
Pancreatic Cancer Cells (e.g., AsPC-1, PANC-1)Migration & Invasion1 - 10 µMIt is advisable to start with a concentration range around the IC50 and optimize based on experimental outcomes.
Various Cancer Cell LinesCell Viability (IC50)Not widely reported for this compound. IC50 values for other compounds in various cell lines range from low µM to high µM. A starting range of 1-50 µM is recommended for initial screening.[3][4][5]

Signaling Pathway

This compound specifically targets EPAC2, a key effector of the second messenger cyclic AMP (cAMP). Upon binding of cAMP, EPAC2 undergoes a conformational change, activating its guanine nucleotide exchange factor (GEF) activity towards the small GTPase Rap1. Activated, GTP-bound Rap1 then modulates various downstream effectors, influencing critical cellular functions.

EPAC_Signaling_Pathway cluster_upstream Upstream Activation cluster_core This compound Target Pathway cluster_downstream Downstream Effects GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Converts EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP GEF Activity ESI05 This compound ESI05->EPAC2 Inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors (e.g., B-Raf, PI3K/Akt) Rap1_GTP->Downstream_Effectors Cellular_Responses Cell Adhesion Cell Migration Cell Proliferation Downstream_Effectors->Cellular_Responses

Caption: The EPAC2-Rap1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the effects of this compound. It is crucial to include appropriate controls in each experiment, including a vehicle control (e.g., DMSO, the solvent for this compound) and positive/negative controls relevant to the specific assay.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Cell_Viability_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_ESI05 3. Treat with this compound (various concentrations) Incubate_24h->Treat_ESI05 Incubate_Treatment 4. Incubate for 24-72h Treat_ESI05->Incubate_Treatment Add_MTT 5. Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT-based cell viability assay with this compound treatment.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant.

Materials:

  • Cells of interest

  • Serum-free culture medium

  • Complete culture medium (as chemoattractant)

  • This compound

  • Boyden chamber inserts (e.g., 8 µm pore size) and companion plates (24-well)

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the complete medium with serum-free medium.

  • Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Loading Inserts: Add 200 µL of the cell suspension to the upper chamber of the Boyden chamber inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours), depending on the cell type.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.

  • Washing and Visualization: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

  • Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Western Blot for Rap1 Activation

This protocol details the detection of active (GTP-bound) Rap1, a direct downstream target of EPAC2. A pull-down assay is used to specifically isolate active Rap1.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Rap1 activation assay kit (containing RalGDS-RBD beads or similar)

  • Primary antibodies: anti-Rap1 (total), anti-EPAC2, anti-beta-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) with or without pre-incubation with this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Rap1 Pull-Down:

    • Incubate an equal amount of protein lysate (e.g., 500 µg) with RalGDS-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) Rap1.[6]

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the eluted proteins (for active Rap1) and a small amount of the total cell lysate (for total Rap1, EPAC2, and loading control) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the active Rap1 signal to the total Rap1 signal. Compare the levels of active Rap1 between different treatment groups.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of ESI-05, a selective inhibitor of Exchange Protein directly Activated by cAMP 2 (EPAC2), in preclinical rat studies. This document outlines the recommended dosage, administration protocols, and key experimental methodologies. It also includes a summary of the known signaling pathways of EPAC2 and essential information on the physicochemical properties of this compound to aid in experimental design. While comprehensive pharmacokinetic and toxicity data in rats are not publicly available, this guide offers a starting point for researchers based on existing in vivo studies and data from related compounds.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets EPAC2, a guanine nucleotide exchange factor for the small GTPase Rap1. EPAC2 is a key mediator of cyclic AMP (cAMP) signaling, playing a crucial role in various physiological processes, including insulin secretion, neuronal apoptosis, and cardiac function.[1][2][3] Its selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA) makes this compound a valuable tool for dissecting the specific roles of the EPAC2 signaling pathway in health and disease.

Chemical Properties:

PropertyValueReference
Molecular Weight 274.38 g/mol [4]
Formula C₁₆H₁₈O₂S[4]
CAS Number 5184-64-5[4]
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). Insoluble in water.[4][5][6]

Recommended Dosage for Rat Studies

Direct and extensive dose-finding studies for this compound in rats are limited in publicly available literature. However, existing in vivo studies in rodent models provide a strong basis for an initial dosage recommendation.

Animal ModelDosage RangeRoute of AdministrationApplicationReference
Rat 8 mg/kgIntraperitoneal (i.p.)Attenuation of cerebral infarction[7]
Rat Not specified, but used to inhibit EPAC2Intraperitoneal (i.p.)Neuroprotection in Traumatic Brain Injury[1][8]
Mouse 2, 4, and 8 mg/kgNot specifiedReduction of neuronal apoptosis

Recommendation: Based on the available data, a starting dose of 8 mg/kg administered intraperitoneally is recommended for studies in rats investigating the effects of this compound on neurological endpoints.[7] Researchers should consider conducting a pilot dose-response study (e.g., using doses in the 2-10 mg/kg range) to determine the optimal dose for their specific experimental model and endpoints.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Given the poor aqueous solubility of this compound, a suitable vehicle is required for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Polyethylene glycol 400 (PEG400) (optional)

  • Tween 80 (optional)

Protocol for Intraperitoneal (i.p.) Injection:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gently warm and vortex to ensure complete dissolution.

  • Working Solution Preparation: On the day of the experiment, dilute the DMSO stock solution with saline or PBS to the final desired concentration. To minimize DMSO toxicity, the final concentration of DMSO in the injected volume should be kept as low as possible, ideally below 10%. For example, to prepare a 1 mg/mL working solution for an 8 mg/kg dose in a 250g rat (requiring 2 mg in 2 mL), you can mix 200 µL of the 10 mg/mL DMSO stock with 1.8 mL of saline.

  • Alternative Formulation: For improved solubility and stability, a vehicle containing PEG400 and Tween 80 can be used. A common formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The this compound stock in DMSO can be serially diluted in this vehicle.

  • Administration: Administer the freshly prepared this compound solution to the rats via intraperitoneal injection. The injection volume should be appropriate for the size of the rat, typically between 1-5 mL/kg.

Experimental Workflow for a Neurological Study in Rats

This protocol provides a general workflow for investigating the neuroprotective effects of this compound in a rat model of brain injury.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Injury Phase cluster_post_treatment Post-Treatment Evaluation acclimatization Acclimatization of Rats (1 week) baseline Baseline Behavioral Testing (e.g., mNSS) acclimatization->baseline randomization Randomization into Groups (Sham, Vehicle, this compound) baseline->randomization injury Induction of Brain Injury (e.g., TBI, Stroke) randomization->injury treatment This compound (8 mg/kg, i.p.) or Vehicle Administration injury->treatment behavioral Post-Injury Behavioral Testing (24h, 48h, 72h) treatment->behavioral histology Tissue Collection & Histological Analysis (e.g., TUNEL staining for apoptosis) behavioral->histology biochemical Biochemical Assays (e.g., Western Blot for p-p38) histology->biochemical

Fig. 1: Experimental workflow for a rat neurological study.

Signaling Pathways of EPAC2

This compound exerts its effects by inhibiting the EPAC2-mediated signaling cascade. Understanding this pathway is crucial for interpreting experimental results.

General EPAC2 Signaling Pathway

Upon binding of cAMP, EPAC2 undergoes a conformational change, allowing it to act as a GEF for Rap1. Activated GTP-bound Rap1 then interacts with its downstream effectors to regulate various cellular processes.

EPAC2_signaling cAMP cAMP EPAC2_inactive Inactive EPAC2 cAMP->EPAC2_inactive binds EPAC2_active Active EPAC2 EPAC2_inactive->EPAC2_active activates Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP activates Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP/GTP Exchange Downstream Downstream Effectors (e.g., PLC, Raf, B-Raf) Rap1_GTP->Downstream Cellular Cellular Responses (Insulin Secretion, Apoptosis, etc.) Downstream->Cellular ESI05 This compound ESI05->EPAC2_inactive inhibits

Fig. 2: General EPAC2 signaling pathway and the inhibitory action of this compound.
EPAC2 Signaling in Neuronal Apoptosis

In the context of neuronal injury, EPAC2 signaling has been shown to contribute to apoptosis through the p38 MAPK pathway.[1][8][9] Inhibition of EPAC2 with this compound can attenuate this pro-apoptotic signaling.

Neuronal_Apoptosis_Pathway TBI Traumatic Brain Injury / Ischemia cAMP_increase Increased cAMP TBI->cAMP_increase EPAC2 EPAC2 Activation cAMP_increase->EPAC2 p38 p38 MAPK Phosphorylation EPAC2->p38 Caspase3 Cleaved Caspase-3 Activation p38->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis ESI05 This compound ESI05->EPAC2 inhibits

Fig. 3: EPAC2-mediated neuronal apoptosis pathway.

Pharmacokinetics and Toxicity

Pharmacokinetics: There is a lack of publicly available, detailed pharmacokinetic data for this compound in rats, including its half-life, bioavailability, and metabolic profile. Researchers should consider conducting preliminary pharmacokinetic studies to determine these parameters in their specific rat strain and experimental conditions. Data from other EPAC inhibitors, such as CE3F4, suggest that bioavailability can be a challenge for this class of compounds.

Toxicity: Formal acute and chronic toxicity studies for this compound in rats have not been reported in the available literature. The in vivo studies that have used this compound in rats and mice did not report overt signs of toxicity at the administered doses.[1][7] However, it is crucial for researchers to carefully monitor animals for any adverse effects during their studies. It is recommended to perform a preliminary dose-escalation study to identify the maximum tolerated dose (MTD) in the specific rat strain being used.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of EPAC2 in various physiological and pathological processes in rats. Based on current literature, an initial intraperitoneal dose of 8 mg/kg is recommended for neurological studies. Due to the limited availability of comprehensive pharmacokinetic and toxicity data, researchers are strongly encouraged to conduct preliminary studies to optimize the dosage and administration regimen for their specific research questions and to ensure animal welfare. The provided protocols and pathway diagrams serve as a foundation for the design and execution of rigorous and informative preclinical studies with this compound.

References

Application Notes and Protocols for ESI-05 in HEK293 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ESI-05 is a potent and specific inhibitor of the Exchange Protein directly Activated by cAMP 2 (Epac2).[1][2][3] It functions by antagonizing the cAMP-mediated activation of Epac2, thereby inhibiting its guanine nucleotide exchange factor (GEF) activity towards the small GTPase Rap1.[1][2] this compound exhibits high selectivity for Epac2 over the closely related isoform Epac1, making it a valuable tool for dissecting the specific roles of Epac2 in cellular signaling pathways.[4][5] Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system due to their ease of culture, high transfection efficiency, and human origin.[6][7] These application notes provide detailed protocols for utilizing this compound in HEK293 cell-based assays to investigate Epac2 signaling.

Mechanism of Action

This compound acts as an antagonist of Epac2.[1] Cyclic AMP (cAMP) binding to the regulatory region of Epac2 induces a conformational change that activates its GEF function, facilitating the exchange of GDP for GTP on Rap1. Activated, GTP-bound Rap1 then engages downstream effectors to regulate a variety of cellular processes, including cell adhesion, secretion, and gene expression. This compound prevents the cAMP-induced conformational change in Epac2, thereby keeping it in an inactive state and preventing the activation of Rap1.

GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Epac2_inactive Epac2 (Inactive) cAMP->Epac2_inactive Epac2_active Epac2 (Active) Epac2_inactive->Epac2_active Rap1_GDP Rap1-GDP (Inactive) Epac2_active->Rap1_GDP Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Rap1_GTP->Rap1_GDP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response ESI05 This compound ESI05->Epac2_inactive Inhibition

Caption: this compound inhibits the Epac2 signaling pathway.

Data Presentation

The following table summarizes the quantitative data for this compound in various assays, primarily conducted in HEK293 cells.

ParameterValueCell Line/SystemAssay TypeReference
IC₅₀ 0.4 µM-cAMP-mediated Epac2 GEF activity[3]
IC₅₀ 0.43 µM-cAMP-mediated Epac2 GEF activity[2]
Apparent IC₅₀ 621 ± 154 nMHEK293 cells overexpressing Epac2Forskolin-stimulated Rap1 activation[5][8]
IC₅₀ 1.2 ± 0.4 µMHEK293 cells overexpressing Epac2Basal Epac2 activity (inverse agonism)[5]
Effective Concentration 10 µMHEK293/EPAC2-FL cellsFully blocked 007-AM-induced FRET decrease[4]
Ineffective Concentration 25 µMHEK293 cells expressing Epac1No inhibition of Rap1 activation[4]

Experimental Protocols

General HEK293 Cell Culture and Maintenance

This protocol outlines the basic culture of HEK293 cells.

Materials:

  • HEK293 cells (ATCC® CRL-1573™)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, aspirate the old media and wash the cells with PBS.

  • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding complete growth medium and gently pipette to create a single-cell suspension.

  • Seed cells into new flasks or plates at the desired density. For routine passaging, a split ratio of 1:5 to 1:10 is recommended every 2-3 days.

Rap1 Activation Pull-Down Assay

This protocol is designed to measure the levels of active, GTP-bound Rap1 in HEK293 cells following treatment with this compound.

Materials:

  • HEK293 cells (can be transiently or stably expressing Epac2)

  • This compound

  • cAMP-elevating agent (e.g., Forskolin or 8-pCPT-2'-O-Me-cAMP)

  • Lysis/Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)

  • Rap1 activation assay kit (containing RalGDS-RBD agarose beads or similar)

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed HEK293 cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.

  • Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a cAMP-elevating agent (e.g., 1 µM Forskolin) for a short period (e.g., 5-10 minutes) to activate Epac2.

  • Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis/Assay Buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Incubate a portion of the supernatant with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle agitation to pull down GTP-bound Rap1.

  • Wash the beads three times with Lysis/Assay Buffer.

  • Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.

  • A fraction of the total cell lysate should be run in parallel to determine the total Rap1 levels.

start Seed HEK293 Cells culture Culture to 80-90% Confluency start->culture pretreat Pre-treat with this compound/Vehicle culture->pretreat stimulate Stimulate with cAMP Agonist pretreat->stimulate lyse Lyse Cells stimulate->lyse clarify Clarify Lysate lyse->clarify pulldown Pull-down with RalGDS-RBD Beads clarify->pulldown wash Wash Beads pulldown->wash elute Elute Proteins wash->elute sds_page SDS-PAGE & Western Blot elute->sds_page detect Detect Rap1 sds_page->detect end Quantify Rap1-GTP Levels detect->end start Seed HEK293-Epac2-FRET Cells culture Culture for 24-48 hours start->culture buffer_exchange Replace with Imaging Buffer culture->buffer_exchange pretreat Pre-treat with this compound/Vehicle buffer_exchange->pretreat baseline_fret Measure Baseline FRET pretreat->baseline_fret stimulate Add cAMP Agonist baseline_fret->stimulate kinetic_fret Kinetic FRET Measurement stimulate->kinetic_fret end Analyze FRET Ratio Change kinetic_fret->end

References

Application Notes and Protocols for the ESI-05 Protocol in Pancreatic Islet Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-05 is a potent and specific cell-permeable inhibitor of the Exchange protein directly activated by cAMP 2 (Epac2).[1] With an IC50 of 0.4 µM, this compound serves as a critical tool for investigating the role of the Epac2 signaling pathway in various cellular processes, particularly in the regulation of insulin secretion from pancreatic β-cells.[1] These application notes provide detailed protocols for the use of this compound in primary pancreatic islet cell research, including islet isolation, viability assessment, and functional analysis of insulin secretion.

Mechanism of Action

In pancreatic β-cells, the elevation of intracellular cyclic AMP (cAMP) levels, often triggered by incretins like glucagon-like peptide-1 (GLP-1) or by glucose metabolism itself, potentiates glucose-stimulated insulin secretion (GSIS). This potentiation is mediated by two main downstream effectors of cAMP: Protein Kinase A (PKA) and Epac. This compound specifically targets Epac2, allowing for the dissection of the Epac2-mediated signaling cascade from that of PKA.

The binding of cAMP to Epac2 induces a conformational change that activates its guanine nucleotide exchange factor (GEF) activity towards the small G-protein Rap1. Activated Rap1-GTP, in turn, stimulates downstream effectors, including Phospholipase C-epsilon (PLC-ε). PLC-ε hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The culmination of these events enhances the exocytosis of insulin-containing granules.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on pancreatic islet cells.

ParameterValueReference(s)
Target Epac2[1]
IC50 (cAMP binding to Epac2) 0.4 µM[1]
Chemical Name 4-Methylphenyl-2,4,6-trimethlyphenylsulfone
Molecular Weight 292.39 g/mol
Solubility Soluble in DMSO
ExperimentThis compound ConcentrationObserved EffectReference(s)
Inhibition of Epac2-mediated potentiation of insulin secretion in mouse islets10 µMAntagonized the augmentation of KCl-induced insulin secretion by an Epac activator.
Inhibition of Epac2 activity in INS-1 cells10 µMUsed to demonstrate the role of Epac2 in menaquinone-4 amplified GSIS.[2]

Note: Detailed dose-response data for this compound on the inhibition of glucose-stimulated insulin secretion in primary pancreatic islets is limited in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Murine Pancreatic Islet Isolation

This protocol describes the isolation of pancreatic islets from mice using collagenase digestion.

Materials:

  • Collagenase P solution (1 mg/mL in HBSS)

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Ficoll-Paque or similar density gradient medium

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (27G or 30G)

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform a laparotomy to expose the abdominal cavity.

  • Locate the common bile duct and clamp it close to the liver.

  • Inject 2-3 mL of cold Collagenase P solution into the common bile duct to inflate the pancreas.

  • Carefully dissect the inflated pancreas and place it in a conical tube on ice.

  • Incubate the pancreas in a 37°C water bath for 10-15 minutes with gentle shaking to digest the exocrine tissue.

  • Stop the digestion by adding cold HBSS.

  • Wash the digested tissue by centrifugation and resuspend the pellet in HBSS.

  • Purify the islets from the exocrine tissue using a density gradient centrifugation method.

  • Collect the islet layer, wash with HBSS, and hand-pick the islets under a stereomicroscope to ensure purity.

  • Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before experimentation.

Islet Viability Assessment

This protocol details the use of Fluorescein Diacetate (FDA) and Propidium Iodide (PI) staining to assess the viability of isolated islets.

Materials:

  • FDA stock solution (1 mg/mL in acetone)

  • PI stock solution (1 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Isolated pancreatic islets

Procedure:

  • Prepare a working solution of FDA (e.g., 10 µg/mL in PBS) and PI (e.g., 10 µg/mL in PBS).

  • Place a sample of isolated islets (approximately 100-200) in a petri dish.

  • Add the FDA/PI working solution to the islets and incubate for 5-10 minutes at room temperature in the dark.

  • Visualize the islets using a fluorescence microscope.

  • Viable cells will fluoresce green (FDA is cleaved by intracellular esterases in live cells), while dead cells will fluoresce red (PI enters cells with compromised membranes).

  • Quantify viability by counting the number of green and red cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol describes a static GSIS assay to evaluate the effect of this compound on insulin secretion.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

  • This compound stock solution (in DMSO).

  • Isolated pancreatic islets of similar size.

  • Insulin ELISA kit.

Procedure:

  • Pre-incubate size-matched islets in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to equilibrate.

  • For the this compound treatment group, add the desired concentration of this compound (e.g., 10 µM) to the pre-incubation buffer for the last 30-60 minutes. A vehicle control (DMSO) should be run in parallel.

  • Transfer groups of islets (e.g., 10 islets per tube, in triplicate) to fresh tubes.

  • Incubate the islets in KRB buffer with low glucose (with or without this compound) for 1 hour at 37°C.

  • Collect the supernatant for basal insulin secretion measurement.

  • Replace the supernatant with KRB buffer containing high glucose (with or without this compound) and incubate for another hour at 37°C.

  • Collect the supernatant for stimulated insulin secretion measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Results can be expressed as fold-change in insulin secretion (high glucose/low glucose) or as a percentage of total insulin content.

Visualizations

Signaling Pathway of Epac2 in Pancreatic β-Cells

Epac2_Signaling_Pathway cluster_membrane Plasma Membrane GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R AC Adenylate Cyclase GLP1R->AC + cAMP cAMP AC->cAMP Epac2 Epac2 cAMP->Epac2 + Rap1_GDP Rap1-GDP Epac2->Rap1_GDP GEF activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP PLC_epsilon PLC-ε Rap1_GTP->PLC_epsilon + PIP2 PIP2 PLC_epsilon->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC + Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Exocytosis Potentiation of Insulin Exocytosis Ca2_release->Insulin_Exocytosis PKC->Insulin_Exocytosis ESI05 This compound ESI05->Epac2 Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ATP Metabolism->ATP ATP->AC +

Caption: Epac2 signaling pathway in pancreatic β-cells.

Experimental Workflow for Investigating the Effect of this compound on GSIS

GSIS_Workflow Islet_Isolation 1. Pancreatic Islet Isolation Overnight_Culture 2. Overnight Culture (Recovery) Islet_Isolation->Overnight_Culture Pre_incubation 3. Pre-incubation (Low Glucose) Overnight_Culture->Pre_incubation Treatment 4. Treatment Addition Pre_incubation->Treatment Basal_Incubation 5. Basal Incubation (Low Glucose) Treatment->Basal_Incubation Control, Vehicle, This compound Basal_Supernatant Collect Supernatant (Basal Insulin) Basal_Incubation->Basal_Supernatant Stimulated_Incubation 6. Stimulated Incubation (High Glucose) Basal_Incubation->Stimulated_Incubation ELISA 7. Insulin Quantification (ELISA) Basal_Supernatant->ELISA Stimulated_Supernatant Collect Supernatant (Stimulated Insulin) Stimulated_Incubation->Stimulated_Supernatant Stimulated_Supernatant->ELISA Data_Analysis 8. Data Analysis ELISA->Data_Analysis

Caption: Workflow for GSIS assay with this compound.

References

Application Notes and Protocols for Studying Akt Phosphorylation Using ESI-05

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-05 is a potent and specific small molecule inhibitor of the Exchange Protein directly Activated by cAMP 2 (Epac2), a guanine nucleotide exchange factor for the small GTPase Rap1.[1][2] The second messenger cyclic AMP (cAMP) can activate Epac proteins, which in turn activate Rap1, initiating a cascade of downstream signaling events. Several studies suggest that the cAMP-Epac-Rap1 pathway can modulate the activity of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical regulator of cell survival, proliferation, and metabolism.[3] Dysregulation of the Akt signaling pathway is implicated in various diseases, including cancer. This compound, by selectively inhibiting Epac2, provides a valuable tool to investigate the specific role of the Epac2-Rap1 signaling axis in the regulation of Akt phosphorylation and subsequent downstream cellular processes. With an IC50 value of 0.4 µM for Epac2, this compound allows for targeted interrogation of this pathway.[1]

These application notes provide a detailed protocol for utilizing this compound to study its effects on Akt phosphorylation in a cell-based assay.

Signaling Pathway

The signaling cascade initiated by cAMP and modulated by this compound leading to potential changes in Akt phosphorylation is depicted below. This compound specifically inhibits Epac2, thereby blocking the activation of Rap1 and its downstream effectors that may influence the PI3K/Akt pathway.

G cluster_0 cluster_1 cAMP cAMP Epac2 Epac2 cAMP->Epac2 activates Rap1_GDP Rap1-GDP (inactive) Epac2->Rap1_GDP activates ESI05 This compound ESI05->Epac2 inhibits Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors PI3K PI3K Downstream_Effectors->PI3K modulates Akt Akt PI3K->Akt activates pAkt p-Akt (active) Akt->pAkt

Caption: The cAMP-Epac2-Rap1 signaling pathway and its potential influence on Akt phosphorylation.

Experimental Protocols

This protocol describes a general method to assess the effect of this compound on Akt phosphorylation in a selected cell line (e.g., HEK293 cells ectopically expressing Epac2) upon stimulation with an Epac agonist.

Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing Epac2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Epac Agonist: 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP or 007-AM), a cell-permeable Epac-selective cAMP analog. Stock solution (e.g., 10 mM in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.

  • Western Blotting: PVDF membrane, transfer buffer, blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), and wash buffer (TBST).

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody.

    • Primary Antibody: Rabbit anti-total Akt antibody.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Workflow

G A 1. Seed HEK293-Epac2 cells B 2. Serum starve cells (24h) A->B C 3. Pre-treat with this compound (1h) B->C D 4. Stimulate with Epac agonist (e.g., 007-AM) C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA) E->F G 7. SDS-PAGE F->G H 8. Western Blot G->H I 9. Antibody Incubation (p-Akt, Total Akt) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry) J->K

Caption: Experimental workflow for studying the effect of this compound on Akt phosphorylation.

Step-by-Step Protocol

  • Cell Culture and Seeding:

    • Culture HEK293-Epac2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Serum Starvation:

    • Once the cells reach the desired confluency, aspirate the culture medium and wash the cells once with serum-free DMEM.

    • Add serum-free DMEM and incubate for 18-24 hours to reduce basal levels of Akt phosphorylation.

  • This compound Treatment:

    • Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 0, 1, 5, 10, 25 µM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

    • Aspirate the serum-free medium and add the this compound containing medium to the respective wells.

    • Incubate the cells for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of the Epac agonist (e.g., 100 µM 007-AM) in serum-free DMEM.

    • Add the Epac agonist to the wells to a final concentration of 10 µM (or a concentration previously determined to induce robust Akt phosphorylation).

    • Incubate for the optimal stimulation time (e.g., 15-30 minutes, to be determined empirically).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[4]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total Akt):

    • To normalize for protein loading, the same membrane can be stripped and re-probed for total Akt.

    • Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

    • Wash the membrane thoroughly and re-block before incubating with the primary antibody against total Akt.

    • Repeat the immunodetection steps as described above.

Data Presentation

The chemiluminescent signals from the Western blots should be quantified using densitometry software. The ratio of phosphorylated Akt to total Akt should be calculated for each condition. The data can be summarized in a table for easy comparison.

Table 1: Effect of this compound on Epac Agonist-Induced Akt Phosphorylation

Treatment GroupThis compound Concentration (µM)Relative p-Akt/Total Akt Ratio (Fold Change vs. Stimulated Control)
Vehicle Control (Unstimulated)00.1 ± 0.02
Stimulated Control01.0 ± 0.00
This compound10.85 ± 0.05
This compound50.62 ± 0.07
This compound100.41 ± 0.04
This compound250.25 ± 0.03

Data are presented as mean ± SEM from three independent experiments. This is a hypothetical dataset for illustrative purposes.

Conclusion

This application note provides a comprehensive framework for utilizing the Epac2-specific inhibitor this compound to investigate its role in the regulation of Akt phosphorylation. By following the detailed protocol and adapting it to specific experimental needs, researchers can effectively dissect the contribution of the Epac2-Rap1 signaling axis to Akt-mediated cellular processes. The provided diagrams and data table structure offer a clear guide for experimental design and data presentation, facilitating the study of this important signaling pathway in various physiological and pathological contexts.

References

Experimental Design for In Vivo Evaluation of ESI-05, a Selective Epac2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the in vivo investigation of ESI-05, a selective inhibitor of Exchange protein directly activated by cAMP 2 (Epac2). This document outlines detailed experimental designs for assessing the efficacy, pharmacokinetics, and safety of this compound in rodent models, with a focus on its potential therapeutic applications in neurological disorders, pancreatic cancer, and metabolic diseases.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the cyclic adenosine monophosphate (cAMP) binding domain of Epac2, thereby inhibiting its guanine nucleotide exchange factor (GEF) activity and the subsequent activation of the small GTPase Rap1.[1] With an IC50 of 0.4 µM for Epac2, this compound offers a valuable tool for dissecting the physiological and pathological roles of the Epac2 signaling pathway in vivo.[1]

Pre-clinical In Vivo Experimental Design

A thorough in vivo experimental plan for this compound should encompass pharmacokinetic (PK) and toxicology studies to establish a safe and effective dosing regimen, followed by efficacy studies in relevant disease models.

Pharmacokinetics and Toxicology

Objective: To determine the pharmacokinetic profile and assess the safety and tolerability of this compound in mice.

Protocols:

1. Maximum Tolerated Dose (MTD) Study:

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Procedure: Administer single doses of this compound via intraperitoneal (i.p.) and oral (p.o.) routes in a dose-escalation manner (e.g., starting from 10 mg/kg and escalating to 100 mg/kg).[1]

  • Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and mortality for at least 72 hours post-administration.[1]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.[2]

2. Pharmacokinetic Study:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure: Administer a single dose of this compound (e.g., 10 mg/kg) via i.v., i.p., and p.o. routes.

  • Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Parameters to Determine: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), area under the curve (AUC), and oral bioavailability.

Formulation: For in vivo administration, this compound can be formulated in a vehicle such as 10% DMSO in corn oil. It is soluble in DMSO and ethanol but insoluble in water.[1]

Efficacy Studies

Based on the known functions of Epac2, the following in vivo models are recommended to evaluate the therapeutic potential of this compound.

1. Neurological Disorders: Stroke and Neuroprotection

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of ischemic stroke. An in vivo study in a rat model of intracranial hemorrhage has shown that this compound at doses of 2, 4, and 8 mg/kg can decrease neuronal apoptosis.[1]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Ischemia: Middle cerebral artery occlusion (MCAO) model.

  • Treatment: Administer this compound (e.g., 2, 4, and 8 mg/kg, i.p.) or vehicle at the time of reperfusion and once daily for the following 3 days.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess motor and sensory function at 24, 48, and 72 hours post-MCAO.

    • Infarct Volume Measurement: At 72 hours, perfuse brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.

    • Apoptosis Assessment: Perform TUNEL or cleaved caspase-3 staining on brain sections to quantify apoptotic neurons in the peri-infarct region.[3][4]

2. Pancreatic Cancer

Objective: To assess the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.

Experimental Protocol:

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Orthotopically implant human pancreatic cancer cells (e.g., PANC-1 or AsPC-1) into the pancreas.[5]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups and administer this compound (dose to be determined from PK/Tox studies, e.g., daily i.p. injection) or vehicle.[6]

  • Outcome Measures:

    • Tumor Growth: Measure tumor volume twice weekly using calipers or via in vivo imaging if using luciferase-expressing cells.[6]

    • Metastasis: At the end of the study, examine major organs (liver, lungs) for metastatic lesions.

    • Mechanism of Action: Analyze tumor tissues for downstream targets of Epac2, such as the activation status of Rap1.

3. Metabolic Disorders: Insulin Secretion

Objective: To investigate the effect of this compound on glucose-stimulated insulin secretion (GSIS).

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Acute Study: Administer a single dose of this compound or vehicle. After a specified time (based on Tmax from PK studies), perform an intraperitoneal glucose tolerance test (IPGTT) or a hyperglycemic clamp.[7][8]

    • Chronic Study: Treat mice with this compound or vehicle daily for a defined period (e.g., 2 weeks) before performing metabolic assessments.

  • Outcome Measures:

    • Blood Glucose and Plasma Insulin Levels: Measure at baseline and at various time points during the IPGTT or hyperglycemic clamp.

    • Islet Histology: At the end of the study, collect pancreata for immunohistochemical analysis of islet morphology and insulin content.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Representative Pharmacokinetic Parameters of a Hypothetical Small Molecule Inhibitor in Mice

ParameterIntravenous (1 mg/kg)Intraperitoneal (10 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1500 ± 250800 ± 150300 ± 75
Tmax (h)0.080.51.0
AUC (0-t) (ng*h/mL)2500 ± 4003200 ± 6001800 ± 350
t1/2 (h)2.5 ± 0.53.0 ± 0.63.2 ± 0.7
Bioavailability (%)-8022.6

Table 2: Example Efficacy Data for this compound in a Pancreatic Cancer Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition
Vehicle Control1200 ± 150-
This compound (5 mg/kg/day)850 ± 12029.2
This compound (10 mg/kg/day)500 ± 9058.3
Positive Control300 ± 6075.0

Table 3: Illustrative Data on the Effect of this compound on Glucose-Stimulated Insulin Secretion

Treatment GroupBasal Insulin (ng/mL)Stimulated Insulin (ng/mL) at 15 min post-glucose
Vehicle Control0.8 ± 0.23.5 ± 0.7
This compound (10 mg/kg)0.7 ± 0.12.1 ± 0.5

Mandatory Visualizations

Signaling Pathway

Epac2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Ligand (e.g., Glucagon, GLP-1) Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP to Epac2 Epac2 cAMP->Epac2 Activates Rap1_GDP Rap1-GDP (Inactive) Epac2->Rap1_GDP Promotes GDP-GTP exchange on ESI05 This compound ESI05->Epac2 Inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors (e.g., PLC-ε, RalGDS) Rap1_GTP->Downstream Activates Cellular_Response Cellular Response (e.g., Insulin Secretion, Apoptosis, Cell Proliferation) Downstream->Cellular_Response

Caption: The Epac2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

InVivo_Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_safety Phase 2: Safety and PK Assessment cluster_efficacy Phase 3: Efficacy Evaluation cluster_analysis Phase 4: Endpoint Analysis A1 Select Animal Model (e.g., C57BL/6, Nude mice) A2 Determine Dosing Route (i.p., p.o.) A1->A2 A3 Formulate this compound A2->A3 B1 Maximum Tolerated Dose (MTD) Study A3->B1 B2 Pharmacokinetic (PK) Study A3->B2 B3 Establish Dosing Regimen B1->B3 B2->B3 C1 Induce Disease Model (e.g., MCAO, Xenograft) B3->C1 C2 Administer this compound or Vehicle C1->C2 C3 Monitor Disease Progression & Animal Health C2->C3 D1 Collect Tissues/Samples C3->D1 D2 Perform Outcome Assessments (e.g., Histology, Biomarkers) D1->D2 D3 Statistical Analysis & Data Interpretation D2->D3

Caption: A generalized workflow for in vivo studies of this compound.

References

Application Notes and Protocols for Long-Term ESI-05 Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-05 is a potent and specific inhibitor of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key signaling molecule involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] With an IC50 value of approximately 0.4 µM for EPAC2, this compound offers a valuable tool for investigating the role of the EPAC2 signaling pathway in cancer biology.[1][2][3] While short-term effects of this compound have been studied, its long-term impact on cancer cell lines remains an area of active investigation. These application notes provide a comprehensive guide for researchers interested in exploring the long-term consequences of this compound treatment, including potential effects on cell viability, signaling pathways, and the development of drug resistance.

Mechanism of Action

This compound acts as a non-cyclic nucleotide antagonist that is highly specific for the EPAC2 isoform. It exerts its inhibitory effect by binding to a unique allosteric site at the interface of the two cAMP binding domains of EPAC2. This binding prevents the conformational change required for EPAC2 activation, thereby inhibiting its downstream signaling, most notably the activation of the small GTPase Rap1.[1][2] Due to structural differences, this compound does not significantly inhibit the EPAC1 isoform or Protein Kinase A (PKA), the other major cAMP effector.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from long-term this compound treatment studies.

Table 1: Long-Term Effect of this compound on Cancer Cell Line Viability (Example Data)

Cell LineTreatment Duration (Days)This compound Concentration (µM)Percent Viability (%) (Mean ± SD)Fold Change vs. Control
Pancreatic Cancer (e.g., AsPC-1)7185.2 ± 4.10.85
562.7 ± 5.30.63
14170.1 ± 6.20.70
545.9 ± 4.80.46
21165.4 ± 5.50.65
538.2 ± 3.90.38
Colon Cancer (e.g., HCT116)7192.3 ± 3.80.92
578.5 ± 4.50.79
14188.1 ± 5.10.88
565.3 ± 6.00.65
21182.6 ± 4.90.83
555.7 ± 5.20.56

Table 2: Effect of Long-Term this compound Treatment on Protein Expression (Example Data)

Cell LineTreatmentp-JNK / JNK Ratio (Fold Change)Cleaved Caspase-3 / Total Caspase-3 Ratio (Fold Change)Vimentin / GAPDH Ratio (Fold Change)E-cadherin / GAPDH Ratio (Fold Change)
Pancreatic Cancer (e.g., AsPC-1)Control1.01.01.01.0
This compound (5 µM, 14 days)2.51.80.71.3
Colon Cancer (e.g., HCT116)Control1.01.01.01.0
This compound (5 µM, 14 days)3.22.10.61.5

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol outlines a method for assessing the long-term effects of this compound on cancer cell proliferation and viability using a resazurin-based assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the planned treatment period.

  • Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Long-Term Culture and Treatment: Maintain the cells in culture for the desired duration (e.g., 7, 14, 21 days). Replace the medium with fresh medium containing this compound or vehicle control every 2-3 days. Passage the cells as necessary to maintain sub-confluent densities, re-plating them at the same initial seeding density and continuing the treatment.

  • Viability Assessment: At each time point, perform the resazurin assay. a. Add resazurin solution to each well to a final concentration of 0.015 mg/mL. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol describes how to analyze changes in protein expression and signaling pathways following long-term this compound treatment.

Materials:

  • Cancer cell lines cultured with and without this compound for an extended period.

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-JNK, JNK, cleaved caspase-3, vimentin, E-cadherin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. Wash the cultured cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Apply the chemiluminescent substrate. b. Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathways and Experimental Workflows

ESI05_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP EPAC2 EPAC2 cAMP->EPAC2 Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP Activates ESI05 This compound ESI05->EPAC2 Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Proliferation_Migration Proliferation & Migration Downstream_Effectors->Proliferation_Migration Long_Term_ESI05_Workflow Start Start: Cancer Cell Line Culture Treatment Long-Term Treatment with this compound (e.g., 7, 14, 21 days) Start->Treatment Viability Cell Viability Assay (e.g., Resazurin) Treatment->Viability WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot Apoptosis Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Treatment->Migration DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis Apoptosis->DataAnalysis Migration->DataAnalysis Resistance Drug Resistance Assessment (Combination with other drugs) End End Resistance->End DataAnalysis->Resistance

References

Troubleshooting & Optimization

ESI-05 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ESI-05 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific inhibitor of Exchange Protein Directly Activated by cAMP 2 (Epac2).[1] It functions by inhibiting the binding of cyclic AMP (cAMP) to Epac2, which in turn prevents the activation of the small GTPase Rap1.[1] This makes this compound a valuable tool for studying Epac2-mediated signaling pathways.

Q2: What are the basic solubility properties of this compound?

This compound is a hydrophobic molecule. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water. This low aqueous solubility is the primary challenge when using this compound in biological experiments conducted in aqueous buffers, such as cell culture media.

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final DMSO concentration of 0.1% is widely considered safe for most cell lines. While some robust cell lines may tolerate up to 0.5% , it is crucial to perform a vehicle control (media with the same final DMSO concentration without this compound) to account for any potential effects of the solvent on cell viability and function.

Q4: I've observed a precipitate after adding my this compound stock solution to the cell culture medium. What does this look like and what causes it?

Precipitation of this compound in aqueous media can manifest as a fine, crystalline powder, cloudiness, or visible sediment in the culture vessel. This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is often due to "solvent shock," where the rapid dilution of a concentrated DMSO stock into the aqueous medium causes the hydrophobic compound to aggregate and precipitate.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffer

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Issue 1: Precipitate Forms Immediately Upon Dilution
  • Visual Cues: Cloudiness, milkiness, or visible particles appearing instantly when the DMSO stock is added to the aqueous buffer.

  • Primary Cause: Solvent shock and exceeding the solubility limit of this compound in the final aqueous solution.

Solutions:

  • Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your cell culture media. Instead, employ a stepwise dilution:

    • First, dilute the DMSO stock in a smaller volume of serum-free media or PBS.

    • Gently vortex this intermediate dilution.

    • Then, add this intermediate dilution to your final volume of complete media. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Pre-warm the Aqueous Buffer: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound solution. Temperature can significantly impact solubility.

  • Increase Stock Concentration: If possible, prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to achieve your desired final concentration, thereby keeping the final DMSO concentration to a minimum.

Issue 2: Precipitate Forms Over Time in the Incubator
  • Visual Cues: Fine crystals or sediment observed at the bottom of the culture vessel after a period of incubation.

  • Primary Causes:

    • Temperature Shift: Changes in temperature between initial preparation and the 37°C incubator environment can decrease solubility.

    • Media Evaporation: Over time, evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound.

    • pH Shift: The CO2 environment in an incubator can slightly alter the pH of the medium, which may affect the solubility of the compound.

Solutions:

  • Verify Final Concentration: The intended final concentration of this compound may be too high for the aqueous environment. It is recommended to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions (see protocol below).

  • Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize media evaporation.

  • Check Media pH: Confirm that the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).

Data Presentation

Table 1: this compound Physicochemical Properties

PropertyValueReference
Molecular Weight274.38 g/mol --INVALID-LINK--
FormulaC₁₆H₁₈O₂S--INVALID-LINK--
AppearanceCrystalline solid--INVALID-LINK--
Purity≥98% (HPLC)--INVALID-LINK--

Table 2: this compound Solubility Data

SolventMaximum ConcentrationNotesReference
DMSO≥ 55 mg/mL (≥ 200 mM)Use fresh, anhydrous DMSO as it is hygroscopic.--INVALID-LINK--
Ethanol≥ 27.44 mg/mL (≥ 100 mM)-----INVALID-LINK--
WaterInsoluble-----INVALID-LINK--
Aqueous Buffer (e.g., PBS, Cell Culture Media)Dependent on final DMSO concentrationPrecipitation is likely at higher concentrations. A final DMSO concentration of ≤ 0.1% is recommended.General Knowledge

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: For a 10 mM stock solution, you will need 2.74 mg of this compound per 1 mL of DMSO (Molecular Weight = 274.38 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media for a Final Concentration of 10 µM

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Procedure:

  • Prepare an intermediate dilution: In a sterile conical tube, add 2 µL of the 10 mM this compound stock solution to 998 µL of pre-warmed complete media. This creates a 20 µM intermediate solution with a DMSO concentration of 0.2%.

  • Gently vortex the intermediate dilution.

  • Prepare the final working solution: Add the desired volume of the 20 µM intermediate solution to your cell culture. For example, to achieve a final concentration of 10 µM in a 2 mL well, add 1 mL of the 20 µM intermediate solution to 1 mL of fresh media in the well. The final DMSO concentration will be 0.1%.

  • Gently mix the final solution in the well by pipetting up and down.

  • Visually inspect the media for any signs of precipitation before and during the experiment.

Visualizations

ESI05_Signaling_Pathway This compound Signaling Pathway GPCR GPCR Activation (e.g., by hormone) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Epac2_inactive Inactive Epac2 cAMP->Epac2_inactive Binds to Epac2_active Active Epac2 Epac2_inactive->Epac2_active Activates Rap1_GDP Rap1-GDP (Inactive) Epac2_active->Rap1_GDP Acts as GEF for ESI05 This compound ESI05->Epac2_inactive Inhibits cAMP binding Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP/GTP Exchange Downstream Downstream Effectors (e.g., PLC, RalGDS) Rap1_GTP->Downstream Activates Cellular_Response Cellular Response (e.g., exocytosis, cell adhesion) Downstream->Cellular_Response

Caption: this compound inhibits the Epac2 signaling pathway.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Start: this compound Experiment Observe_Precipitate Observe Precipitation? Start->Observe_Precipitate Immediate Immediate Precipitation? Observe_Precipitate->Immediate Yes Success No Precipitation: Proceed with Experiment Observe_Precipitate->Success No Solvent_Shock Likely Cause: Solvent Shock Immediate->Solvent_Shock Yes Over_Time Precipitation Over Time Immediate->Over_Time No Optimize_Dilution Action: Use Stepwise Dilution Solvent_Shock->Optimize_Dilution Pre_warm Action: Pre-warm Media to 37°C Solvent_Shock->Pre_warm Increase_Stock Action: Increase Stock Concentration Solvent_Shock->Increase_Stock End End Optimize_Dilution->End Pre_warm->End Increase_Stock->End Check_Concentration Action: Verify Final Concentration (Perform Solubility Test) Over_Time->Check_Concentration Check_Incubator Action: Check Incubator Humidity Over_Time->Check_Incubator Check_pH Action: Check Media pH Over_Time->Check_pH Check_Concentration->End Check_Incubator->End Check_pH->End Success->End

Caption: Workflow for troubleshooting this compound precipitation.

References

ESI-05 Dissolution for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution and handling of ESI-05 for in vitro experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2][3] It is practically insoluble in water.[2][3] For most in vitro applications, particularly cell-based assays, preparing a concentrated stock solution in DMSO is the standard and recommended method.

Q2: What is the maximum stock concentration I can prepare for this compound?

A2: this compound can be dissolved in DMSO and ethanol at concentrations up to 100 mM.[1] Some suppliers have reported solubility up to 55 mg/mL in DMSO and ethanol, which is approximately 200.45 mM.[2][3] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q3: How should I prepare my working solutions for cell culture experiments?

A3: To prepare a working solution, the concentrated DMSO stock of this compound should be serially diluted with your aqueous experimental buffer or cell culture medium to the final desired concentration. It is critical to maintain a low final concentration of DMSO in your assay to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of less than 0.1% is generally recommended for most cell lines.

Q4: How should I store this compound powder and stock solutions?

A4: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][4] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[2][5]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate forms when diluting the DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution is above its solubility limit.- Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Vortex or sonicate the solution to aid dissolution.- For a similar compound, a two-step dilution (first in DMSO, then in buffer) is suggested to improve solubility.[6]
Inconsistent experimental results. - Improper storage and handling of this compound stock solution (e.g., multiple freeze-thaw cycles).- Final DMSO concentration is too high, causing cellular stress or off-target effects.- Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[2]- Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on the cells.
This compound appears to be inactive in the assay. - Degradation of the compound due to improper storage.- Incorrect preparation of the stock or working solutions.- Ensure the powdered compound and stock solutions are stored at the recommended temperatures.[2][4][5]- Re-calculate the dilutions and prepare fresh working solutions from a new aliquot of the stock solution.

Quantitative Data Summary

Parameter Value Solvent Reference
Solubility up to 100 mMDMSO[1]
Solubility up to 100 mMEthanol[1]
Solubility 55 mg/mL (~200.45 mM)DMSO[2][3]
Solubility 55 mg/mL (~200.45 mM)Ethanol[2][3]
Solubility InsolubleWater[2][3]
IC₅₀ (EPAC2) 0.4 µM-[1][2]

Detailed Experimental Protocol: Preparation of this compound for In Vitro Assays

Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequently dilute it to a final concentration of 10 µM in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Cell culture medium

Procedure:

  • Preparation of 10 mM this compound Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh out the required amount of this compound powder. The molecular weight of this compound is 274.38 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 2.74 mg of this compound. c. Add the appropriate volume of anhydrous DMSO to the powder. For example, add 1 mL of DMSO to 2.74 mg of this compound. d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. e. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C.

  • Preparation of 10 µM this compound Working Solution: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium. c. Mix the working solution thoroughly by gentle pipetting or brief vortexing. d. The final concentration of DMSO in this working solution is 0.1%. Ensure this concentration is compatible with your specific cell line and experimental conditions. e. The working solution is now ready for use in your in vitro assay.

Visualized Signaling Pathway and Experimental Workflow

ESI05_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Activates ESI05 This compound ESI05->EPAC2 Inhibits

Caption: this compound inhibits the EPAC2 signaling pathway.

ESI05_Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -80°C aliquot->store dilute Dilute in Cell Culture Medium store->dilute Thaw one aliquot working Final Working Solution (e.g., 10 µM) dilute->working assay Add to In Vitro Assay working->assay end End: Data Analysis assay->end

Caption: Experimental workflow for preparing this compound.

References

ESI-05 Not Showing Inhibition? Your Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with ESI-05 not exhibiting the expected inhibitory effects in their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting steps to help you identify and resolve the problem.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a specific antagonist of the Exchange Protein Directly Activated by cAMP 2 (Epac2). It functions by inhibiting the cAMP-mediated activation of Epac2, thereby preventing the subsequent activation of its downstream effector, Rap1.[1][2][3][4] The reported IC50 (half-maximal inhibitory concentration) for this compound against Epac2 is approximately 0.4 µM.[1][2][3][4][5][6] It is important to note that this compound is highly selective for Epac2 and does not significantly inhibit Epac1.[6]

Q2: I'm not seeing any inhibition. Is my this compound compound viable?

Several factors related to the compound itself could be the source of the issue. Consider the following:

  • Solubility: this compound is soluble in DMSO and ethanol but is insoluble in water.[1][7] Ensure you are using the correct solvent. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Storage and Stability: As a powder, this compound is stable for up to three years when stored at -20°C.[1][8] Stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[1][9] Repeated freeze-thaw cycles should be avoided.[1] If the compound has been stored improperly or for an extended period, its activity may be compromised.

  • Purity: The purity of the compound is crucial. If you are uncertain about the quality of your this compound, consider obtaining a new batch from a reputable supplier.

Q3: Could my experimental setup be the reason for the lack of inhibition?

Yes, several aspects of your experimental design could be preventing you from observing the inhibitory effect of this compound. Here are some common areas to review:

  • Cell Line Expression of Epac2: this compound is a specific inhibitor of Epac2. If your cell line does not endogenously express Epac2, or expresses it at very low levels, you will not observe an inhibitory effect. Verify the expression of Epac2 in your specific cell line through techniques like Western blotting or qPCR.

  • Concentration and Incubation Time: Are you using an appropriate concentration of this compound and incubating for a sufficient duration? While the IC50 is 0.4 µM in biochemical assays, the effective concentration in a cell-based assay may be higher due to factors like cell permeability.[10] It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 25 µM) and vary the incubation time.

  • Assay-Specific Conditions: The optimal conditions for observing inhibition can vary between different assays. Factors such as cell density, serum concentration in the media, and the specific agonist used to stimulate the Epac2 pathway can all influence the outcome.

  • Presence of Interfering Substances: Components in your cell culture medium, such as serum, could potentially bind to this compound and reduce its effective concentration.[11]

Troubleshooting Guide

If you are still not observing inhibition after reviewing the FAQs, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound Integrity and Preparation
ParameterRecommendationTroubleshooting Steps
Solubility Soluble in DMSO and ethanol. Insoluble in water.[1][7]Ensure the compound is fully dissolved in the appropriate solvent before further dilution. Visually inspect for any precipitate.
Storage Store powder at -20°C. Store DMSO stock at -80°C for long-term or -20°C for short-term.[1][9]If storage conditions were not optimal, obtain a fresh vial of the compound.
Working Dilution Prepare fresh working dilutions from the stock solution for each experiment.Avoid using old working dilutions as the compound may degrade over time in aqueous solutions.
Step 2: Optimize Experimental Protocol
ParameterRecommendationTroubleshooting Steps
Epac2 Expression Confirm Epac2 expression in your cell line.Perform Western blot or qPCR to verify the presence of Epac2 protein or mRNA.
This compound Concentration Perform a dose-response curve (e.g., 0.1 µM to 50 µM).This will help determine the optimal inhibitory concentration for your specific cell line and assay.
Incubation Time Test various incubation times (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).The kinetics of inhibition may vary depending on the cellular process being measured.
Positive Control Use a known activator of the Epac pathway (e.g., 8-pCPT-2'-O-Me-cAMP) to ensure the pathway is functional.If the positive control does not elicit a response, there may be an issue with the pathway in your cells.
Negative Control Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound treated samples.This will account for any effects of the solvent on your experimental readout.

Experimental Protocols

General Protocol for a Cell-Based this compound Inhibition Assay

This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and assay.

  • Cell Seeding: Seed your cells in a suitable culture plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Pre-incubation with this compound:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Stimulation of the Epac Pathway:

    • After the pre-incubation period, add a known Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to the wells to stimulate the pathway.

    • Incubate for the appropriate time required to observe a response in your specific assay.

  • Assay Readout:

    • Lyse the cells and perform your downstream analysis (e.g., Western blot for phosphorylated substrates, Rap1 activation assay, or a functional assay).

Visualizing the Concepts

To further aid in your troubleshooting, the following diagrams illustrate key aspects of the this compound experimental workflow and the underlying biological pathway.

Epac2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces Epac2 Epac2 cAMP->Epac2 Activates Rap1_GDP Rap1-GDP Epac2->Rap1_GDP Activates (GEF activity) Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response ESI_05 This compound ESI_05->Epac2 Inhibits

Caption: Epac2 Signaling Pathway and the Point of Inhibition by this compound.

Troubleshooting_Workflow Start Start: This compound Not Showing Inhibition Check_Compound Step 1: Verify Compound Integrity and Preparation Start->Check_Compound Check_Protocol Step 2: Optimize Experimental Protocol Check_Compound->Check_Protocol Compound OK Check_Epac2 Confirm Epac2 Expression in Cell Line Check_Protocol->Check_Epac2 Dose_Response Perform Dose-Response and Time-Course Check_Epac2->Dose_Response Expression Confirmed Alternative_Inhibitor Consider Alternative Epac Inhibitors Check_Epac2->Alternative_Inhibitor No/Low Expression Controls Check Positive and Negative Controls Dose_Response->Controls Controls->Alternative_Inhibitor Still No Inhibition Success Problem Resolved Controls->Success Inhibition Observed

Caption: A logical workflow for troubleshooting this compound inhibition experiments.

Potential_Causes cluster_compound Compound-Related Issues cluster_experimental Experimental Design Issues Root No Inhibition Observed Solubility Poor Solubility Root->Solubility Stability Degradation Root->Stability Purity Low Purity Root->Purity Epac2_Expression Low/No Epac2 Expression Root->Epac2_Expression Concentration Suboptimal Concentration Root->Concentration Incubation_Time Incorrect Incubation Time Root->Incubation_Time Assay_Conditions Inappropriate Assay Conditions Root->Assay_Conditions

Caption: Potential root causes for the lack of this compound-mediated inhibition.

Alternative Epac Inhibitors

If you continue to experience issues with this compound or if your research requires targeting Epac1, you might consider using an alternative inhibitor.

InhibitorTarget(s)Notes
ESI-09 Epac1 and Epac2A non-selective inhibitor of both Epac isoforms.[12]
CE3F4 Epac1An uncompetitive inhibitor of Epac1.[13]
HJC0350 Epac2A selective inhibitor of Epac2.

We hope this guide helps you resolve the issues in your experiments. For further assistance, please consult the original research articles citing the use of this compound or contact your compound supplier for specific batch information.

References

Technical Support Center: Optimizing ESI-05 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ESI-05, a selective inhibitor of Exchange Protein directly Activated by cAMP 2 (EPAC2). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule that functions as a specific antagonist of EPAC2.[1] It exerts its inhibitory effect by binding to an allosteric site at the interface of the two cAMP binding domains of EPAC2, which is not present in the EPAC1 isoform. This binding prevents the cAMP-mediated conformational change required for EPAC2 activation, thereby inhibiting its guanine nucleotide exchange factor (GEF) activity towards the small GTPase Rap1.[2]

Q2: What is the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting cAMP-mediated EPAC2 GEF activity is approximately 0.4 µM.[1][3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol. For example, a stock solution of 55 mg/mL (200.45 mM) can be prepared in fresh DMSO.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the powder is stable for up to 3 years at -20°C, and stock solutions are stable for up to 1 year at -80°C.[3]

Q4: Is this compound selective for EPAC2 over EPAC1?

A4: Yes, this compound is highly selective for EPAC2 and is completely ineffective in suppressing EPAC1 GEF activity.[3] This selectivity is attributed to its unique binding site that is only present in the EPAC2 isoform.

Troubleshooting Guide

Issue 1: No observable inhibitory effect of this compound on my target pathway.

  • Question: I've treated my cells with this compound, but I'm not seeing the expected inhibition of downstream signaling (e.g., decreased Rap1 activation). What could be the issue?

  • Answer: There are several potential reasons for a lack of observed efficacy:

    • Suboptimal Concentration: The optimal concentration of this compound is highly cell-type dependent. The reported IC50 of 0.4 µM is a starting point for in vitro assays. A dose-response experiment is crucial to determine the effective concentration for your specific cell line and experimental conditions.

    • Incorrect Agonist Stimulation: Ensure that the pathway is being adequately stimulated to activate EPAC2. If the basal activity is low, the inhibitory effect of this compound may not be apparent.

    • Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

    • Assay Sensitivity: The assay used to measure the downstream effect (e.g., Rap1 activation assay) may not be sensitive enough to detect subtle changes. Ensure your assay is properly optimized and includes appropriate positive and negative controls.

Issue 2: Observed cytotoxicity or off-target effects at higher concentrations.

  • Question: I'm observing a decrease in cell viability or unexpected cellular responses at the concentration of this compound I'm using. How can I address this?

  • Answer: While this compound is a specific inhibitor, high concentrations may lead to off-target effects or cytotoxicity.

    • Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic profile of this compound in your specific cell line. A cell viability assay (e.g., MTT, MTS, or a live/dead stain) should be performed in parallel with your dose-response experiment.

    • Optimize Concentration and Incubation Time: Based on the cytotoxicity data, select a concentration range that effectively inhibits EPAC2 without causing significant cell death. You may also need to optimize the incubation time to minimize toxicity while still achieving the desired inhibitory effect.

    • Use the Lowest Effective Concentration: Once the optimal concentration is determined from your dose-response curve, use the lowest concentration that gives the maximal desired inhibitory effect to minimize the risk of off-target effects.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific cell line.

1. Cell Seeding:

  • Seed your cells in a multi-well plate (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis. The optimal seeding density should be determined empirically for your cell line.

2. Preparation of this compound Dilutions:

  • Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.01 µM to 50 µM. It is advisable to include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

3. Treatment:

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate the cells for a predetermined time (e.g., 1, 6, 12, or 24 hours). The optimal incubation time may need to be determined experimentally.

4. Measurement of Efficacy (Rap1 Activation Assay):

  • After the incubation period, lyse the cells and perform a Rap1 activation assay to measure the levels of active (GTP-bound) Rap1. This is a direct measure of EPAC2 activity.
  • Several commercial kits are available for performing Rap1 pull-down assays.

5. Measurement of Cytotoxicity (Cell Viability Assay):

  • In a parallel plate, treat the cells with the same concentrations of this compound for the same duration.
  • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

6. Data Analysis:

  • For the Rap1 activation assay, quantify the band intensities from the western blot and normalize them to the total Rap1 levels.
  • For the cell viability assay, normalize the results to the vehicle control.
  • Plot the percentage of Rap1 activation and the percentage of cell viability against the log of the this compound concentration.
  • Determine the IC50 for Rap1 inhibition and the concentration at which cytotoxicity becomes significant. The optimal concentration of this compound will be the one that provides maximal inhibition of Rap1 activation with minimal cytotoxicity.

Protocol 2: Rap1 Activation Pull-Down Assay

This protocol provides a general workflow for measuring the activation state of Rap1.

1. Cell Lysis:

  • After treatment with this compound and/or an EPAC2 agonist, wash the cells with ice-cold PBS.
  • Lyse the cells in a buffer containing protease inhibitors.

2. Affinity Precipitation of Active Rap1:

  • Incubate the cell lysates with a GST-fusion protein of the Rap1-binding domain (RBD) of RalGDS, which is coupled to glutathione-agarose beads. This will specifically pull down the active, GTP-bound form of Rap1.

3. Washing:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Western Blotting:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Probe the membrane with a primary antibody specific for Rap1, followed by an appropriate HRP-conjugated secondary antibody.
  • Visualize the bands using a chemiluminescence detection system.
  • To ensure equal protein loading, a fraction of the total cell lysate (before the pull-down) should be run on the same gel and probed for total Rap1.

Quantitative Data Summary

The optimal concentration of this compound can vary significantly between different cell lines and experimental setups. The following table summarizes some reported concentrations from the literature. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Cell LineConcentration UsedDuration of TreatmentApplication
HEK293 cells1, 5, 10, and 25 µM5 minutesSelective modulation of EPAC2 activation
Cal27 cells10 µM1 hourAntagonizing CGRP-mediated interaction between Rap1 and Raptor

Visualizations

EPAC2_Signaling_Pathway GPCR GPCR (e.g., β-adrenergic receptor) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Generates EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP Promotes GDP/GTP Exchange ESI05 This compound ESI05->EPAC2 Inhibits Rap1_GTP Rap1-GTP (Active) Downstream Downstream Effectors Rap1_GTP->Downstream PKC PKC Downstream->PKC p38 p38 MAPK Downstream->p38 CellAdhesion Cell Adhesion & Migration Downstream->CellAdhesion BIM BIM p38->BIM Apoptosis Apoptosis BIM->Apoptosis

Caption: EPAC2 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow Start Start: Seed Cells Prepare Prepare Serial Dilutions of this compound Start->Prepare Treat Treat Cells with This compound Concentrations Prepare->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Parallel Assays Incubate->Assay Rap1 Rap1 Activation Assay (Efficacy) Assay->Rap1 Viability Cell Viability Assay (Toxicity) Assay->Viability Analyze Data Analysis: Plot Dose-Response Curves Rap1->Analyze Viability->Analyze Determine Determine Optimal Concentration Analyze->Determine

Caption: Experimental workflow for determining optimal this compound concentration.

Troubleshooting_Logic Problem Problem: No Inhibitory Effect CheckConc Is the Concentration Optimal? Problem->CheckConc CheckStim Is EPAC2 Adequately Stimulated? Problem->CheckStim CheckComp Is the Compound Stable? Problem->CheckComp CheckAssay Is the Readout Assay Sensitive? Problem->CheckAssay SolutionDose Solution: Perform Dose-Response Experiment CheckConc->SolutionDose No SolutionStim Solution: Optimize Agonist Concentration CheckStim->SolutionStim No SolutionComp Solution: Use Fresh Aliquot of this compound CheckComp->SolutionComp No SolutionAssay Solution: Optimize Assay and Controls CheckAssay->SolutionAssay No

Caption: Troubleshooting logic for lack of this compound efficacy.

References

potential off-target effects of ESI-05

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ESI-05, a specific inhibitor of Exchange Protein directly Activated by cAMP 2 (EPAC2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific antagonist of EPAC2 with an IC50 of approximately 0.4 µM.[1][2][3] It inhibits the cAMP-mediated activation of EPAC2 and subsequent downstream signaling, such as Rap1 activation.[1][3] Its selectivity for EPAC2 over EPAC1 is attributed to its binding to a unique allosteric site at the interface of the two cAMP binding domains in EPAC2, a feature absent in EPAC1.[4][5]

Q2: What are the potential off-target effects of this compound?

While this compound is a selective inhibitor of EPAC2, researchers should be aware of potential off-target effects, which may include:

  • Inhibition of Phosphodiesterases (PDEs): Some studies suggest that certain EPAC inhibitors may also inhibit PDEs, which are enzymes responsible for the degradation of cAMP and cGMP.[6] This could lead to an accumulation of cyclic nucleotides and potentially confound experimental results.

  • Activation of P2Y12 Purinergic Receptors: There have been suggestions of off-target activation of P2Y12 purinergic receptors, which are involved in platelet aggregation and other physiological processes.[6]

Q3: Why am I observing unexpected or inconsistent results with this compound?

Unexpected results can arise from several factors:

  • Compound Stability and Handling: Ensure proper storage of this compound powder at -20°C and stock solutions (e.g., in DMSO) at -80°C to prevent degradation. Aliquoting stock solutions is recommended to avoid multiple freeze-thaw cycles.

  • Non-specific Effects at High Concentrations: Like many small molecule inhibitors, this compound may exhibit non-specific effects at concentrations significantly higher than its IC50 for EPAC2. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.

  • Potential Off-Target Effects: The observed phenotype may be a consequence of the potential off-target effects on PDEs or P2Y12 receptors.

  • Cell Type-Specific Responses: The expression levels of EPAC1, EPAC2, and potential off-target proteins can vary between cell types, leading to different responses to this compound.

Troubleshooting Guides

Issue 1: Unexpected Increase in Intracellular cAMP or cGMP Levels

Possible Cause: Inhibition of phosphodiesterases (PDEs) by this compound.

Troubleshooting Steps:

  • Validate this compound Concentration: Perform a dose-response curve to ensure you are using the lowest effective concentration that inhibits EPAC2 without causing non-specific effects.

  • Measure PDE Activity: If you suspect PDE inhibition, consider performing a direct PDE activity assay in the presence of this compound.

  • Use a More Specific PDE Inhibitor as a Control: Compare the effects of this compound to a well-characterized PDE inhibitor (e.g., IBMX for broad-spectrum PDE inhibition or specific inhibitors for different PDE families) to see if the observed phenotype is similar.

  • Rescue Experiment: Attempt to rescue the phenotype by activating a downstream effector of EPAC2 (e.g., by overexpressing a constitutively active form of Rap1) to confirm that the observed effect is independent of EPAC2 inhibition.

Issue 2: Observation of Platelet Aggregation or Related Phenotypes

Possible Cause: Off-target activation of P2Y12 purinergic receptors.

Troubleshooting Steps:

  • Use a P2Y12 Antagonist: Co-treat your cells with this compound and a specific P2Y12 antagonist (e.g., clopidogrel, ticagrelor). If the observed phenotype is blocked, it suggests the involvement of P2Y12 receptors.

  • Calcium Mobilization Assay: P2Y12 receptor activation leads to a decrease in cAMP and an increase in intracellular calcium. Measure changes in intracellular calcium levels in response to this compound treatment.

  • Control Experiments in P2Y12-deficient Cells: If available, use cell lines or primary cells that do not express P2Y12 receptors to confirm that the effect is P2Y12-dependent.

Data Presentation

Table 1: On-Target Activity of this compound

TargetIC50 (µM)Assay ConditionsReference
EPAC20.4in vitro cAMP binding assay[1][2][3]
EPAC1>100in vitro cAMP binding assay[4]

Experimental Protocols

Protocol 1: Validation of EPAC2 Inhibition in Cells

Objective: To confirm that this compound is inhibiting EPAC2 in your cellular system.

Methodology: Rap1 Activation Assay (GTP-Pull-down)

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate cells with an EPAC-specific cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing a GST-tagged RalGDS-RBD (Ras-binding domain of RalGDS) protein, which specifically binds to GTP-bound Rap1.

  • Pull-down of Active Rap1:

    • Incubate cell lysates with glutathione-sepharose beads to pull down the GST-RalGDS-RBD bound to active Rap1.

  • Western Blot Analysis:

    • Wash the beads and elute the bound proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Rap1 antibody to detect the amount of active, pulled-down Rap1.

    • Normalize to the total Rap1 levels in the whole-cell lysate.

Protocol 2: Assessment of Off-Target PDE Inhibition

Objective: To determine if this compound inhibits PDE activity in your experimental system.

Methodology: PDE Activity Assay

  • Prepare Cell Lysates:

    • Homogenize cells or tissues in a suitable buffer.

    • Centrifuge to remove cellular debris and collect the supernatant.

  • PDE Assay:

    • Use a commercially available PDE activity assay kit (e.g., colorimetric or fluorescent).

    • Incubate the cell lysate with varying concentrations of this compound or a known PDE inhibitor (positive control).

    • Add the PDE substrate (cAMP or cGMP).

    • Measure the product of the reaction (AMP or GMP) according to the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • If significant inhibition is observed, you can determine an IC50 value.

Signaling Pathway Diagrams

EPAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates Ligand Ligand Ligand->GPCR activates cAMP cAMP AC->cAMP converts ATP to ATP ATP EPAC2 EPAC2 cAMP->EPAC2 activates Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP promotes GDP-GTP exchange on Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors activates ESI_05 This compound ESI_05->EPAC2 inhibits

Caption: Intended EPAC2 signaling pathway and the inhibitory action of this compound.

PDE_Off_Target_Pathway cluster_intracellular Intracellular cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE is degraded by Downstream_Signaling cAMP-dependent Signaling cAMP->Downstream_Signaling activates AMP 5'-AMP PDE->AMP ESI_05 This compound ESI_05->PDE potential inhibition

Caption: Potential off-target inhibition of Phosphodiesterase (PDE) by this compound.

P2Y12_Off_Target_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ESI_05 This compound P2Y12R P2Y12 Receptor ESI_05->P2Y12R potential activation Gi Gi P2Y12R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP Downstream_Signaling Platelet Activation cAMP->Downstream_Signaling inhibition of

Caption: Potential off-target activation of the P2Y12 receptor signaling pathway by this compound.

References

Technical Support Center: ESI-05 Stability and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support hub is designed for researchers, scientists, and drug development professionals, providing essential information and troubleshooting guidance for the use of ESI-05, a specific EPAC2 inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small molecule that acts as a specific antagonist of Exchange Protein directly Activated by cAMP 2 (EPAC2).[1][2][3] EPAC2 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. By binding to EPAC2, this compound prevents its activation by cyclic AMP (cAMP), which in turn inhibits the activation of Rap1 and its downstream signaling pathways.[1][2][3] this compound exhibits significant selectivity for EPAC2 over the related protein EPAC1 and Protein Kinase A (PKA), another key mediator of cAMP signaling.[4]

Q2: How should I properly store this compound?

A2: For optimal stability, this compound should be stored as follows:

  • As a powder: Store at -20°C for up to three years.[1]

  • As a stock solution in DMSO:

    • For long-term storage, aliquot and store at -80°C for up to one year.[1][2]

    • For short-term storage, it can be kept at -20°C for up to one month.[1][3] To maintain the integrity of the compound, it is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What is the best way to prepare this compound stock solutions for cell culture?

A3: this compound is soluble in both DMSO and ethanol.[1] For most cell culture applications, preparing a concentrated stock solution in sterile, high-quality DMSO is recommended. When diluting the stock solution into your cell culture medium, ensure that the final concentration of DMSO is kept to a minimum (generally below 0.1%) to prevent any cytotoxic effects on your cells.

Q4: Is there data on the stability of this compound in common cell culture media?

A4: At present, there are no specific published studies detailing the stability of this compound in widely used cell culture media such as DMEM or RPMI-1640. The stability of any small molecule in a complex biological solution like cell culture media can be influenced by several factors, including pH, temperature, the presence of serum proteins, and metabolic enzymes released by cells.[5][6][7] Therefore, it is advisable to determine the stability of this compound under your specific experimental conditions.

Q5: How can I test the stability of this compound in my particular cell culture setup?

A5: To assess the stability of this compound, you can incubate the compound in your complete cell culture medium at 37°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The concentration of the remaining active this compound can then be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Inconsistent or lack of this compound effect in cell-based assays Degradation of this compound Assess the stability of this compound in your specific cell culture medium using the protocol provided below. If significant degradation is observed, prepare fresh working solutions for each experiment or consider shorter incubation times.
Suboptimal Concentration Perform a dose-response curve to identify the optimal working concentration for your specific cell line and experimental endpoint. The reported IC50 for this compound is approximately 0.4 µM.[1][10]
Low or no EPAC2 expression Confirm the expression level of EPAC2 in your cell line using methods like Western blot or RT-qPCR. This compound will have a minimal effect in cells with low or absent EPAC2.
Compromised Stock Solution Ensure your stock solution has been stored correctly and has not been subjected to multiple freeze-thaw cycles.[1] If in doubt, prepare a fresh stock solution from the powdered compound.
High background signal or off-target effects High Concentration of this compound Reduce the concentration of this compound in your experiments. High concentrations of any inhibitor can lead to non-specific effects.
DMSO Toxicity Verify that the final DMSO concentration in your culture medium is below the toxicity threshold for your cell line (typically <0.1%). Always include a vehicle control (medium with the same DMSO concentration) in your experimental setup.

Data Presentation

Summary of this compound Properties
PropertyValueReference(s)
Molecular Weight 274.38 g/mol [1]
IC50 (for EPAC2) ~0.4 µM[1][10]
Solubility in DMSO ≥ 55 mg/mL (200.45 mM)[1]
Solubility in Ethanol Soluble
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month[1][2][3]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Sterile, high-quality DMSO

  • Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Humidified incubator (37°C, 5% CO2)

  • HPLC-UV or LC-MS system for analysis

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution into your complete cell culture medium to the final working concentration you intend to use in your experiments (e.g., 10 µM). Also, prepare a control sample of the medium without this compound.

  • Incubation: Aliquot the working solution into sterile containers for each time point to be tested. Place these samples in a 37°C cell culture incubator.

  • Sample Collection: At your designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation until you are ready for analysis. The time "0" sample should be collected immediately after the working solution is prepared.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the concentration of this compound as a percentage of the initial (time 0) concentration versus time. This will provide the stability profile and allow you to calculate the half-life (t½) of this compound in your specific medium.

Visualizations

ESI05_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs activation cAMP cAMP AC->cAMP ATP -> cAMP EPAC2 EPAC2 cAMP->EPAC2 Rap1_GDP Rap1-GDP (inactive) EPAC2->Rap1_GDP GEF activity ESI05 This compound ESI05->EPAC2 Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Cellular_Response Cellular Response (e.g., adhesion, secretion) Downstream_Effectors->Cellular_Response

Caption: this compound inhibits the EPAC2 signaling pathway.

Stability_Workflow start Prepare this compound in cell culture medium incubate Incubate at 37°C start->incubate sample Collect aliquots at time points (0, 2, 4, 8, 24, 48h) incubate->sample analyze Analyze this compound concentration (HPLC/LC-MS) sample->analyze plot Plot % remaining vs. time analyze->plot end Determine stability (e.g., half-life) plot->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree start Inconsistent or no This compound effect check_stability Is this compound stable in your media? start->check_stability check_conc Is the concentration optimal? check_stability->check_conc Yes solution_stability Perform stability test. Use fresh solutions or shorter incubation. check_stability->solution_stability No/Unknown check_epac2 Does the cell line express EPAC2? check_conc->check_epac2 Yes solution_conc Perform dose-response experiment. check_conc->solution_conc No/Unknown check_stock Is the stock solution valid? check_epac2->check_stock Yes solution_epac2 Verify EPAC2 expression (WB, RT-qPCR). check_epac2->solution_epac2 No/Unknown check_stock->start No solution_stock Prepare fresh stock and aliquot. check_stock->solution_stock No/Unknown

Caption: Troubleshooting guide for this compound experiments.

References

troubleshooting inconsistent results with ESI-05

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the EPAC2 inhibitor, ESI-05.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a specific antagonist of the Exchange Protein directly Activated by cAMP 2 (EPAC2).[1] It inhibits the cAMP-mediated activation of EPAC2, which in turn prevents the activation of the small GTPase, Rap1.[1][2]

Q2: What is the solubility of this compound?

This compound is soluble in DMSO at a concentration of 55 mg/mL (200.45 mM).[1] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] The compound is insoluble in water.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.

Q4: Is this compound selective for EPAC2 over EPAC1?

Yes, this compound is reported to be a selective inhibitor of EPAC2.[3]

Troubleshooting Guide for Inconsistent Results

Inconsistent results with this compound can arise from various factors, from reagent handling to experimental setup. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High Variability in IC50 Values

Possible Causes and Solutions:

Possible Cause Recommended Action
Compound Purity and Handling Ensure the purity of the this compound compound. Use fresh stock solutions prepared in anhydrous DMSO.[1] Avoid repeated freeze-thaw cycles.
Cell Density Cell density can significantly impact IC50 values.[4] Standardize cell seeding density across all experiments. Perform initial experiments to determine the optimal cell density for your specific cell line and assay.
Serum Concentration in Media Components in fetal bovine serum (FBS) can bind to small molecules, affecting their effective concentration.[5] If possible, reduce the serum concentration during the treatment period or use serum-free media. If serum is required, ensure the same batch and concentration are used for all related experiments.
Assay-Specific Conditions The choice of viability assay can lead to different results.[6] For example, metabolic assays like MTT may yield different IC50 values compared to assays that measure cell count or membrane integrity. Ensure the chosen assay is appropriate for the expected cellular outcome of EPAC2 inhibition.
Incubation Time The duration of this compound treatment can influence the observed effect. Optimize the incubation time to capture the desired biological response without introducing secondary effects.
Problem 2: No Observable Effect or Weaker Than Expected Inhibition

Possible Causes and Solutions:

Possible Cause Recommended Action
Inadequate Concentration Range The reported IC50 for this compound is approximately 0.4 µM for inhibiting EPAC2's GEF activity.[7] Ensure your concentration range brackets this value appropriately. A typical starting range could be from 0.01 µM to 10 µM.
Low EPAC2 Expression in Cell Line The effect of this compound is dependent on the expression of its target, EPAC2. Verify the expression level of EPAC2 in your cell line of interest using techniques like Western blot or qPCR.
Compound Stability in Culture Media Small molecules can be unstable in culture media over time.[8][9] Minimize the incubation time if stability is a concern, or replenish the media with fresh compound during long-term experiments.
Cellular Uptake Issues While generally cell-permeable, issues with cellular uptake can occur. If suspected, consider using a positive control for EPAC2 inhibition that is known to be effective in your cell system.
Problem 3: Suspected Off-Target Effects

While this compound is considered selective for EPAC2, it is crucial to rule out potential off-target effects, a known concern for some other EPAC inhibitors which can cause protein denaturation at higher concentrations.[3][10]

Experimental Steps to Investigate Off-Target Effects:

  • Use a Rescue Experiment: If possible, overexpress an this compound-resistant mutant of EPAC2 to see if it reverses the observed phenotype.

  • Employ a Structurally Unrelated EPAC2 Inhibitor: Use a different, structurally distinct EPAC2 inhibitor to confirm that the observed phenotype is due to EPAC2 inhibition and not a specific chemical property of this compound.

  • Test in an EPAC2 Knockout/Knockdown System: The most definitive way to confirm on-target activity is to show that the effect of this compound is absent in cells lacking EPAC2.

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your desired culture medium. It is crucial to ensure that the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform your chosen downstream assay (e.g., cell viability, Rap1 activation).

Rap1 Activation Assay (Pull-Down)

A key downstream event of EPAC2 activation is the activation of Rap1.[2] Measuring the level of active, GTP-bound Rap1 is a direct way to assess the inhibitory effect of this compound.

  • Cell Lysis: After treatment with this compound and a suitable EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP), lyse the cells in a buffer that preserves GTPase activity.[11][12]

  • Pull-Down of Active Rap1: Incubate the cell lysates with a GST-fusion protein of the RalGDS Rap-binding domain (RBD) immobilized on agarose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.[12][13]

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody.[12][14] A decrease in the amount of pulled-down Rap1 in this compound-treated cells indicates successful inhibition of the EPAC2-Rap1 pathway.

Data Presentation

Table 1: Example of IC50 Values for this compound under Different Experimental Conditions

Cell LineSeeding Density (cells/cm²)Serum Concentration (%)Incubation Time (h)Assay TypeIC50 (µM)
HEK29310,0001024MTT1.2
HEK29320,0001024MTT2.5
HEK29310,000224MTT0.8
PC-1215,000548CellTiter-Glo0.9
PC-1215,000524CellTiter-Glo1.5

Note: The data in this table is for illustrative purposes only and will vary depending on the specific experimental setup.

Visualizations

ESI05_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Produces EPAC2 EPAC2 cAMP->EPAC2 Activates ESI05 This compound ESI05->EPAC2 Inhibits Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP Promotes GDP-GTP Exchange Rap1_GTP Rap1-GTP (Active) Downstream Downstream Effectors Rap1_GTP->Downstream Activates Response Cellular Response Downstream->Response

Caption: this compound inhibits the EPAC2 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify Compound Purity, Solubility, and Storage Start->Check_Reagents Optimize_Protocol Optimize Experimental Protocol Check_Reagents->Optimize_Protocol If reagents are OK Check_Target Validate EPAC2 Expression and Pathway Activity Optimize_Protocol->Check_Target If protocol is optimized Cell_Density Standardize Cell Density Serum Check Serum Effects Assay_Choice Validate Assay Choice Incubation_Time Optimize Incubation Time Rule_Out_Off_Target Investigate Potential Off-Target Effects Check_Target->Rule_Out_Off_Target If target is expressed Consistent_Results Consistent Results Achieved Rule_Out_Off_Target->Consistent_Results

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Minimizing ESI-05 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the EPAC2 inhibitor, ESI-05, in primary cell cultures. Our goal is to help you mitigate potential toxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a specific inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2). It functions by inhibiting the binding of cyclic AMP (cAMP) to EPAC2, which in turn prevents the activation of its guanine nucleotide exchange factor (GEF) activity. This selectively blocks the EPAC2 signaling pathway.

Q2: I'm observing significant cell death in my primary cell culture after treatment with this compound. What are the likely causes?

A2: High levels of cell death in primary cells treated with this compound can stem from several factors:

  • Concentration-dependent toxicity: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The concentration of this compound you are using may be above the toxic threshold for your specific cell type.

  • Prolonged exposure: Continuous exposure to even a moderately high concentration of this compound can lead to cumulative toxicity.

  • Off-target effects: While this compound is selective for EPAC2 over EPAC1, at higher concentrations, the risk of off-target effects on other cellular proteins can increase, leading to toxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations above 0.5%.

  • Suboptimal cell culture conditions: Primary cells are sensitive to their environment. Factors like improper pH, high cell density, or the presence of contaminants can exacerbate the toxic effects of any compound.

Q3: How can I determine if the observed toxicity is due to an on-target or off-target effect of this compound?

A3: Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:

  • Use a structurally different EPAC2 inhibitor: If a different EPAC2 inhibitor with a distinct chemical structure recapitulates the same phenotype, it is more likely an on-target effect.

  • Perform a rescue experiment: If possible, overexpressing a form of EPAC2 that is resistant to this compound should rescue the cells from the toxic phenotype if it is an on-target effect.

  • Dose-response analysis: On-target effects should correlate with the known IC50 of this compound for EPAC2 inhibition (around 0.4 µM). Off-target effects often appear at higher concentrations.

Q4: What are the initial signs of this compound toxicity I should look for in my primary cells?

A4: Early indicators of toxicity can be subtle and include:

  • Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Reduced proliferation rate: A decrease in the rate of cell division compared to vehicle-treated controls.

  • Decreased metabolic activity: This can be measured using assays like MTT or resazurin.

  • Increased number of floating cells: A clear sign of cell death and detachment.

Troubleshooting Guides

Issue 1: High Levels of Acute Cell Death

Problem: A significant loss of cell viability is observed within 24 hours of this compound treatment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high acute cell death.

Detailed Steps:

  • Verify this compound Concentration: The most common cause of acute toxicity is a concentration that is too high. We recommend starting with a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.

  • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is well below the toxic threshold for your cells (typically <0.1% for sensitive primary cells).

  • Optimize Cell Culture Conditions: Primary cells require meticulous care. Ensure your cultures are free from contamination (especially mycoplasma), are at an optimal density, and are cultured in fresh, appropriate media.

  • Reduce Exposure Time: If a higher concentration of this compound is necessary for your experimental endpoint, consider reducing the incubation time to minimize toxic effects.

Issue 2: Gradual Decline in Cell Health and Viability

Problem: Cells appear healthy initially but show a progressive decline in viability over 48-72 hours of this compound treatment.

Troubleshooting Steps:

  • Medium Replenishment: After the initial 24 hours of treatment, consider replacing the medium with fresh medium containing the same concentration of this compound. This can help to replenish depleted nutrients and remove metabolic waste products that may contribute to cytotoxicity.

  • Serum Concentration: If your experiment allows, altering the serum concentration in the medium can sometimes mitigate toxicity. Serum proteins can bind to small molecules, reducing their effective free concentration.

  • Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with agents like antioxidants (e.g., N-acetylcysteine if oxidative stress is suspected) may improve cell viability. This should be done with caution as it can interfere with your experimental results.

Data Presentation

The following tables provide a framework for organizing your experimental data to determine the optimal, non-toxic concentration of this compound. Note: The values presented are illustrative examples. You must determine these experimentally for your specific primary cell type.

Table 1: Dose-Response of this compound on Primary Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.8
0.595 ± 6.1
192 ± 5.5
575 ± 8.3
1055 ± 9.1
2520 ± 7.9

Table 2: Time-Course of this compound Induced Cytotoxicity (LDH Assay)

Time (hours)% Cytotoxicity (5 µM this compound) (Mean ± SD)% Cytotoxicity (10 µM this compound) (Mean ± SD)
125 ± 1.215 ± 2.5
2415 ± 2.840 ± 5.1
4830 ± 4.570 ± 6.8
7250 ± 6.290 ± 4.9

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

Objective: To determine the concentration range of this compound that does not significantly impact the viability of the primary cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 25 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessing this compound Induced Apoptosis using a Caspase-3 Activity Assay

Objective: To determine if this compound induces apoptosis in primary cells.

Materials:

  • Primary cells treated with this compound and controls

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: After treatment with this compound, collect both adherent and floating cells. Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate to each well. Add the reaction buffer and caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.

  • Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

EPAC2 Signaling Pathway

EPAC2_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC EPAC2 EPAC2 cAMP->EPAC2 ESI05 This compound ESI05->EPAC2 Rap1GDP Rap1-GDP (inactive) EPAC2->Rap1GDP Rap1GTP Rap1-GTP (active) Rap1GDP->Rap1GTP GEF Activity Downstream Downstream Effectors Rap1GTP->Downstream

Caption: this compound inhibits the EPAC2 signaling pathway.

Alternative cAMP Signaling: PKA Pathway

PKA_Signaling cAMP cAMP PKA_inactive PKA (inactive) R2C2 cAMP->PKA_inactive PKA_active PKA (active) 2C + 2R-cAMP PKA_inactive->PKA_active Substrates Substrate Proteins PKA_active->Substrates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Phosphorylation Cellular_Response Cellular Response Phosphorylated_Substrates->Cellular_Response

Caption: The PKA pathway, another major effector of cAMP.

Experimental Workflow for Assessing this compound Toxicity

Toxicity_Workflow Start Start: Assess this compound Toxicity DoseResponse Dose-Response Curve (e.g., MTT Assay) Start->DoseResponse TimeCourse Time-Course Analysis (e.g., LDH Assay) DoseResponse->TimeCourse ApoptosisAssay Apoptosis Assay (e.g., Caspase-3 Activity) TimeCourse->ApoptosisAssay DataAnalysis Data Analysis and Determination of Non-Toxic Working Concentration ApoptosisAssay->DataAnalysis Proceed Proceed with Main Experiment DataAnalysis->Proceed

Caption: A logical workflow for evaluating this compound toxicity.

why is my ESI-05 precipitating in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with the EPAC2 inhibitor, ESI-05, in solution.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound during your experiments can lead to inaccurate compound dosing and unreliable results. This guide addresses common scenarios and provides solutions to mitigate precipitation.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or cell culture media. Poor Aqueous Solubility: this compound is known to be insoluble in water. The rapid change from a high concentration in an organic solvent (like DMSO) to an aqueous environment causes the compound to "crash out" of solution.[1]1. Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, perform serial dilutions. A recommended practice is to first create an intermediate dilution of the this compound stock in a small volume of serum-free media or buffer, vortex gently, and then add this to your final volume. 2. Lower Final Concentration: If possible, reduce the final working concentration of this compound in your experiment. The IC50 for EPAC2 inhibition is approximately 0.4 µM, and effective concentrations in cell-based assays have been reported in the low micromolar range (e.g., 10 µM).[2][3] 3. Increase Final DMSO Concentration: While not ideal due to potential cellular toxicity, slightly increasing the final DMSO concentration (up to 0.5%) can help maintain solubility. However, always include a vehicle control with the same final DMSO concentration in your experiments.
Precipitate forms over time in the incubator (e.g., 37°C). Temperature and pH Shifts: Changes in temperature and the CO2 environment of an incubator can alter the pH and solubility of compounds in the media over time.1. Pre-warm Media/Buffer: Before adding the this compound solution, ensure your cell culture media or buffer is pre-warmed to the experimental temperature (e.g., 37°C). 2. Properly Buffered Media: Use cell culture media that is appropriately buffered for the CO2 concentration of your incubator to maintain a stable pH.
Precipitate is observed after thawing a frozen stock solution. Freeze-Thaw Instability: The compound may have limited solubility at lower temperatures and can precipitate out during the freeze-thaw cycle.1. Gentle Re-solubilization: Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure any precipitate has redissolved. 2. Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot your this compound stock solution into smaller, single-use volumes.
Cloudiness or turbidity appears in the media. Fine Particulate Precipitation or Microbial Contamination: This could indicate the formation of very small this compound precipitates or could be a sign of bacterial or fungal contamination.1. Microscopic Examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. 2. Sterile Filtration: If no microbial contamination is observed, you can try to sterile-filter the final working solution before adding it to your cells. However, be aware that this may remove some of the precipitated compound, altering the final effective concentration.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Maximum Concentration
DMSO55 mg/mL (~200.45 mM)[1]
Ethanol55 mg/mL
WaterInsoluble[1]

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize the risk of precipitation when preparing working solutions of this compound for cell culture experiments.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (serum-free and complete)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the this compound is completely dissolved by vortexing. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution and bring it to room temperature.

    • In a sterile microcentrifuge tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed, serum-free cell culture medium. For example, to prepare a 10 µM final concentration from a 10 mM stock, you could first make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of serum-free medium to get a 100 µM solution).

    • Gently vortex the intermediate dilution immediately after adding the stock.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to your final volume of pre-warmed, complete (serum-containing) cell culture medium. For the example above, you would add the 200 µL of the 100 µM intermediate dilution to 1.8 mL of complete medium to get a final volume of 2 mL at 10 µM.

    • Mix the final working solution by gentle inversion or pipetting.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizations

ESI_05_Troubleshooting_Workflow start This compound Precipitation Observed check_prep Review Solution Preparation Protocol start->check_prep check_conc Is Working Concentration Too High? check_prep->check_conc Yes serial_dilution Implement Serial Dilution check_prep->serial_dilution No prewarm_media Pre-warm Media to 37°C check_prep->prewarm_media No check_env Consider Environmental Factors check_conc->check_env No lower_conc Lower Final Concentration (e.g., closer to IC50) check_conc->lower_conc Yes check_ph Ensure Proper Media Buffering for CO2 Environment check_env->check_ph aliquot_stock Aliquot Stock to Avoid Freeze-Thaw Cycles check_env->aliquot_stock end Successful Experiment serial_dilution->end Problem Solved prewarm_media->end Problem Solved lower_conc->end Problem Solved check_ph->end Problem Solved aliquot_stock->end Problem Solved

Caption: A troubleshooting workflow for addressing this compound precipitation.

EPAC2_Signaling_Pathway cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP promotes GTP loading ESI05 This compound ESI05->EPAC2 inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors (e.g., B-Raf, PLC-ε) Rap1_GTP->Downstream_Effectors activates Cellular_Responses Cellular Responses (e.g., cell adhesion, secretion) Downstream_Effectors->Cellular_Responses

Caption: The inhibitory action of this compound on the EPAC2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific small molecule inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2). It functions by inhibiting the cAMP-mediated activation of EPAC2, which in turn prevents the activation of the small GTPase Rap1.[1]

Q2: Why is my this compound precipitating in my cell culture media?

A2: this compound has very poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound (typically dissolved in DMSO) is diluted into the media, the drastic change in solvent polarity causes the compound to precipitate out of solution.

Q3: What are the potential consequences of this compound precipitation in my experiments?

A3: The precipitation of this compound can lead to several experimental problems:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological activity of this compound.

  • Assay Interference: The precipitate can interfere with microscopy and other imaging-based assays.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration as your experimental samples.

Q5: Can I filter my this compound working solution to remove the precipitate?

A5: While you can sterile-filter your final working solution, this will likely remove the precipitated this compound, leading to an unknown and lower final concentration of the active compound in your experiment. It is preferable to optimize the solution preparation to prevent precipitation in the first place.

References

Technical Support Center: ESI-05 and the Impact of Serum in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ESI-05, a specific inhibitor of Exchange Protein Directly Activated by cAMP 2 (Epac2), in cell culture experiments. A primary focus is to address the potential impact of serum on this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets Epac2, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. It functions by inhibiting the cAMP-mediated activation of Epac2, thereby preventing the downstream activation of Rap1. This compound has a reported IC50 of approximately 0.4 µM for Epac2 inhibition in biochemical assays.[1][2][3][4]

Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?

A2: The presence of serum can significantly impact the activity of small molecule inhibitors like this compound in several ways:

  • Protein Binding: Serum contains a high concentration of proteins, most notably albumin. This compound may bind to these proteins, which can reduce its free, bioavailable concentration in the culture medium. This sequestration can lead to a decrease in the apparent potency of the inhibitor, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.

  • Compound Stability: Serum components can sometimes enhance the stability of small molecules in culture medium.[1] Conversely, enzymatic activities in serum could potentially metabolize and inactivate this compound, although this is less common for this class of compounds.

  • Non-specific Effects: Serum contains numerous growth factors and signaling molecules that could potentially counteract or mask the specific effects of this compound on the Epac2 pathway.

Q3: Should I conduct my this compound experiments in the presence or absence of serum?

A3: The decision to include serum depends on your experimental goals.

  • For initial characterization and mechanistic studies: It is often recommended to perform experiments in serum-free or low-serum conditions to minimize the confounding effects of serum components and to determine the direct effect of this compound on your cells.

  • For experiments that require long-term cell viability or proliferation: Serum may be necessary. In such cases, it is crucial to perform appropriate controls and validation experiments to understand how serum is affecting this compound activity in your specific cell type.

Q4: How can I determine if serum is affecting my this compound results?

A4: We recommend performing a dose-response experiment with this compound in both the presence and absence of your typical serum concentration (e.g., 10% FBS). A significant increase in the IC50 value in the presence of serum would suggest that serum components are interfering with this compound activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no this compound activity in the presence of serum. Serum Protein Binding: this compound may be binding to serum proteins, reducing its effective concentration.Increase the concentration of this compound. Perform a dose-response curve in the presence of serum to determine the new effective concentration. Consider reducing the serum concentration if your cell line can tolerate it for the duration of the experiment.
Compound Instability: this compound may be degrading in the serum-containing medium over the course of the experiment.Perform a stability study of this compound in your culture medium with serum over your experimental time course. Analyze the concentration of the compound at different time points using HPLC or a similar method. If unstable, consider more frequent media changes with fresh compound.
High variability between replicate experiments. Inconsistent Serum Lots: Different lots of serum can have varying compositions of proteins and growth factors, leading to inconsistent effects on this compound activity.Use a single, qualified lot of serum for a series of related experiments. If you must switch lots, re-validate the effective concentration of this compound.
Cell Passage Number: The response of cells to this compound can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments to ensure reproducibility.[3][5]
Unexpected off-target effects. Non-specific Interactions: At high concentrations, which may be used to overcome serum effects, this compound could have off-target activities.Perform control experiments to confirm that the observed phenotype is due to Epac2 inhibition. This can include using a structurally distinct Epac inhibitor or using molecular biology techniques like siRNA to knockdown Epac2 and observe if the phenotype is recapitulated.

Quantitative Data Summary

The following table provides a hypothetical example of how serum can affect the IC50 of this compound in a cell-based assay measuring Rap1 activation. Note: This data is for illustrative purposes and the actual effect will be cell-type and assay dependent.

Culture Condition This compound IC50 (µM) Interpretation
Serum-Free Medium1.2Baseline potency of this compound in the absence of serum interference.
Medium with 2% FBS2.5A modest increase in IC50 suggests some interaction with serum components.
Medium with 10% FBS8.1A significant increase in IC50 strongly indicates that serum is reducing the bioavailable concentration of this compound, likely due to protein binding.

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound IC50

Objective: To quantify the impact of fetal bovine serum (FBS) on the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

Methodology:

  • Cell Seeding: Plate your cells of interest in 96-well plates at a density that will result in 70-80% confluency at the time of the assay. Culture the cells overnight in your standard growth medium containing 10% FBS.

  • Serum Starvation (Optional but Recommended): The following day, aspirate the growth medium and wash the cells once with serum-free medium. Then, incubate the cells in serum-free medium for 4-6 hours.

  • Preparation of this compound Dilutions: Prepare a 2X serial dilution series of this compound in three different media: serum-free, medium with 2% FBS, and medium with 10% FBS.

  • Treatment: Aspirate the medium from the cells and add the this compound dilutions. Incubate for 1-2 hours at 37°C.

  • Stimulation: Stimulate the cells with an appropriate Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP) for 15-30 minutes to activate Epac2.

  • Lysis and Assay: Lyse the cells and perform an assay to measure the downstream readout of Epac2 activity, such as a Rap1 activation assay (e.g., a pull-down based assay or an ELISA).

  • Data Analysis: Plot the Rap1 activation levels against the log of the this compound concentration for each serum condition. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each condition.

Protocol 2: Assessing this compound Stability in Serum-Containing Medium

Objective: To determine the stability of this compound in cell culture medium supplemented with serum over time.

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound at a relevant working concentration (e.g., 10 µM) in your complete cell culture medium containing your desired serum concentration.

  • Incubation: Aliquot the solution and incubate it in a cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Collection: At each time point, collect an aliquot and store it at -80°C until analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability profile in the presence of serum.

Visualizations

Epac2_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Epac2_inactive Epac2 (Inactive) cAMP->Epac2_inactive Binds Epac2_active Epac2 (Active) Epac2_inactive->Epac2_active Rap1_GDP Rap1-GDP Epac2_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Activates ESI05 This compound ESI05->Epac2_inactive Inhibits Experimental_Workflow start Start: Seed Cells serum_starve Serum Starve Cells (Optional) start->serum_starve prepare_esi05 Prepare this compound in Media (with/without serum) serum_starve->prepare_esi05 treat_cells Treat Cells with this compound prepare_esi05->treat_cells stimulate Stimulate with Epac Agonist treat_cells->stimulate lyse Lyse Cells stimulate->lyse assay Perform Downstream Assay (e.g., Rap1 Activation) lyse->assay analyze Analyze Data & Calculate IC50 assay->analyze

References

Validation & Comparative

ESI-05 vs. ESI-09: A Comparative Guide to EPAC Inhibition for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling research, the Exchange Proteins Directly Activated by cAMP (EPAC) have emerged as critical mediators of cAMP-dependent pathways, operating independently of Protein Kinase A (PKA). The development of specific inhibitors for EPAC1 and EPAC2 isoforms has been pivotal in dissecting their distinct physiological and pathological roles. This guide provides a comprehensive comparison of two key EPAC inhibitors, ESI-05 and ESI-09, offering researchers the data and methodologies to make informed decisions for their experimental designs.

Performance and Specificity: A Head-to-Head Comparison

This compound and ESI-09 exhibit distinct inhibitory profiles against the two EPAC isoforms. This compound is a selective inhibitor of EPAC2, while ESI-09 acts as a pan-inhibitor, targeting both EPAC1 and EPAC2. This difference in selectivity is a crucial determinant in their application for studying isoform-specific functions of EPAC.

This compound has been identified as a potent and selective inhibitor of EPAC2. It has an IC50 of approximately 0.4 µM for EPAC2's guanine nucleotide exchange factor (GEF) activity[1][2]. Notably, this compound is reported to be completely ineffective in suppressing EPAC1 GEF activity, demonstrating its high selectivity[3]. This selectivity is attributed to its unique mechanism of action, where it binds to an allosteric site at the interface of the two cAMP binding domains of EPAC2, a feature absent in EPAC1[4][5]. This binding locks EPAC2 in an inactive conformation.

ESI-09 , in contrast, is a competitive inhibitor that targets the cAMP-binding domain of both EPAC isoforms. It exhibits IC50 values of 3.2 µM for EPAC1 and 1.4 µM for EPAC2. While it inhibits both isoforms, it shows a slight preference for EPAC2. Its broader activity makes it a useful tool for investigating the general roles of EPAC signaling, but it cannot be used to distinguish between the functions of EPAC1 and EPAC2.

The table below summarizes the key quantitative data for a direct comparison of the two inhibitors.

FeatureThis compoundESI-09
Target(s) EPAC2EPAC1 and EPAC2
Mechanism of Action Allosteric inhibitor, binds to the interface of the two cAMP binding domains of EPAC2Competitive inhibitor of cAMP binding
IC50 for EPAC1 Ineffective3.2 µM
IC50 for EPAC2 0.4 µM[1][2]1.4 µM
Selectivity Highly selective for EPAC2Pan-inhibitor with slight preference for EPAC2

Visualizing EPAC Signaling and Inhibition

To understand the context in which these inhibitors operate, it is essential to visualize the EPAC signaling pathway. Upon activation by cAMP, EPAC proteins act as GEFs for the small GTPases Rap1 and Rap2, promoting the exchange of GDP for GTP. Activated Rap proteins then engage with a variety of downstream effectors to regulate diverse cellular processes, including cell adhesion, proliferation, and apoptosis.

EPAC_Signaling_Pathway cluster_activation EPAC Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling cAMP cAMP EPAC EPAC1 / EPAC2 (Inactive) cAMP->EPAC Binds to regulatory domain EPAC_active EPAC1 / EPAC2 (Active) Rap_GDP Rap-GDP (Inactive) EPAC_active->Rap_GDP GEF Activity ESI05 This compound ESI05->EPAC Allosteric inhibition (EPAC2 specific) ESI09 ESI-09 ESI09->cAMP Competitive inhibition (EPAC1 & EPAC2) Rap_GTP Rap-GTP (Active) Rap_GDP->Rap_GTP GTP loading Effectors Downstream Effectors Rap_GTP->Effectors Cellular_Response Cellular Responses (Adhesion, Proliferation, etc.) Effectors->Cellular_Response

Caption: EPAC signaling pathway and points of inhibition by this compound and ESI-09.

Experimental Protocols for Inhibitor Characterization

Accurate characterization of EPAC inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate the potency and cellular effects of compounds like this compound and ESI-09.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This biochemical assay directly measures the ability of an inhibitor to block EPAC-mediated nucleotide exchange on Rap1.

Principle: The assay monitors the fluorescence change of a fluorescently labeled GDP analogue (e.g., Mant-GDP) bound to Rap1. Upon EPAC activation, the fluorescent GDP is exchanged for unlabeled GDP, leading to a decrease in fluorescence.

Materials:

  • Purified recombinant EPAC1 and EPAC2 proteins

  • Purified recombinant Rap1b protein

  • Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)

  • Guanosine 5'-diphosphate (GDP)

  • cAMP

  • This compound and ESI-09

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Fluorometer

Procedure:

  • Prepare Rap1-Mant-GDP complex: Incubate purified Rap1b with a molar excess of Mant-GDP in the assay buffer for 1 hour at room temperature to allow for nucleotide loading.

  • Set up the reaction: In a 96-well plate, add the assay buffer, cAMP (to activate EPAC), and the desired concentrations of the inhibitor (this compound or ESI-09).

  • Initiate the exchange reaction: Add the purified EPAC protein to the wells.

  • Start the measurement: Immediately after adding EPAC, add the Rap1-Mant-GDP complex and an excess of unlabeled GDP to all wells.

  • Monitor fluorescence: Measure the decrease in fluorescence intensity over time using a fluorometer (Excitation ~360 nm, Emission ~440 nm).

  • Data analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Rap1 Activation Assay

This assay determines the ability of an inhibitor to block EPAC-mediated Rap1 activation in a cellular context.

Principle: Activated (GTP-bound) Rap1 is specifically pulled down from cell lysates using a protein domain that binds only to the active form of Rap1 (e.g., the RalGDS-RBD). The amount of activated Rap1 is then quantified by Western blotting.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)

  • This compound and ESI-09

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)

  • RalGDS-RBD agarose beads

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell culture and treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with the desired concentrations of this compound or E-09 for a specified time (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) for a short period (e.g., 5-10 minutes) to induce Rap1 activation.

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify lysates: Centrifuge the lysates to pellet cellular debris.

  • Pull-down of active Rap1: Incubate the clarified lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western blotting: Resuspend the beads in SDS-PAGE sample buffer, boil to elute the proteins, and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.

  • Total Rap1 control: Run a sample of the total cell lysate on the same gel to determine the total amount of Rap1 protein, which serves as a loading control.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical workflow for comparing the efficacy and specificity of EPAC inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_start Start: In Vitro Characterization gef_assay Guanine Nucleotide Exchange Factor (GEF) Activity Assay biochem_start->gef_assay ic50 Determine IC50 values for EPAC1 and EPAC2 gef_assay->ic50 selectivity Assess Isoform Selectivity ic50->selectivity cellular_start Start: Cellular Validation selectivity->cellular_start Proceed with promising candidates rap1_assay Rap1 Activation Assay cellular_start->rap1_assay akt_phos Downstream Signaling Assay (e.g., Akt Phosphorylation) rap1_assay->akt_phos functional_assay Functional Cellular Assay (e.g., Cell Migration, Insulin Secretion) akt_phos->functional_assay efficacy Confirm Cellular Efficacy and Specificity functional_assay->efficacy

Caption: A typical experimental workflow for comparing EPAC inhibitors.

Conclusion

The choice between this compound and ESI-09 for EPAC inhibition studies hinges on the specific research question. This compound, with its high selectivity for EPAC2, is an invaluable tool for dissecting the isoform-specific roles of EPAC2 in various cellular processes. In contrast, ESI-09 serves as a broad-spectrum EPAC inhibitor suitable for investigating the general consequences of EPAC signaling blockade. By employing the detailed experimental protocols outlined in this guide, researchers can rigorously characterize the effects of these inhibitors and advance our understanding of EPAC-mediated signaling in health and disease.

References

A Comparative Guide to the Selectivity of EPAC Inhibitors: ESI-05 vs. CE3F4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of selective inhibitors for the Exchange Proteins Directly Activated by cAMP (EPAC) has opened new avenues for dissecting the nuanced roles of EPAC1 and EPAC2 isoforms in cellular signaling and disease. This guide provides an objective comparison of two prominent EPAC inhibitors, ESI-05 and CE3F4, focusing on their selectivity and supported by experimental data.

Introduction to this compound and CE3F4

This compound is recognized as a specific antagonist of EPAC2.[1][2] It operates by inhibiting the cAMP-mediated activation of EPAC2, which in turn blocks the activation of its downstream effector, Rap1.[1][2] In contrast, CE3F4 is a selective antagonist of EPAC1.[3] It functions through a noncompetitive or uncompetitive mechanism, and notably, its (R)-enantiomer exhibits significantly higher potency and selectivity for EPAC1 over EPAC2.[3][4][5] Neither this compound nor CE3F4 has a significant inhibitory effect on Protein Kinase A (PKA), another primary effector of cAMP signaling.[3][6]

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the quantitative data on the inhibitory potency (IC50) of this compound and CE3F4 against EPAC1 and EPAC2. The data highlights the distinct selectivity profiles of these two compounds.

CompoundTargetIC50Fold SelectivityReference
This compound EPAC20.4 µM>250-fold vs EPAC1[1][2]
EPAC1>100 µM
CE3F4 (racemic) EPAC110.7 µM~6-fold vs EPAC2[3]
EPAC266 µM
(R)-CE3F4 EPAC14.2 µM~10-fold vs EPAC2[5]
EPAC244 µM

Signaling Pathway of EPAC Activation and Inhibition

The diagram below illustrates the canonical cAMP-EPAC-Rap1 signaling pathway and the points of intervention for this compound and CE3F4.

EPAC_Signaling_Pathway cluster_membrane cluster_cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes EPAC1 EPAC1 cAMP->EPAC1 Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC1->Rap1_GDP Promotes GDP/GTP Exchange EPAC2->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) Downstream Downstream Effectors Rap1_GTP->Downstream CE3F4 CE3F4 CE3F4->EPAC1 Inhibits ESI05 This compound ESI05->EPAC2 Inhibits

Figure 1. EPAC signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity and potency. Below are protocols for key experiments used to characterize this compound and CE3F4.

In Vitro EPAC Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1, and how this is affected by inhibitors.

Materials:

  • Recombinant human EPAC1 and EPAC2 proteins

  • Recombinant human Rap1b protein

  • Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate) or BODIPY-FL-GDP

  • GTP

  • cAMP

  • This compound and CE3F4

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Rap1 Loading: Incubate Rap1b with a 10-fold molar excess of Mant-GDP or BODIPY-FL-GDP in the presence of 5 mM EDTA at 30°C for 1 hour to facilitate nucleotide exchange. Stop the reaction by adding MgCl2 to a final concentration of 10 mM. Remove excess nucleotide by buffer exchange.

  • Reaction Mix Preparation: In a 384-well plate, prepare the reaction mixture containing assay buffer, 10 µM GTP, and varying concentrations of the inhibitor (this compound or CE3F4) dissolved in DMSO (final DMSO concentration ≤ 1%).

  • Initiation of Reaction: Add the pre-loaded Rap1b-Mant-GDP/BODIPY-FL-GDP to the wells, followed by the addition of EPAC1 or EPAC2 protein to initiate the GEF reaction. The final concentrations are typically around 100 nM EPAC and 200 nM Rap1b.

  • Fluorescence Measurement: Immediately measure the decrease in fluorescence (for Mant-GDP) or the change in fluorescence polarization (for BODIPY-FL-GDP) over time at 30°C. The excitation/emission wavelengths are ~360/440 nm for Mant-GDP and ~485/520 nm for BODIPY-FL-GDP.

  • Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations. Determine the IC50 values by fitting the data to a dose-response curve.

Rap1 Activation Pull-Down Assay in Live Cells

This assay determines the amount of active, GTP-bound Rap1 in cells following stimulation and treatment with inhibitors.

Materials:

  • HEK293 cells or other suitable cell line

  • EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP-AM)

  • This compound and CE3F4

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 10 mM MgCl2, 1% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors.

  • GST-RalGDS-RBD (Ras-binding domain of RalGDS) fusion protein coupled to glutathione-sepharose beads.

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-incubate the cells with desired concentrations of this compound or CE3F4 for 30 minutes. Stimulate the cells with an EPAC activator for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.[7] Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[7]

  • Pull-Down of Active Rap1: Incubate a portion of the cell lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.[8][9]

  • Washing: Pellet the beads by centrifugation and wash them three times with Lysis Buffer to remove non-specifically bound proteins.[8][9]

  • Elution and Western Blotting: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody to detect the amount of active Rap1. Also, run a parallel blot with a portion of the total cell lysate to determine the total Rap1 levels.

PKA Kinase Activity Assay

This assay is used as a counterscreen to confirm the selectivity of the inhibitors against PKA.

Materials:

  • Cell lysates treated with inhibitors

  • PKA-specific substrate peptide (e.g., Kemptide)

  • [γ-³²P]ATP or a non-radioactive PKA activity assay kit (e.g., colorimetric or fluorescent)

  • PKA assay buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

  • Phosphocellulose paper or ELISA plate depending on the kit.

Procedure (using a generic kit principle):

  • Sample Preparation: Prepare cell lysates from cells treated with the inhibitors and a known PKA activator (e.g., Forskolin) and/or inhibitor (e.g., H89) as controls.[6]

  • Kinase Reaction: In a microplate well pre-coated with the PKA substrate, add the cell lysate, ATP, and other reaction components as per the kit instructions. Incubate at 30°C for a specified time (e.g., 30-90 minutes) to allow for phosphorylation of the substrate by active PKA.

  • Detection: After incubation, wash the wells to remove non-phosphorylated components. Add a phospho-specific primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[10]

  • Signal Measurement: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal, which is proportional to the PKA activity.[10]

  • Analysis: Compare the PKA activity in samples treated with this compound or CE3F4 to control samples to determine if the compounds have any off-target effects on PKA.

Experimental Workflow

The following diagram outlines the typical workflow for characterizing the selectivity of a novel EPAC inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays GEF_assay EPAC1/EPAC2 GEF Activity Assay (Determine IC50) Rap1_pulldown Rap1 Activation Pull-Down Assay (Confirm cellular activity) GEF_assay->Rap1_pulldown PKA_assay_invitro PKA Kinase Activity Assay (Counterscreen for selectivity) data_analysis Data Analysis and Selectivity Profile Generation PKA_assay_invitro->data_analysis FRET_assay EPAC FRET Biosensor Assay (Real-time monitoring of EPAC activity) Rap1_pulldown->FRET_assay FRET_assay->data_analysis start Test Compound (e.g., this compound, CE3F4) start->GEF_assay start->PKA_assay_invitro

Figure 2. Workflow for EPAC inhibitor selectivity profiling.

Conclusion

This compound and CE3F4 are valuable pharmacological tools for the specific investigation of EPAC2 and EPAC1 signaling pathways, respectively. Their high selectivity, as demonstrated through rigorous in vitro and cell-based assays, allows researchers to delineate the distinct physiological and pathophysiological roles of the two EPAC isoforms. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel EPAC inhibitors with improved potency and isoform specificity.

References

Validating the On-Target Effects of ESI-05 on EPAC2: A Comparison with siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of Exchange Protein Directly Activated by cAMP 2 (EPAC2): pharmacological inhibition with ESI-05 and genetic silencing using small interfering RNA (siRNA). Validating the on-target effects of a small molecule inhibitor is critical to ensure that the observed cellular phenotype is a direct result of modulating the intended target. This guide offers experimental data, detailed protocols, and pathway diagrams to assist researchers in designing robust experiments to investigate the EPAC2 signaling pathway.

Introduction to EPAC2 and the Inhibitor this compound

Exchange Protein Directly Activated by cAMP (EPAC) proteins, with its two isoforms EPAC1 and EPAC2, are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1] Upon binding of the second messenger cyclic AMP (cAMP), EPAC proteins become activated and facilitate the exchange of GDP for GTP on Rap proteins. This activation initiates a cascade of downstream signaling events involved in diverse physiological processes, including insulin secretion, cell adhesion, and apoptosis.[2][3]

This compound is a non-cyclic nucleotide, allosteric antagonist that is highly specific for the EPAC2 isoform.[4] It has been identified as a potent inhibitor of cAMP-mediated EPAC2 activation and the subsequent activation of Rap1.[4][5][6] this compound exerts its isoform-specific inhibition by binding to a unique allosteric site at the interface of the two cAMP binding domains of EPAC2, a site not present in EPAC1.[4]

While potent and specific, the use of any pharmacological inhibitor necessitates rigorous validation to confirm that the observed effects are due to the intended target modulation and not off-target activities. The gold standard for such validation is the use of a complementary genetic approach, such as siRNA-mediated protein knockdown.

Comparison of Pharmacological vs. Genetic Inhibition of EPAC2

The following table summarizes the key characteristics of this compound and siRNA as tools for inhibiting EPAC2 function.

FeatureThis compound (Pharmacological Inhibitor)EPAC2 siRNA (Genetic Silencing)
Mechanism of Action Allosteric antagonist, binds to EPAC2 and prevents cAMP-induced conformational change and activation.[4]Post-transcriptional gene silencing; mRNA degradation prevents protein synthesis.[7]
Target EPAC2 protein.[4][5]EPAC2 (RAPGEF4) mRNA.[7][8]
Specificity High specificity for EPAC2 over EPAC1 and Protein Kinase A (PKA).[4]High sequence-specific knockdown of EPAC2. Potential for off-target mRNA silencing exists but can be minimized with proper design and controls.
Onset of Effect Rapid, typically within minutes to hours, depending on cell permeability and experimental conditions.[9]Slower, requires 24-72 hours for mRNA and protein levels to be significantly reduced.[10]
Duration of Effect Reversible and dependent on the compound's half-life in the system. Requires continuous presence for sustained inhibition.Transient but can be long-lasting (several days), depending on cell division rate and protein turnover.
Ease of Use Simple to use; added directly to cell culture media or administered in vivo.[9][11]Requires transfection protocols to deliver siRNA into cells, which may require optimization.[10][12]
Application Suitable for acute and chronic studies in vitro and in vivo.[11][13]Primarily used for in vitro studies; in vivo application is more complex.
Validation Requirement Requires validation with a genetic method (e.g., siRNA or knockout models) to confirm on-target effects.Requires validation of knockdown efficiency (e.g., via qPCR or Western blot).[7][12]

Supporting Experimental Data: A Comparative Analysis

To validate that a cellular response is mediated by EPAC2, a well-designed experiment will show that both the pharmacological inhibition with this compound and the genetic knockdown of EPAC2 produce the same phenotype. The following data is a representative example from a study investigating the role of EPAC isoforms in atrial fibrillation (AF) in mice.

Synopsis: In this study, researchers used the EPAC activator 8-CPT-AM to induce AF. They then tested the ability of an EPAC1-specific inhibitor (AM-001) and the EPAC2-specific inhibitor this compound to prevent this induction. The results were then compared to those from EPAC1 and EPAC2 knockout (KO) mice, providing a genetic validation.

Experimental GroupTreatment/Genetic BackgroundAF Inducibility (% of mice)Conclusion
Wild Type (Control)Vehicle40%Baseline AF inducibility.
Wild Type + EPAC Activator8-CPT-AM64%EPAC activation increases AF susceptibility.
Wild Type + Activator + this compound8-CPT-AM + this compound (25 µM)40%This compound did not prevent EPAC activator-induced AF, suggesting EPAC2 is not the primary mediator.[13]
EPAC2 KnockoutN/A40%Genetic deletion of EPAC2 does not reduce AF susceptibility, consistent with the this compound result.[13]
Wild Type + Activator + AM-0018-CPT-AM + AM-001 (20 µM)0%The EPAC1 inhibitor AM-001 completely prevented AF induction.[13]
EPAC1 KnockoutN/A25%Genetic deletion of EPAC1 reduces AF susceptibility, corroborating the pharmacological data.[13]

Interpretation : The data demonstrates a strong correlation between the pharmacological inhibition of EPAC2 with this compound and the genetic knockout of EPAC2.[13] Both approaches indicated that EPAC2 is not the primary isoform involved in this specific physiological response.[13] Conversely, both pharmacological and genetic inhibition of EPAC1 pointed to its significant role. This type of comparative study provides powerful evidence for the on-target effects (or lack thereof) of the inhibitors used.

Experimental Protocols

siRNA-Mediated Knockdown of EPAC2

This protocol provides a general guideline for transiently knocking down EPAC2 expression in cultured mammalian cells. Optimization will be required for specific cell lines.

Materials:

  • Predesigned EPAC2 siRNA (e.g., a pool of 3 target-specific siRNAs)[7][8]

  • Non-targeting (scrambled) control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar)

  • Reduced-serum media (e.g., Opti-MEM™)

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • Cells to be transfected (at 50-75% confluency)[10]

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free complete medium such that they will be 50-75% confluent at the time of transfection.[10]

  • siRNA Preparation: In separate tubes, dilute the EPAC2 siRNA and control siRNA in a reduced-serum medium to the desired final concentration (typically 10-50 nM). Gently mix.

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in a reduced-serum medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time will depend on the protein's half-life and should be determined empirically.

  • Validation of Knockdown: Harvest the cells to assess EPAC2 knockdown efficiency.

    • mRNA level: Perform quantitative real-time PCR (qRT-PCR) to measure EPAC2 mRNA levels relative to a housekeeping gene and the scrambled siRNA control.

    • Protein level: Perform a Western blot using an EPAC2-specific antibody to confirm a reduction in protein levels.[7]

Rap1 Activation Assay (GTP-Pull-Down)

This assay measures the amount of active, GTP-bound Rap1, a direct downstream target of EPAC2. A successful validation experiment would show that both this compound treatment and EPAC2 siRNA knockdown reduce cAMP-stimulated Rap1 activation.

Materials:

  • Cell lysates from control, this compound treated, and/or siRNA-transfected cells

  • Rap1 Activation Assay Kit (containing RalGDS-RBD fusion protein bound to agarose beads)

  • EPAC-specific cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) or a general cAMP inducer (e.g., Forskolin)

  • Lysis/Wash Buffer

  • Loading buffer and reagents for SDS-PAGE and Western blotting

  • Anti-Rap1 antibody

Procedure:

  • Cell Treatment: Culture cells (including EPAC2 siRNA knockdown and control cells) and starve them of serum if necessary. Pre-treat the relevant samples with this compound (e.g., 10 µM) for a specified time (e.g., 30-60 minutes).

  • Stimulation: Stimulate the cells with an EPAC-activating cAMP analog for a short period (e.g., 5-10 minutes) to induce Rap1 activation. Include an unstimulated control.

  • Lysis: Immediately place the plates on ice, wash with cold PBS, and lyse the cells with ice-cold lysis buffer. Scrape the cells and clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate. Normalize all samples to the same concentration.

  • GTP-Rap1 Pull-Down:

    • Reserve a small aliquot of each lysate for "Total Rap1" input control.

    • To the remaining lysate, add the RalGDS-RBD agarose beads (which specifically bind to GTP-bound Rap1).

    • Incubate the mixture at 4°C with gentle rotation for 1 hour.

  • Washing: Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound GTP-Rap1.

  • Western Blotting:

    • Separate the eluted proteins ("GTP-Rap1") and the "Total Rap1" input samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensity for GTP-Rap1 and normalize it to the Total Rap1 for each sample. Compare the levels of Rap1 activation across the different treatment conditions.

Visualizations: Pathways and Workflows

EPAC2 Signaling and Points of Inhibition

The following diagram illustrates the canonical EPAC2 signaling pathway and highlights the distinct points of intervention for this compound and siRNA.

EPAC2_Signaling cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds to EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP -> GTP Downstream Downstream Effectors Rap1_GTP->Downstream Response Cellular Response (e.g., Insulin Secretion, Cell Adhesion) Downstream->Response ESI05 This compound ESI05->EPAC2_inactive Inhibits Activation siRNA EPAC2 siRNA mRNA EPAC2 mRNA siRNA->mRNA Degrades Ribosome Ribosome Ribosome->EPAC2_inactive Translates

Caption: EPAC2 signaling pathway and mechanisms of inhibition by this compound and siRNA.

Experimental Workflow for Validation

This diagram outlines the logical flow of an experiment designed to validate the on-target effect of this compound using EPAC2 siRNA.

Validation_Workflow start Seed Cells for Experiment group1 Group 1: Control siRNA start->group1 Transfect (24-72h) group2 Group 2: EPAC2 siRNA start->group2 Transfect (24-72h) treat1 A) Vehicle Control group1->treat1 treat2 B) this compound group1->treat2 treat3 C) cAMP Agonist group1->treat3 treat4 D) this compound + cAMP Agonist group1->treat4 group2->treat1 group2->treat2 group2->treat3 group2->treat4 measurement Measure Downstream Readout (e.g., Rap1 Activation, Insulin Secretion) treat4->measurement analysis Analyze and Compare Results measurement->analysis conclusion Hypothesis: Effect of this compound (in Group 1D) should match Effect of cAMP Agonist (in Group 2C) analysis->conclusion

Caption: Experimental workflow for validating this compound's on-target effects using siRNA.

References

Confirming the Specificity of ESI-05 for EPAC2 Over EPAC1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Exchange proteins directly activated by cAMP (EPAC) are crucial guanine nucleotide exchange factors (GEFs) that function as key intracellular receptors for the second messenger cyclic AMP (cAMP). The two main isoforms, EPAC1 and EPAC2, while both activated by cAMP, play distinct roles in various cellular processes. Pharmacological tools that can selectively target these isoforms are invaluable for dissecting their specific biological functions. ESI-05 is a notable small molecule inhibitor identified as a specific antagonist for EPAC2. This guide provides a comparative framework and detailed experimental protocols to rigorously confirm the specificity of this compound for EPAC2 over its isoform, EPAC1.

The enhanced specificity of this compound is attributed to its unique mechanism of action.[1] Deuterium exchange mass spectroscopy has revealed that this compound binds to a previously undiscovered allosteric site located at the interface of the two cAMP binding domains within EPAC2.[1][2] This specific structural interface is not present in the EPAC1 isoform, thus conferring the inhibitor's selectivity.[1][3][4]

Data Presentation: Quantitative Inhibitor Potency

A direct comparison of the inhibitory concentration (IC50) values of this compound against both EPAC isoforms quantitatively demonstrates its specificity. For context, data for ESI-09, a known pan-EPAC inhibitor, is included.

CompoundTargetIC50 (µM)Selectivity Profile
This compound EPAC20.4 - 0.43[2][5][6]Specific
EPAC1Ineffective[2][6]
ESI-09 EPAC21.4[7][8]Pan-EPAC (Non-specific)
EPAC13.2[7][8]

Mandatory Visualization

EPAC Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway leading to the activation of EPAC proteins and their downstream effector, Rap1.

EPAC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Ligand Ligand Ligand->GPCR Activation ATP ATP ATP->AC Substrate EPAC1 EPAC1 cAMP->EPAC1 Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC1->Rap1_GDP GEF Activity EPAC2->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP -> GTP Exchange Downstream Downstream Effectors Rap1_GTP->Downstream ESI05 This compound ESI05->EPAC2 Inhibits

Caption: Overview of the EPAC signaling cascade.

Experimental Workflow for Specificity Confirmation

This workflow outlines the logical progression of experiments to validate the isoform-specific inhibition of EPAC2 by this compound.

Experimental_Workflow start Hypothesis: This compound selectively inhibits EPAC2 biochem Biochemical Assay (In Vitro) start->biochem gef GEF Activity Assay (EPAC1 vs EPAC2) biochem->gef Directly measure enzyme kinetics cell_based Cell-Based Assays (In Vivo) gef->cell_based Confirm in a cellular context fret FRET Reporter Assay in living cells cell_based->fret pulldown Rap1-GTP Pull-Down Assay cell_based->pulldown conclusion Conclusion: This compound is a specific EPAC2 inhibitor fret->conclusion pulldown->conclusion

Caption: Logical workflow for this compound specificity testing.

Experimental Protocols

To validate the specificity of this compound, a combination of in vitro biochemical assays and cell-based functional assays is recommended.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the ability of EPAC1 and EPAC2 to catalyze the exchange of GDP for GTP on the small G-protein Rap1. It utilizes a fluorescently-tagged GDP analog (Mant-GDP) whose fluorescence decreases upon release from Rap1.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[9]

  • Reagents:

    • Recombinant purified EPAC1 and EPAC2 proteins (100 nM).[2]

    • C-terminally truncated Rap1 loaded with Mant-GDP (Rap-mantGDP) (200 nM).[2][9]

    • Unlabeled GDP (25 µM).[2]

    • cAMP (25 µM to stimulate EPAC activity).[2]

    • Varying concentrations of this compound (e.g., 0.01 µM to 25 µM).

  • Procedure:

    • In a 96-well plate, combine EPAC1 or EPAC2, Rap-mantGDP, unlabeled GDP, and cAMP in the reaction buffer.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

    • Monitor the time-dependent decrease in Mant-GDP fluorescence using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).[9]

  • Data Analysis:

    • Fit the kinetic traces to a single exponential decay to calculate the initial rates of exchange (kGEF).[2][9]

    • Plot the kGEF values against the concentration of this compound.

    • Calculate the apparent IC50 value by fitting the dose-response curve.

  • Expected Outcome: this compound will show a dose-dependent inhibition of EPAC2 GEF activity with an IC50 of approximately 0.43 µM, while having no significant effect on EPAC1 GEF activity even at high concentrations (e.g., 25 µM).[2]

Cell-Based Rap1 Activation Pull-Down Assay

This assay measures the level of active, GTP-bound Rap1 in cells, which is a direct downstream consequence of EPAC activation. It confirms that this compound can selectively block EPAC2 signaling in a cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Use a suitable cell line (e.g., HEK293) that may endogenously express or be engineered to express EPAC1 or EPAC2.[2]

    • Pre-treat cells with varying concentrations of this compound (e.g., 1 to 25 µM) or vehicle for a short period (e.g., 30 minutes).[10]

    • Stimulate the cells with an EPAC-selective cAMP analog (e.g., 8-pCPT-AM or 007-AM) to activate EPAC proteins.[6][11]

  • Cell Lysis: Lyse the cells in a buffer containing inhibitors of GTP hydrolysis and proteases.

  • Pull-Down of Active Rap1:

    • Incubate the cell lysates with a GST-fusion protein of the RalGDS-RBD (Ras-binding domain), which specifically binds to GTP-bound Rap1, immobilized on glutathione-agarose beads.[10][11]

    • Wash the beads to remove non-specifically bound proteins.

  • Detection:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for Rap1.

    • Also, run a parallel blot for total Rap1 from the cell lysates to serve as a loading control.

  • Expected Outcome: this compound will dose-dependently reduce the amount of active Rap1-GTP pulled down in EPAC2-expressing cells stimulated with a cAMP analog.[6] In contrast, it will not inhibit Rap1 activation in cells where the response is mediated by EPAC1.[1][2]

FRET-Based Live-Cell Imaging Assay

This advanced technique uses genetically encoded biosensors to monitor EPAC activation in real-time in living cells. The sensors consist of EPAC1 or EPAC2 flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP). Activation by cAMP induces a conformational change that alters the FRET efficiency.[12]

Methodology:

  • Cell Transfection: Transfect cells (e.g., HEK293) with FRET-based biosensor constructs for EPAC1 (EPAC1-FL) and EPAC2 (EPAC2-FL).[2][13]

  • Cell Treatment:

    • Culture the transfected cells on coverslips suitable for microscopy.

    • Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle.[13]

    • Stimulate the cells with an appropriate agonist (e.g., 007-AM or forskolin) to increase intracellular cAMP levels.[13]

  • FRET Imaging:

    • Monitor the CFP and YFP emission intensities over time using a fluorescence microscope equipped for ratiometric FRET imaging.

    • Activation of the sensor is typically observed as a change in the CFP/YFP emission ratio.[12]

  • Data Analysis:

    • Quantify the change in the FRET ratio in response to stimulation in the presence and absence of this compound.

  • Expected Outcome: In cells expressing the EPAC2-FRET sensor, pre-treatment with this compound will suppress the FRET change induced by cAMP stimulation.[1][2] Conversely, in cells expressing the EPAC1-FRET sensor, this compound will have no effect on the cAMP-induced FRET response.[2][13]

References

ESI-05 vs. PKA Inhibitors: A Comparative Guide to Targeting cAMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of ESI-05 and traditional Protein Kinase A (PKA) inhibitors for researchers in cellular signaling and drug discovery. This guide provides a comprehensive overview of their mechanisms, specificity, and supporting experimental data to aid in the selection of the appropriate tool for dissecting cAMP-mediated pathways.

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and vital second messenger system that regulates a myriad of physiological processes. For decades, Protein Kinase A (PKA) was considered the primary effector of cAMP. However, the discovery of the Exchange Protein Directly Activated by cAMP (Epac) has unveiled a new layer of complexity, revealing PKA-independent signaling cascades. Distinguishing the roles of these two key cAMP sensors is crucial for understanding cellular signaling and for the development of targeted therapeutics. This guide provides a direct comparison of this compound, a specific inhibitor of the Epac2 isoform, and traditional PKA inhibitors, offering researchers the necessary information to effectively dissect these parallel pathways.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and PKA inhibitors lies in their molecular targets within the cAMP signaling cascade. PKA is a serine/threonine kinase that, upon cAMP binding to its regulatory subunits, releases its catalytic subunits to phosphorylate downstream substrates. In contrast, Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. cAMP binding to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins.

This compound is a non-cyclic nucleotide antagonist that is uniquely specific for the Epac2 isoform .[1][2] Its mechanism of action is allosteric, binding to a previously unknown site at the interface of the two cAMP binding domains of Epac2.[1][2] This binding locks the protein in an inactive conformation, preventing cAMP-mediated activation.[3] This specific binding site is not present in the Epac1 isoform, which accounts for the remarkable isoform specificity of this compound.[1][2]

PKA inhibitors , on the other hand, can be broadly categorized into two classes based on their mechanism:

  • ATP-competitive inhibitors: Small molecules like H-89 and KT 5720 act by competing with ATP for binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of its substrates.[4][5]

  • Pseudosubstrate inhibitors: Peptide inhibitors, such as the endogenous Protein Kinase Inhibitor (PKI) , contain a sequence that mimics a PKA substrate but lacks a phosphorylatable residue.[6] PKI binds with very high affinity to the active site of the PKA catalytic subunit, effectively blocking its kinase activity.[6]

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_pka PKA Pathway cluster_epac Epac Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes from ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds Epac2 Epac2 cAMP->Epac2 Binds and Activates ATP ATP ATP->AC PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases PKA_substrates PKA Substrates PKA_active->PKA_substrates Phosphorylates Phosphorylated_substrates Phosphorylated Substrates PKA_substrates->Phosphorylated_substrates PKA_inhibitors PKA Inhibitors (e.g., H-89, PKI) PKA_inhibitors->PKA_active Inhibits Rap1_GDP Rap1-GDP Epac2->Rap1_GDP Activates GEF activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_effectors Downstream Effectors Rap1_GTP->Downstream_effectors ESI05 This compound ESI05->Epac2 Inhibits

Figure 1: Simplified cAMP signaling pathway illustrating the points of intervention for this compound and PKA inhibitors.

Quantitative Comparison of Inhibitor Performance

The selection of an appropriate inhibitor is often guided by its potency and specificity. The following table summarizes the key quantitative data for this compound and common PKA inhibitors.

InhibitorTargetMechanism of ActionIC50 / KiSpecificity Notes
This compound Epac2Allosteric Antagonist0.43 µM (IC50)[1][7]Highly specific for Epac2. Ineffective against Epac1 and PKA.[1][7]
H-89 PKAATP-competitive48 nM (IC50)[6][8]Promiscuous inhibitor. Inhibits several other kinases, including MSK1, S6K1, and ROCK-II, with similar or greater potency than PKA.[9][10][11] Also affects non-kinase targets.[12]
PKI (6-22) amide PKAPseudosubstrateSub-nanomolar (IC50)Considered more specific than small molecule inhibitors like H-89.[6] Can facilitate the activity of some PKC isoforms at higher concentrations.[6]
KT 5720 PKAATP-competitive60 nM (Ki)[4]Not very selective. Inhibits a number of other kinases, including MAP kinase kinase 1, as strongly as PKA.[10]

Experimental Protocols

To aid researchers in the practical application and evaluation of these inhibitors, detailed protocols for key experiments are provided below.

FRET-based Assay for Epac Activation

This method monitors the conformational change of Epac upon cAMP binding in living cells using a genetically encoded biosensor (e.g., CFP-Epac-YFP).

Principle: In the inactive state, the close proximity of the CFP and YFP fluorophores results in a high FRET signal. Upon cAMP binding, Epac undergoes a conformational change, increasing the distance between CFP and YFP and thus decreasing the FRET signal.

Methodology:

  • Cell Culture and Transfection: Seed cells on glass-bottom dishes and transfect with the Epac-FRET sensor plasmid using a suitable transfection reagent. Allow 24-48 hours for protein expression.

  • Inhibitor Pre-incubation: Pre-incubate the transfected cells with the desired concentration of this compound or a PKA inhibitor for a specified time (e.g., 30 minutes).

  • Live-Cell Imaging: Mount the dish on a fluorescence microscope equipped for FRET imaging. Acquire baseline CFP and YFP emission intensities.

  • Stimulation: Add a cAMP-elevating agent (e.g., forskolin) to the cells and continuously record CFP and YFP fluorescence.

  • Data Analysis: Calculate the FRET ratio (e.g., YFP/CFP or CFP/YFP) over time. A decrease in the FRET ratio indicates an increase in intracellular cAMP and subsequent Epac activation. The effect of the inhibitor is quantified by comparing the change in FRET ratio in inhibitor-treated cells to control cells.

cluster_workflow FRET Assay Workflow start Start transfect Transfect cells with Epac-FRET sensor start->transfect incubate Incubate cells with Inhibitor (e.g., this compound) transfect->incubate image_baseline Acquire baseline FRET signal incubate->image_baseline stimulate Stimulate with cAMP agonist image_baseline->stimulate image_response Record FRET response over time stimulate->image_response analyze Analyze FRET ratio change image_response->analyze end End analyze->end

Figure 2: Workflow for a FRET-based Epac activation assay.

Rap1-GTP Pull-down Assay

This biochemical assay measures the amount of active, GTP-bound Rap1 in cell lysates.

Principle: A fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1, is used to "pull down" active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.

Methodology:

  • Cell Lysis: Treat cells with inhibitors and/or stimuli as required. Lyse the cells in a buffer containing protease inhibitors to preserve protein integrity.

  • Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Affinity Precipitation: Incubate the clarified lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle agitation.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.

In Vitro PKA Kinase Assay

This assay directly measures the enzymatic activity of PKA by quantifying the phosphorylation of a specific substrate.

Principle: Purified PKA is incubated with a specific substrate (e.g., Kemptide) and ATP (often radiolabeled with ³²P). The amount of phosphate incorporated into the substrate is then measured.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer, the PKA substrate, the PKA inhibitor to be tested (e.g., H-89, PKI), and purified PKA enzyme.

  • Initiate Reaction: Start the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

  • Washing: Wash the paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper squares in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the PKA activity.

cluster_logic Inhibitor Selection Logic question Research Question: Distinguish Epac vs. PKA signaling? epac_pathway Investigating Epac2-specific pathway? question->epac_pathway pka_pathway Investigating PKA-specific pathway? question->pka_pathway use_esi05 Use this compound epac_pathway->use_esi05 validate_off_target Consider off-target effects pka_pathway->validate_off_target use_pki Use PKI for high specificity use_h89 Use H-89 with caution (validate with other inhibitors) validate_off_target->use_pki High Specificity Needed validate_off_target->use_h89 General Inhibition

Figure 3: A decision-making diagram for selecting between this compound and PKA inhibitors.

Conclusion

The availability of specific pharmacological tools is paramount for the accurate dissection of cellular signaling pathways. This compound represents a significant advancement for researchers studying Epac2-mediated events, offering high isoform specificity that is lacking in many traditional kinase inhibitors. While PKA inhibitors remain essential tools, their potential for off-target effects, particularly with small molecule inhibitors like H-89, necessitates careful experimental design and validation. For studies requiring highly specific PKA inhibition, peptide inhibitors such as PKI are a more reliable choice. By understanding the distinct mechanisms and specificities of these inhibitors and employing the appropriate experimental assays, researchers can confidently delineate the respective contributions of Epac2 and PKA to the complex tapestry of cAMP signaling.

References

ESI-05: A Comparative Guide to its Cross-Reactivity in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Exchange Protein Directly Activated by cAMP 2 (EPAC2) inhibitor, ESI-05, with other signaling pathway modulators. We delve into its specificity, off-target effects, and performance against alternative EPAC inhibitors, supported by experimental data and detailed protocols.

Executive Summary

This compound is a potent and selective inhibitor of EPAC2, a key mediator of cAMP signaling. Its high specificity for EPAC2 over its isoform EPAC1 and the more classical cAMP effector, Protein Kinase A (PKA), makes it a valuable tool for dissecting the specific roles of EPAC2 in various cellular processes. However, a comprehensive understanding of its potential interactions with other signaling pathways is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This guide aims to provide an objective overview of the cross-reactivity profile of this compound.

Specificity and Cross-Reactivity Profile of this compound

This compound is distinguished by its remarkable selectivity for the EPAC2 isoform. This specificity is attributed to its unique allosteric binding site at the interface of the two cAMP binding domains of EPAC2, a feature absent in EPAC1.[1][2]

Table 1: Comparative Inhibitory Activity of this compound

TargetIC50 / ActivityReference(s)
EPAC2 0.4 µM (IC50 for GEF activity)[3][4][5]
EPAC1 No significant inhibition up to 100 µM[6]
PKA No significant inhibition[1][2][7]

While extensive kinome-wide screening data for this compound is not publicly available, existing studies consistently demonstrate its high selectivity for EPAC2 over EPAC1 and PKA. Further broad-spectrum profiling against a wider range of kinases, phosphatases, and G-protein coupled receptors (GPCRs) would provide a more complete picture of its off-target effects.

Comparison with Alternative EPAC Inhibitors

The utility of this compound as a research tool is best understood in the context of other available EPAC inhibitors.

Table 2: Comparison of EPAC Inhibitors

InhibitorTarget(s)Mechanism of ActionKey FeaturesReference(s)
This compound EPAC2Allosteric inhibitorHigh isoform specificity[1][2][6]
ESI-09 EPAC1 and EPAC2Competitive with cAMPPan-EPAC inhibitor[6][7][8]
CE3F4 EPAC1Non-competitiveEPAC1 selective

ESI-09 acts as a pan-EPAC inhibitor, targeting both EPAC1 and EPAC2, making it suitable for studies where the goal is to inhibit overall EPAC activity.[6][7][8] In contrast, CE3F4 displays selectivity for EPAC1, offering a complementary tool to this compound for dissecting the distinct functions of the two EPAC isoforms.

Signaling Pathway Diagrams

To visualize the context of this compound's action, the following diagrams illustrate the canonical cAMP signaling pathway and the points of intervention by various inhibitors.

cAMP Signaling Pathway cluster_inhibitors Inhibitor Actions GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates EPAC1 EPAC1 cAMP->EPAC1 Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Downstream_PKA PKA Substrates PKA->Downstream_PKA Phosphorylates Rap1 Rap1 EPAC1->Rap1 Activates EPAC2->Rap1 Activates Downstream_EPAC EPAC Effectors Rap1->Downstream_EPAC ESI05 This compound ESI05->EPAC2 Inhibits ESI09 ESI-09 ESI09->EPAC1 Inhibits ESI09->EPAC2 Inhibits CE3F4 CE3F4 CE3F4->EPAC1 Inhibits

Caption: The cAMP signaling pathway and points of inhibition.

Experimental Protocols

To facilitate the independent verification of this compound's specificity, we provide detailed methodologies for key assays.

EPAC Guanine Nucleotide Exchange (GEF) Activity Assay

This biochemical assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, Rap1.

EPAC GEF Activity Assay Workflow start Start reagents Prepare reaction mix: - Purified EPAC protein - Rap1 loaded with fluorescent GDP (e.g., mant-GDP) - this compound or control - cAMP start->reagents incubate Incubate at room temperature reagents->incubate measure Measure fluorescence over time incubate->measure analyze Analyze data: - Calculate rate of fluorescence decrease - Determine IC50 for this compound measure->analyze end End analyze->end

Caption: Workflow for the in vitro EPAC GEF activity assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl2).

    • Purify recombinant EPAC1 and EPAC2 proteins.

    • Load Rap1 protein with a fluorescent GDP analog (e.g., MANT-GDP).

    • Prepare serial dilutions of this compound and control compounds in the reaction buffer.

    • Prepare a solution of cAMP.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, fluorescently labeled Rap1, and the test compound (this compound or control).

    • Initiate the reaction by adding a mixture of EPAC protein and cAMP.

    • Immediately begin monitoring the decrease in fluorescence using a plate reader. The exchange of fluorescent GDP for non-fluorescent GTP in the buffer leads to a decrease in the fluorescence signal.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

In-Cell EPAC Activity Assay using FRET

This cell-based assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor to measure EPAC activity in living cells.

In-Cell EPAC FRET Assay Workflow start Start transfect Transfect cells with EPAC-FRET biosensor plasmid start->transfect culture Culture cells for 24-48 hours transfect->culture treat Treat cells with this compound or control culture->treat stimulate Stimulate with a cAMP-elevating agent (e.g., forskolin) treat->stimulate image Acquire FRET images using a fluorescence microscope stimulate->image analyze Analyze FRET ratio changes image->analyze end End analyze->end

Caption: Workflow for the in-cell EPAC FRET assay.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) on glass-bottom dishes.

    • Transfect the cells with a plasmid encoding an EPAC-based FRET biosensor (e.g., a construct containing EPAC flanked by a FRET pair like CFP and YFP).

    • Allow cells to express the biosensor for 24-48 hours.

  • Assay Procedure:

    • Replace the culture medium with an imaging buffer.

    • Acquire baseline FRET images.

    • Add this compound or a vehicle control to the cells and incubate for a desired period.

    • Stimulate the cells with a cAMP-elevating agent (e.g., forskolin).

    • Acquire a time-lapse series of FRET images.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., YFP/CFP emission intensity) for each cell over time.

    • An increase in intracellular cAMP will induce a conformational change in the EPAC biosensor, leading to a change in the FRET ratio.

    • Quantify the effect of this compound by comparing the change in FRET ratio in treated versus untreated cells.

Rap1 Activation Pull-Down Assay

This assay measures the level of active, GTP-bound Rap1 in cell lysates.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or control, followed by stimulation with a cAMP agonist.

    • Lyse the cells in a buffer containing a GST-tagged Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1.

  • Pull-Down:

    • Incubate the cell lysates with glutathione-sepharose beads to capture the GST-RBD-GTP-Rap1 complexes.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.

PKA Activity Assay

This assay measures the kinase activity of PKA.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing PKA enzyme, a specific PKA substrate (e.g., a peptide with a PKA phosphorylation motif), ATP, and this compound or a known PKA inhibitor (e.g., H-89) as a control.

  • Kinase Reaction:

    • Incubate the reaction mixture at 30°C to allow for phosphorylation of the substrate.

  • Detection:

    • Detect the amount of phosphorylated substrate using a variety of methods, such as a colorimetric assay with a phosphospecific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

Conclusion

This compound is a highly selective and potent EPAC2 inhibitor, making it an invaluable tool for investigating the specific functions of this signaling protein. Its minimal cross-reactivity with EPAC1 and PKA has been consistently demonstrated. While comprehensive screening against the entire kinome and other major protein families would further solidify its specificity profile, the available data strongly supports its use as a selective chemical probe. Researchers should, however, always consider the inclusion of appropriate controls, such as comparing its effects with those of the pan-EPAC inhibitor ESI-09 and the EPAC1-selective inhibitor CE3F4, to ensure robust and accurately interpreted findings. The detailed protocols provided in this guide should empower researchers to independently validate and extend these observations in their specific experimental systems.

References

A Comparative Analysis of the Potency of EPAC2 Inhibitors: ESI-05 versus ESI-07

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selection of specific and potent inhibitors is critical for the accurate investigation of cellular signaling pathways. This guide provides a detailed comparison of two selective inhibitors of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), ESI-05 and ESI-07. Both compounds are instrumental in dissecting the roles of EPAC2 in various physiological and pathological processes.

Potency Comparison

This compound and ESI-07 are both potent and selective inhibitors of EPAC2, with this compound demonstrating a slightly higher potency in in vitro assays. The half-maximal inhibitory concentration (IC50) values for each compound against EPAC2 are summarized in the table below. This data originates from a study by Tsalkova et al. (2012), which utilized a fluorescence-based guanine nucleotide exchange factor (GEF) assay to determine the inhibitory activity of these compounds.[1]

CompoundTargetIC50 (µM)
This compoundEPAC20.43 ± 0.05
ESI-07EPAC20.7 ± 0.1

It is important to note that while both compounds are highly selective for EPAC2, they show minimal to no inhibition of EPAC1 at concentrations up to 100 µM.[1]

Mechanism of Action

Both this compound and ESI-07 are allosteric inhibitors of EPAC2. They do not compete with cAMP for its binding site but instead bind to a unique site at the interface of the two cAMP binding domains (CNB-A and CNB-B) of EPAC2. This binding event stabilizes the inactive conformation of the protein, thereby preventing the conformational changes required for its activation and subsequent activation of its downstream effector, Rap1.

Signaling Pathway

The canonical signaling pathway initiated by EPAC2 activation involves the binding of the second messenger cyclic AMP (cAMP). This binding event induces a conformational change in EPAC2, activating its guanine nucleotide exchange factor (GEF) activity. Activated EPAC2 then promotes the exchange of GDP for GTP on the small GTPase Rap1, leading to the activation of Rap1 and its downstream signaling cascades. This compound and ESI-07 interrupt this pathway by preventing the initial activation of EPAC2.

References

Assessing the Specificity of ESI-05 in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of ESI-05, a known inhibitor of Exchange Protein directly Activated by cAMP 2 (EPAC2), in a new cell line. We offer a comparative analysis of this compound against other EPAC inhibitors, detailed experimental protocols, and data presentation formats to facilitate objective evaluation.

This compound is a valuable research tool for dissecting the isoform-specific functions of EPAC proteins. It is a specific antagonist of EPAC2 with an IC50 of approximately 0.4 µM, inhibiting the cAMP-mediated activation of EPAC2 and the subsequent activation of its downstream effector, Rap1.[1][2] Notably, this compound demonstrates high selectivity for EPAC2 over its isoform EPAC1 and does not significantly inhibit Protein Kinase A (PKA), another key mediator of cAMP signaling.[3] This guide outlines a series of experiments to verify its on-target activity and explore potential off-target effects in your specific cellular context.

Comparative Analysis of EPAC Inhibitors

When evaluating the effects of this compound, it is crucial to compare its performance with other available tools to ensure that the observed phenotypes are specifically due to EPAC2 inhibition. This table summarizes the key characteristics of this compound and two other commonly used EPAC inhibitors.

FeatureThis compoundESI-09CE3F4
Primary Target EPAC2[2]EPAC1 and EPAC2 (pan-EPAC inhibitor)EPAC1[4]
IC50 ~0.4 µM for EPAC2[1][2]~1.4 µM for EPAC2, ~3.2 µM for EPAC1~23 µM for EPAC1
Mechanism of Action Antagonist, inhibits cAMP binding[3]Competitive inhibitor of cAMP bindingUncompetitive inhibitor
Known Selectivity Highly selective for EPAC2 over EPAC1 and PKA.[3]Selective for EPAC over PKA.[5] Potential for off-target effects at high concentrations.[6]Preferential for EPAC1 over EPAC2.[4]

Experimental Plan for Specificity Assessment

A multi-pronged approach is recommended to rigorously assess the specificity of this compound in a new cell line. This involves confirming on-target engagement, evaluating downstream signaling, and profiling for potential off-target activities.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for this compound Specificity Assessment cluster_0 On-Target Validation cluster_1 Downstream Signaling Analysis cluster_2 Off-Target Profiling CETSA Cellular Thermal Shift Assay (CETSA) Conclusion Assess Specificity Profile CETSA->Conclusion Biochemical_Assay In Vitro EPAC2 Activity Assay Biochemical_Assay->Conclusion Rap1_Assay Rap1 Activation Assay Western_Blot Western Blot for p-ERK Rap1_Assay->Western_Blot Western_Blot->Conclusion Kinase_Screen Broad Kinase Panel Screen Kinase_Screen->Conclusion PKA_Assay PKA Activity Assay PKA_Assay->Conclusion Start Treat New Cell Line with this compound Start->CETSA Start->Biochemical_Assay Start->Rap1_Assay Start->Kinase_Screen Start->PKA_Assay

Caption: Workflow for this compound specificity testing.

Detailed Experimental Protocols

On-Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that this compound directly binds to EPAC2 in the cellular environment.[7][8][9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Culture the new cell line to 80-90% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Western Blot: Collect the supernatant and quantify the protein concentration. Analyze the amount of soluble EPAC2 in each sample by Western blotting using an EPAC2-specific antibody.

  • Data Analysis: Plot the band intensities of soluble EPAC2 as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Downstream Signaling: Rap1 Activation Assay

Since EPAC2's primary function is to act as a guanine nucleotide exchange factor (GEF) for Rap1, assessing the levels of active, GTP-bound Rap1 is a direct measure of this compound's on-target effect.

Protocol:

This protocol is adapted from commercially available Rap1 activation assay kits.[10][11][12][13][14]

  • Cell Lysis: Plate and grow the new cell line to the desired confluency. Treat cells with a known EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) in the presence or absence of this compound for the appropriate time. Lyse the cells in a buffer containing protease inhibitors.

  • Affinity Precipitation of Active Rap1: The cell lysates are incubated with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound (active) Rap1, coupled to glutathione-agarose beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: The bound proteins are eluted from the beads using SDS-PAGE sample buffer. The amount of activated Rap1 is then determined by Western blotting using a Rap1-specific antibody.

Off-Target Profiling: Kinase Panel Screen

To assess the broader selectivity of this compound, a kinase inhibitor profiling service is recommended. This will provide data on the inhibitory activity of this compound against a large panel of kinases.

Protocol:

This is typically performed by a contract research organization (CRO).

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases. The activity of each kinase is measured in the presence of the compound.

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase. Follow-up dose-response curves are generated for any kinases that show significant inhibition to determine the IC50 values.

Data Presentation

Table 1: In Vitro EPAC2 Inhibition by this compound
CompoundIC50 (µM) for EPAC2
This compound [Experimental Value]
Positive Control[e.g., Known EPAC2 inhibitor]
Table 2: Effect of this compound on Rap1 Activation
TreatmentFold Change in Rap1-GTP
Vehicle Control1.0
EPAC Activator[Experimental Value]
EPAC Activator + this compound (1 µM)[Experimental Value]
EPAC Activator + this compound (10 µM)[Experimental Value]
Table 3: Kinase Selectivity Profile of this compound (10 µM)
Kinase FamilyKinasePercent Inhibition
EPAC EPAC2 >95%
EPAC1 <10%
AGC PKA<5%
PKB/Akt1[Experimental Value]
ROCK1[Experimental Value]
CAMK CAMK1[Experimental Value]
DAPK1[Experimental Value]
CMGC CDK2[Experimental Value]
GSK3B[Experimental Value]
MAPK1/ERK2[Experimental Value]
TK ABL1[Experimental Value]
EGFR[Experimental Value]
SRC[Experimental Value]
... (additional kinases)......
(Note: This table should be populated with data from a broad kinase panel screen. The values for EPAC1 and PKA are based on existing literature.)

Signaling Pathway Diagram

The primary signaling pathway inhibited by this compound involves the cAMP-mediated activation of EPAC2 and the subsequent activation of Rap1, which can influence multiple downstream cellular processes, including cell adhesion, proliferation, and differentiation.

EPAC2_Pathway EPAC2 Signaling Pathway and Inhibition by this compound cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 activates Rap1_GDP Rap1-GDP (inactive) EPAC2->Rap1_GDP GEF activity Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GDP -> GTP Downstream Downstream Effectors (e.g., Integrin Activation, ERK Signaling) ESI05 This compound ESI05->EPAC2 inhibits

Caption: Inhibition of the EPAC2-Rap1 signaling axis by this compound.

By following this comprehensive guide, researchers can confidently assess the specificity of this compound in their cell line of interest, ensuring the validity and reliability of their experimental findings. This structured approach will enable a clear understanding of the on-target and potential off-target effects of this valuable chemical probe.

References

Safety Operating Guide

Proper Disposal of ESI-05: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of ESI-05, a specific inhibitor of the exchange proteins directly activated by cAMP 2 (EPAC2). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize environmental impact and maintain a safe working environment.

The following disposal procedures are based on currently available safety data and general laboratory safety protocols. However, it is the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use and to comply with all local, state, and federal regulations.

Summary of this compound Chemical and Physical Properties

A clear understanding of the chemical's properties is foundational to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₆H₁₈O₂S
Molecular Weight 274.38 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO and ethanol

This compound Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste (i.e., pure solid, in solution, or in contaminated labware).

For Small Quantities of Pure, Uncontaminated this compound:

According to the Safety Data Sheet (SDS) from Cayman Chemical, "Smaller quantities can be disposed of with household waste." However, for a laboratory setting, it is best practice to follow institutional guidelines for non-hazardous solid chemical waste.

Step-by-Step Protocol:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific procedures for the disposal of non-hazardous chemical waste.

  • Packaging: Place the small quantity of this compound in a sealed, clearly labeled container. The label should include the chemical name ("this compound") and state that it is non-hazardous waste.

  • Disposal: Dispose of the container in the designated non-hazardous solid chemical waste stream as directed by your institution's Environmental Health and Safety (EHS) office.

For Larger Quantities of this compound and Solutions:

For larger quantities or for this compound in solution (e.g., dissolved in DMSO or ethanol), the disposal method should be more stringent.

Step-by-Step Protocol:

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions of this compound in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used (e.g., a polyethylene container for DMSO or ethanol solutions). The label must clearly state "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in Dimethyl Sulfoxide"), and the approximate concentration.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area. Ensure the container is closed except when adding waste.

  • Disposal Request: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor. Do not mix with other waste streams unless explicitly permitted by your EHS office.

For Contaminated Labware:

Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be disposed of as solid chemical waste.

Step-by-Step Protocol:

  • Segregation: Collect all contaminated disposable labware in a designated, lined container that is clearly labeled as "this compound Contaminated Labware."

  • Disposal: Once the container is full, seal it and dispose of it through your institution's chemical waste program.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_form Assess Form and Quantity of Waste start->assess_form is_small_solid Small Quantity of Pure Solid? assess_form->is_small_solid non_hazardous_disposal Dispose as Non-Hazardous Solid Waste per Institutional Guidelines is_small_solid->non_hazardous_disposal Yes is_large_or_solution Large Quantity or in Solution? is_small_solid->is_large_or_solution No end End of Disposal Process non_hazardous_disposal->end hazardous_disposal Collect in Labeled Hazardous Waste Container for EHS Pickup is_large_or_solution->hazardous_disposal Yes is_labware Contaminated Labware? is_large_or_solution->is_labware No hazardous_disposal->end labware_disposal Collect in Labeled Container for Chemical Waste Disposal is_labware->labware_disposal Yes is_labware->end No labware_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is for guidance only and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety office for specific disposal requirements. The user assumes all responsibility for the safe handling and disposal of this compound.

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Reactant of Route 1
ESI-05
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Reactant of Route 2
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